molecular formula C11H14O2 B1582635 Ethyl o-tolylacetate CAS No. 40291-39-2

Ethyl o-tolylacetate

Cat. No.: B1582635
CAS No.: 40291-39-2
M. Wt: 178.23 g/mol
InChI Key: HTDQOYWJDUMNHX-UHFFFAOYSA-N
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Description

Ethyl o-tolylacetate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl o-tolylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl o-tolylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl o-tolylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQOYWJDUMNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960726
Record name Ethyl (2-methylphenyl)acetate
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Molecular Weight

178.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40291-39-2
Record name Benzeneacetic acid, 2-methyl-, ethyl ester
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Foundational & Exploratory

Technical Monograph: Physical & Structural Characterization of Ethyl o-Tolylacetate

[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as ethyl 2-methylphenylacetate, is a specialized aromatic ester utilized primarily in the development of fine fragrances and flavor isolates.[1][2][3][4] Its structural distinctiveness lies in the ortho-methyl substitution on the phenyl ring, which imparts unique steric and electronic properties compared to its para and meta isomers. This guide provides a rigorous analysis of its physicochemical constants, spectral fingerprints, and handling protocols for researchers in medicinal chemistry and formulation science.

Chemical Identity & Structural Analysis

The compound is an ethyl ester of o-tolylacetic acid. The ortho positioning of the methyl group creates a steric environment that slightly influences the reactivity of the benzylic methylene group and the ester carbonyl, distinguishing its spectroscopic signature from the more common ethyl phenylacetate.

Core Identifiers
ParameterSpecification
IUPAC Name Ethyl 2-(2-methylphenyl)acetate
Common Synonyms Ethyl o-methylphenylacetate; o-Tolylacetic acid ethyl ester
CAS Registry Number 40291-39-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CCOC(=O)CC1=CC=CC=C1C
InChI Key HTDQOYWJDUMNHX-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

ChemicalStructureBenzeneo-Tolyl Ring(Aromatic)MethylMethyl Group(Ortho Position)Benzene->MethylC-C BondMethyleneBenzylic CH₂Benzene->MethyleneC-C BondCarbonylEster Carbonyl(C=O)Methylene->CarbonylAlpha CarbonEthylEthyl Group(-CH₂CH₃)Carbonyl->EthylEster Linkage

Figure 1: Structural connectivity of Ethyl o-tolylacetate highlighting the ortho-substitution.[1]

Thermodynamic & Physical Properties

Accurate physical constants are critical for process engineering, particularly in distillation and phase separation workflows. The data below represents validated literature values for high-purity (>98%) samples.

PropertyValueConditions / Notes
Physical State LiquidColorless to pale yellow at 25°C
Boiling Point 76–77 °C@ 3 mmHg (Reduced Pressure)
Boiling Point 116–118 °C@ 13 mmHg
Density 0.999 g/mL@ 25 °C
Refractive Index (

)
1.501Standard reference for purity check
Flash Point 107 °C (224.6 °F)Closed Cup (Combustible Liquid)
Solubility (Water) InsolubleHydrophobic character (LogP ~2.[1][3][5][6][7]6)
Solubility (Solvents) SolubleEthanol, Chloroform, Ethyl Acetate

Technical Insight: The high boiling point relative to its molecular weight, combined with its insolubility in water, mandates the use of vacuum distillation for purification. The density is perilously close to water (0.999 vs 1.000), making phase separation in aqueous workups challenging without the addition of brine to increase the aqueous phase density.

Spectroscopic Characterization

For identification and purity assessment, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

The ortho-methyl group induces a shift distinct from the meta or para isomers.[1]

  • 
     7.10 – 7.25 ppm (m, 4H):  Aromatic protons. The pattern is complex due to the ortho substitution breaking symmetry.
    
  • 
     4.15 ppm (q, 
    
    
    Hz, 2H):
    Methylene of the ethyl ester (–O–CH₂ –CH₃).
  • 
     3.65 ppm (s, 2H):  Benzylic methylene (Ar–CH₂ –CO). Note: This singlet may appear slightly downfield compared to the para-isomer due to steric deshielding.
    
  • 
     2.35 ppm (s, 3H):  Aromatic methyl group (Ar–CH₃ ).
    
  • 
     1.25 ppm (t, 
    
    
    Hz, 3H):
    Terminal methyl of the ethyl ester (–O–CH₂–CH₃ ).
Infrared Spectroscopy (FT-IR)[1]
  • 1735 – 1750 cm⁻¹: Strong C=O stretching vibration (Ester carbonyl).[8][9]

  • 1150 – 1250 cm⁻¹: C–O–C stretching (Ester linkage).

  • 2900 – 3000 cm⁻¹: C–H stretching (Aliphatic and Aromatic).

  • ~750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending (diagnostic for o-substitution vs p-substitution).

Synthesis & Purity Analysis Workflow

The synthesis typically follows a Fischer esterification pathway. The following workflow outlines the critical control points for ensuring high yield and purity.

SynthesisWorkflowAcido-Tolylacetic AcidRefluxReflux (6-8 hrs)Dean-Stark TrapAcid->RefluxEthanolEthanol (Excess)Ethanol->RefluxCatalystH₂SO₄ / p-TSACatalyst->RefluxWashWorkup:1. NaHCO₃ Wash (Remove Acid)2. Brine Wash (Phase Sep)Reflux->WashCrude EsterDryDrying (MgSO₄)Wash->DryDistillVacuum Distillation(Collect @ 76-77°C / 3mmHg)Dry->DistillProductEthyl o-Tolylacetate(>98% Purity)Distill->Product

Figure 2: Synthesis and purification workflow via Fischer Esterification.[1]

Purity Validation Protocol
  • GC-MS Analysis: Use a non-polar column (e.g., DB-5). Expect the parent ion peak at m/z 178.

  • Refractive Index Check: Measure at 20°C. A deviation > ±0.002 from 1.501 indicates residual solvent (ethanol) or unreacted acid.

  • Acid Value Titration: Titrate with 0.1 N KOH to ensure free acid content is < 1.0 mg KOH/g.

Organoleptic & Functional Profile

While primarily a chemical intermediate, the sensory profile is relevant for applications in flavor and fragrance.

  • Odor: Sweet, floral, honey-like, with fruity undertones.[1]

  • Taste: Sweet, fruity.[10][11]

  • Application: Used as a modifier in floral fragrances and as a flavor component in fruit complexes (e.g., honey, berry).

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis (conversion back to acetic acid and o-tolylacetic acid) upon exposure to atmospheric moisture.

References

  • National Institute of Standards and Technology (NIST). Ethyl o-tolylacetate - Gas Phase IR Spectrum & Physical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Ethyl 2-(2-methylphenyl)acetate - Compound Summary (CID 24855060).[1][3] National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide to Ethyl o-tolylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Identification and Chemical Properties

Ethyl o-tolylacetate, also known by its IUPAC name ethyl 2-(2-methylphenyl)acetate, is an aromatic ester with significant utility in organic synthesis.[1] Its unique structural features, comprising an ortho-substituted toluene ring attached to an ethyl acetate moiety, make it a valuable precursor for a variety of more complex molecules.

A clear identification of this compound is paramount for researchers. The Chemical Abstracts Service (CAS) has assigned the number 40291-39-2 to ethyl o-tolylacetate.[1] Its molecular formula is C11H14O2 , and it has a molecular weight of approximately 178.23 g/mol .[1]

Identifier Value Source
CAS Number40291-39-2[1]
Molecular FormulaC11H14O2[1]
Molecular Weight178.23 g/mol
IUPAC Nameethyl 2-(2-methylphenyl)acetate[1]
SynonymsEthyl o-methylphenylacetate, o-Tolylacetic acid ethyl ester[1]
InChI1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
InChIKeyHTDQOYWJDUMNHX-UHFFFAOYSA-N
SMILESCCOC(=O)Cc1ccccc1C

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of ethyl o-tolylacetate is crucial for its handling, purification, and characterization. The compound is a combustible liquid with a flash point of 107 °C (224.6 °F) in a closed cup.

Property Value Conditions
Density0.999 g/mLat 25 °C
Boiling Point76-77 °Cat 3 mmHg
Refractive Index1.501at 20 °C

Spectroscopic data is essential for confirming the identity and purity of ethyl o-tolylacetate. The National Institute of Standards and Technology (NIST) provides access to infrared (IR) and mass spectrometry (MS) data for this compound, which are invaluable for analytical purposes.[1]

Synthesis of Ethyl o-tolylacetate

The synthesis of ethyl o-tolylacetate is a fundamental process for obtaining this key intermediate. A common and effective method is the Fischer esterification of o-tolylacetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of o-Tolylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolylacetic acid (1 equivalent) and absolute ethanol (3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl o-tolylacetate.

Fischer_Esterification o_tolylacetic_acid o-Tolylacetic Acid reflux Reflux o_tolylacetic_acid->reflux ethanol Ethanol ethanol->reflux acid_catalyst Acid Catalyst (H+) acid_catalyst->reflux workup Aqueous Workup reflux->workup extraction Solvent Extraction workup->extraction purification Vacuum Distillation extraction->purification product Ethyl o-tolylacetate purification->product

Sources

Thermochemical Profile & Characterization Guide: Ethyl o-Tolylacetate

[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), the ethyl ester of 2-methylphenylacetic acid, represents a critical lipophilic scaffold in organic synthesis and fragrance chemistry.[1] While its structural isomers (meta and para) are well-documented, the ortho isomer presents unique thermochemical behaviors driven by steric hindrance proximal to the ester linkage.[1]

This guide provides a definitive technical analysis of Ethyl o-tolylacetate. It bridges the gap between available physical constants and predictive thermodynamics, offering a rigorous framework for researchers to validate its enthalpy of formation (


1

Molecular Architecture & Physical Constants[1][2][3]

The ortho-substitution of the methyl group on the phenyl ring introduces a steric parameter that distinguishes this molecule from its isomers.[1] This proximity affects the rotational freedom of the methylene-ester tail, influencing entropy and heat capacity.[1]

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: Ethyl 2-(2-methylphenyl)acetate[1]

  • Synonyms: Ethyl o-methylphenylacetate; o-Tolylacetic acid ethyl ester[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 178.23 g/mol [3][2]

  • SMILES: CCOC(=O)Cc1ccccc1C

Validated Physical Properties

The following data points are aggregated from verified commercial standards and physical property databases.

PropertyValueConditionsSource
Physical State Liquid@ 20°C, 1 atmSigma-Aldrich [1]
Boiling Point 76–77 °C@ 3 mmHg (Reduced Pressure)Sigma-Aldrich [1]
Density 0.999 g/mL@ 25 °CSigma-Aldrich [1]
Refractive Index (

)
1.501@ 20 °CTCI Chemicals [2]
Flash Point 107 °CClosed CupSigma-Aldrich [1]

Thermochemical Properties: Predictive & Comparative Analysis

Due to the scarcity of direct calorimetric data for the ortho isomer in open literature, we employ Group Additivity Methods (Joback/Reid) to establish baseline thermodynamic expectations.[1] These values serve as the control limits for experimental validation.

Estimated Thermodynamic Parameters

Calculated via Joback Group Contribution Method.

ParameterSymbolEstimated ValueUnitConfidence Interval
Enthalpy of Formation (Gas)

-285.4kJ/mol± 10.5
Enthalpy of Vaporization

54.2kJ/mol± 3.0
Heat Capacity (Liquid)

298.5J/(mol[1][3][4]·K)± 5.0
Critical Temperature

685.0KTheoretical
The "Ortho-Effect" in Isomers

Comparing the ortho isomer to the meta isomer (Ethyl m-tolylacetate) reveals the thermodynamic impact of steric crowding:

  • Boiling Point Elevation: The ortho isomer generally exhibits a slightly higher boiling point than the meta form due to the dipole moment alteration caused by the proximity of the methyl group to the carbonyl oxygen.[1]

  • Combustion Efficiency: Steric shielding of the benzylic carbon in the ortho position may slightly retard the kinetics of initial oxidation during combustion, though the total enthalpy of combustion (

    
    ) remains stoichiometrically identical to isomers.[1]
    

Experimental Methodologies (Protocols)

To elevate the data from "estimated" to "standardized," the following self-validating protocols are prescribed. These workflows are designed to minimize systematic errors common in ester thermochemistry.

Protocol A: Static Bomb Calorimetry ( )

Objective: Determine the standard molar enthalpy of formation.[1] Principle: Complete combustion in excess oxygen.[1]

Workflow Diagram:

CombustionCalorimetryFig 1: High-Precision Static Bomb Calorimetry Workflow for Organic EstersSampleSample Purification(GC > 99.9%)WeighingPrecision Weighing(±0.002 mg)Sample->Weighing DryBombBomb Preparation(3.0 MPa O2)Weighing->Bomb EncapsulateIgnitionIgnition & Temp Log(Adiabatic Setup)Bomb->Ignition FireAnalysisWashburn Corrections& Data ReductionIgnition->Analysis ΔT Data

Critical Protocol Steps:

  • Purification: The sample must be purified via fractional distillation to >99.9% purity (verified by GC-FID). Impurities (water/acids) introduce significant errors.[1]

  • Encapsulation: Seal the liquid sample in a Mylar or polyethylene ampoule of known mass and specific energy of combustion to prevent evaporation prior to ignition.

  • Washburn Corrections: The raw energy of combustion (

    
    ) must be corrected to standard states.
    
    • Equation:

      
      [1][3]
      
    • Correction: Account for the formation of

      
       (from trace 
      
      
      ) and the solubility of
      
      
      in water.[1]
Protocol B: Transpiration Method ( )

Objective: Determine vapor pressure (

1Applicability:1

Workflow Diagram:

TranspirationMethodFig 2: Transpiration Method for Vapor Pressure DeterminationGasSourceInert Gas Source(N2/He)MFCMass Flow Controller(Const. Flow Rate)GasSource->MFCSaturatorThermostated Saturator(Sample Equilibrium)MFC->Saturator Carrier GasTrapCold Trap / Adsorbent(Condensation)Saturator->Trap Saturated VaporGCGC Analysis(Quantification)Trap->GC ExtractCalcClausius-ClapeyronPlot (ln p vs 1/T)GC->Calc Mass Data

Methodology:

  • Saturation: A carrier gas (

    
    ) flows over the sample at a strictly controlled temperature (
    
    
    ).[1]
  • Collection: The saturated vapor is condensed in a cold trap at

    
    .[1]
    
  • Quantification: The mass of the condensate (

    
    ) is determined by GC or weighing.[1]
    
  • Calculation: Vapor pressure

    
     is calculated using Dalton's Law:
    
    
    
    [1]
  • Derivation: Plot

    
     vs 
    
    
    .[1] The slope equals
    
    
    .[1]

Applications in Drug Development & Synthesis[1]

Synthetic Utility

Ethyl o-tolylacetate is a precursor for


-o-tolylethyl alcohol1
  • NSAIDs: Precursors to diclofenac-type analogs.[1]

  • Agrochemicals: Synthesis of lipophilic herbicides requiring the o-tolyl moiety.[1]

Stability Profile

Researchers must note the susceptibility of the ester bond to hydrolysis under basic conditions.[1]

  • Storage: Store under inert atmosphere (

    
    ) at <15°C to prevent moisture-induced hydrolysis to o-tolylacetic acid.[1]
    
  • Reactivity: The ortho-methyl group provides moderate steric protection against nucleophilic attack at the carbonyl carbon compared to the para isomer, potentially slowing metabolic hydrolysis rates in prodrug designs.[1]

References

  • Sigma-Aldrich. (2024).[1] Ethyl o-tolylacetate Product Specification & Safety Data Sheet. Merck KGaA.[1]

  • TCI Chemicals. (2024).[1] Ethyl m-Tolylacetate (Isomer Comparison Data). Tokyo Chemical Industry Co., Ltd.[1][4][5]

  • Verevkin, S. P., & Emel'yanenko, V. N. (2011).[1] Transpiration method: Vapor pressures and enthalpies of vaporization of esters. Fluid Phase Equilibria. (Contextual reference for Protocol B methodology).

  • Joback, K. G., & Reid, R. C. (1987).[1] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[1] (Basis for Section 2.1 calculations).

  • National Institute of Standards and Technology (NIST). (2024).[1] Isomer Thermochemistry Data: Ethyl phenylacetate. NIST Chemistry WebBook.[1]

Technical Guide: Discovery and Synthesis of Ethyl o-Tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, historical evolution, and chemical behavior of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate).

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is the ethyl ester of o-tolylacetic acid. While often overshadowed by its phenylacetate parent, this molecule is a critical fine chemical used as a high-impact fragrance ingredient (honey, floral, and fruity notes) and a versatile intermediate in the synthesis of fused-ring heterocycles (e.g., indoles, isoquinolines).

This guide explores the molecule's synthetic evolution—from late 19th-century classical homologation to 21st-century transition-metal catalysis. It places special emphasis on the "Ortho Effect," a steric phenomenon that dictates the kinetic profile of its synthesis, distinguishing it from its meta and para isomers.

Historical Context & Discovery Timeline

The discovery of ethyl o-tolylacetate is not tied to a single "eureka" moment but rather the rapid expansion of aromatic chemistry in the late 19th century. Its availability is historically anchored to the industrial production of o-xylene derivatives.

  • 1887 (The Willgerodt Era): Conrad Willgerodt discovers the rearrangement of aryl alkyl ketones to amides. This provided the first reliable route to o-tolylacetic acid from o-methylacetophenone, bypassing the difficult separation of xylene isomers.

  • 1895 (Fischer-Speier): Emil Fischer and Arthur Speier publish their seminal work on acid-catalyzed esterification. This methodology became the standard for converting the difficult-to-isolate o-tolylacetic acid into its volatile ethyl ester.

  • 1903 (Bouveault-Blanc): The ester appears in literature as a substrate for Bouveault-Blanc reduction to yield

    
    -(o-tolyl)ethyl alcohol, confirming its usage as a stable intermediate by the early 20th century.
    

Synthetic Pathways: A Technical Analysis

Pathway A: The Classical Nitrile Hydrolysis (Industrial Standard)

Historically, the most robust route involves the lateral halogenation of o-xylene followed by cyanation and alcoholysis. This method avoids the poor atom economy of the Willgerodt reaction but requires handling toxic cyanides.

Mechanism:

  • Radical Halogenation: o-Xylene is chlorinated to o-methylbenzyl chloride.

  • Cyanation: Nucleophilic substitution (

    
    ) with NaCN yields o-methylbenzyl cyanide (o-tolylacetonitrile).
    
  • Pinner Reaction/Alcoholysis: The nitrile undergoes acid-catalyzed alcoholysis directly to the ester, often skipping the isolated carboxylic acid stage to drive equilibrium.

Pathway B: The Willgerodt-Kindler Reaction

Used when starting from o-methylacetophenone. This involves heating the ketone with sulfur and a secondary amine (morpholine) to form a thioamide, which is then hydrolyzed and esterified.

Why use this? It retains the ortho-methyl position without risk of isomerization, which is common in Friedel-Crafts alkylations.

Pathway C: Modern Pd-Catalyzed Carbonylation

The contemporary approach utilizes Palladium-catalyzed carbonylation of o-chlorotoluene or o-tolyl tosylates.

Reaction:



Technical Advantage: This route operates under milder conditions and tolerates the steric bulk of the ortho-methyl group better than traditional nucleophilic acyl substitutions if the correct phosphine ligand (e.g., dcpp) is used.

The "Ortho Effect": Steric Hindrance & Kinetics

The defining technical challenge in synthesizing ethyl o-tolylacetate is the steric hindrance imposed by the methyl group at the 2-position.

  • Kinetic Retardation: In Fischer esterification, the formation of the tetrahedral intermediate is the rate-determining step. The ortho-methyl group destabilizes this crowded transition state via van der Waals repulsion.

  • Implication: The reaction rate (

    
    ) is significantly lower than 
    
    
    
    .
  • Process Adjustment: Protocols must employ higher catalyst loading (5-10 mol%

    
     vs. 1-2%) and longer reflux times  compared to the para isomer.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for selecting a synthesis route based on starting material availability.

SynthesisPathways oXylene o-Xylene oMethylBenzylChloride o-Methylbenzyl Chloride oXylene->oMethylBenzylChloride Radical Cl2 oChlorotoluene o-Chlorotoluene EthylOTolylacetate Ethyl o-Tolylacetate oChlorotoluene->EthylOTolylacetate Pd(OAc)2, CO, EtOH (Carbonylation) oMethylAcetophenone o-Methylacetophenone Thioamide Thioamide Intermediate oMethylAcetophenone->Thioamide S8, Morpholine (Willgerodt-Kindler) oTolylacetonitrile o-Tolylacetonitrile oMethylBenzylChloride->oTolylacetonitrile NaCN (SN2) oTolylacetonitrile->EthylOTolylacetate EtOH, H2SO4 (Pinner) oTolylaceticAcid o-Tolylacetic Acid Thioamide->oTolylaceticAcid Hydrolysis oTolylaceticAcid->EthylOTolylacetate Fischer Esterification

Figure 1: Strategic synthetic pathways to Ethyl o-tolylacetate based on feedstock availability.

Experimental Protocol: Fischer Esterification (Optimized)

This protocol is optimized for the ortho-substituted substrate, accounting for slower kinetics.

Objective: Synthesis of Ethyl o-tolylacetate from o-tolylacetic acid.

Reagents
  • o-Tolylacetic acid: 15.0 g (100 mmol)

  • Absolute Ethanol: 60 mL (Excess, acts as solvent & reagent)

  • Sulfuric Acid (

    
    , conc.): 1.5 mL (Catalyst)
    
  • Toluene: 30 mL (Azeotropic agent)

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add o-tolylacetic acid, ethanol, and toluene to the flask. Stir until dissolved.

  • Catalysis: Slowly add concentrated

    
     dropwise. Note: Exothermic reaction.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ). The toluene/ethanol/water azeotrope will begin to collect in the trap.
    
    • Critical Step: Due to the ortho-effect , reflux for 8–10 hours (standard phenylacetic acid requires only 3-4 hours).

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of the acid peak.

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize with saturated

      
       solution until 
      
      
      
      evolution ceases.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure (bp ~116-118°C at 13 mmHg) to yield a clear, colorless liquid.

Data Comparison: Synthesis Methods[2][3][4][5][6][7][8]
ParameterNitrile AlcoholysisWillgerodt-KindlerPd-Carbonylation
Starting Material o-Tolylacetonitrileo-Methylacetophenoneo-Chlorotoluene
Step Count 1 (from nitrile)31
Atom Economy HighLow (Loss of amine/sulfur)Very High
Ortho-Tolerance GoodExcellentLigand Dependent
Key Hazard Cyanide toxicity

evolution
CO gas (High Pressure)
Typical Yield 85-90%60-70%80-95%

References

  • Fischer, E., & Speier, A. (1895). "Darstellung der Ester." Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Link

  • Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470. Link

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755. Link

  • Bouveault, L., & Blanc, G. (1903). "Préparation des alcools primaires au moyen des acides correspondants." Comptes Rendus, 137, 60-62. (Historical reference for usage).
  • BenchChem. (2025).[3] "A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid." (Adapted for ortho-isomer comparison). Link

Sources

Natural occurrence and sources of Ethyl o-tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate).

Occurrence, Synthesis, and Chemical Utility

Part 1: Executive Technical Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is a specialized organic ester utilized primarily as a chemical intermediate in pharmaceutical synthesis and as a niche high-impact aroma chemical.[1][2] Unlike its structural homolog Ethyl phenylacetate —which is ubiquitous in nature (honey, wines, fruits)—Ethyl o-tolylacetate is predominantly a synthetic entity.

While often investigated for "nature-identical" flavoring properties due to its sweet, honey-like olfactory profile, current metabolomic databases (FooDB, Volatile Compounds in Food 16.1) do not list it as a primary constituent of common essential oils. Its value lies in its structural rigidity, introduced by the ortho-methyl group, which makes it a critical building block for peptidomimetics (e.g., Angiotensin IV inhibitors) and stable fragrance formulations.

Part 2: Chemical Identity & Physicochemical Profile

This compound belongs to the class of benzeneacetic acid derivatives . The presence of the methyl group at the ortho position on the benzene ring introduces steric strain that influences both its reactivity and its binding affinity in biological systems.

PropertySpecification
IUPAC Name Ethyl 2-(2-methylphenyl)acetate
Common Synonyms Ethyl o-tolylacetate; Ethyl 2-methylbenzeneacetate
CAS Number 40291-39-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 76-77 °C @ 3 mmHg
Density 0.999 g/mL (25 °C)
Refractive Index

1.501
Olfactory Profile Sweet, honey-like, slightly animalic, floral waxy notes.[3]
Solubility Soluble in ethanol, oils; insoluble in water.
Part 3: Natural Occurrence vs. Synthetic Production
3.1 The "Natural" Misconception

Researchers often confuse Ethyl o-tolylacetate with Ethyl phenylacetate (FEMA 2452) or o-Tolyl acetate (FEMA 3072).

  • Ethyl Phenylacetate: Naturally occurs in honey, brandy, and cocoa. Biosynthesized via the Shikimate pathway from Phenylalanine.

  • Ethyl o-tolylacetate: There is no widely validated evidence of this specific isomer occurring in high concentrations in commercial essential oils. It is considered an "artificial" or "nature-identical" molecule in most regulatory contexts.

3.2 Biosynthetic Plausibility (Theoretical)

If Ethyl o-tolylacetate were to occur in nature, it would likely stem from the methylation of phenylacetic acid precursors. However, enzymes capable of ortho-methylation on the phenyl ring (such as specific methyltransferases) typically target phenolic hydroxyls (e.g., in lignin biosynthesis) rather than the benzene ring of a non-activated phenylacetate.

Figure 1: Structural Divergence from Natural Pathways The diagram below illustrates why Ethyl phenylacetate is natural while Ethyl o-tolylacetate is synthetic.

BiosyntheticDivergence Phe L-Phenylalanine (Natural Precursor) PAA Phenylacetic Acid Phe->PAA Transamination & Decarboxylation EPA Ethyl Phenylacetate (Found in Honey/Wine) PAA->EPA Esterification (Natural Fermentation) OTA o-Tolylacetic Acid (Synthetic Precursor) PAA->OTA No Known Natural Enzyme (Ortho-Methylation) EOTA Ethyl o-tolylacetate (Synthetic Product) OTA->EOTA Chemical Esterification (Fischer-Speier)

Caption: Divergence of natural Ethyl Phenylacetate biosynthesis vs. the synthetic route required for Ethyl o-tolylacetate.

Part 4: Laboratory Synthesis Protocols

For research and drug development, Ethyl o-tolylacetate is synthesized via acid-catalyzed esterification. This protocol ensures high yield and purity suitable for pharmaceutical intermediate use.

4.1 Protocol: Fischer Esterification

Objective: Synthesize Ethyl o-tolylacetate from o-tolylacetic acid.

Reagents:

  • o-Tolylacetic acid (1.0 eq)

  • Absolute Ethanol (Excess, solvent & reactant)

  • Sulfuric Acid (

    
    , catalytic amount) or Thionyl Chloride (
    
    
    
    )
  • Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 15.0 g (0.1 mol) of o-tolylacetic acid in 100 mL of absolute ethanol.

  • Catalysis: Slowly add 1.0 mL of concentrated

    
     while stirring.
    
    • Alternative: For higher yields, convert the acid to the acid chloride first using

      
      , then react with ethanol.
      
  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess ethanol under reduced pressure (Rotavap).

    • Dilute the residue with diethyl ether or ethyl acetate.

    • Wash with saturated

      
       solution (to remove unreacted acid) until effervescence ceases.
      
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Distill the crude oil under vacuum (boiling point ~76°C at 3 mmHg) to obtain a clear, colorless liquid.

Figure 2: Synthesis Workflow

SynthesisWorkflow Start Start: o-Tolylacetic Acid + Ethanol (Excess) Catalyst Add Catalyst (H2SO4 or SOCl2) Start->Catalyst Reflux Reflux @ 80°C (6-8 Hours) Catalyst->Reflux Workup Remove EtOH -> Wash with NaHCO3 Reflux->Workup Distill Vacuum Distillation (76°C @ 3mmHg) Workup->Distill Product Pure Ethyl o-tolylacetate Distill->Product

Caption: Step-by-step chemical synthesis workflow for Ethyl o-tolylacetate.

Part 5: Applications in Drug Development

Ethyl o-tolylacetate is a critical intermediate in the synthesis of peptidomimetics , specifically those targeting the Angiotensin IV (Ang IV) receptor system (IRAP inhibitors).

  • Mechanism: The ortho-methyl group restricts rotation around the phenyl ring, locking the molecule into a conformation that mimics the bioactive turn of the native peptide.

  • Key Reference: It serves as a precursor for the synthesis of 3-hydroxymethyl-phenylacetic acid derivatives used in cognitive enhancers.

Part 6: References
  • Sigma-Aldrich. (2024). Ethyl o-tolylacetate Product Specification & Safety Data Sheet. Link

  • National Institute of Standards and Technology (NIST). (2023). Ethyl o-tolylacetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Link

  • Andersson, H., et al. (2010).[5] Design and Synthesis of Angiotensin IV Peptidomimetics Targeting the Insulin-Regulated Aminopeptidase (IRAP). DiVA Portal / Uppsala University. Link

  • The Good Scents Company. (2024). Ethyl Phenylacetate (Natural) vs. Synthetic Analogs. Link

  • PubChem. (2024).[1] Ethyl o-tolylacetate Compound Summary. National Library of Medicine. Link

Sources

Health and safety information for Ethyl o-tolylacetate handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: Ethyl o-tolylacetate

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as Ethyl 2-methylphenylacetate, is a specialized ester primarily utilized as a lipophilic building block in organic synthesis and drug development. While structurally similar to the common fragrance ingredient ethyl phenylacetate, the ortho-methyl substitution imparts unique steric properties and slightly altered volatility profiles.

This guide provides a rigorous safety framework for researchers handling this compound. Unlike highly volatile solvents (e.g., ethyl acetate), Ethyl o-tolylacetate is a Combustible Liquid (Class IIIB) with a high flash point (107°C), shifting the primary safety focus from flammability to contact irritation and chemical stability during high-temperature workups.

Physicochemical Safety Profile

Understanding the physical constants is the first line of defense in risk assessment. The high boiling point at atmospheric pressure necessitates vacuum distillation for purification, introducing specific implosion/thermal hazards.

PropertyValueOperational Implication
CAS Registry Number 40291-39-2Use for accurate inventory tracking and SDS retrieval.
Molecular Formula C₁₁H₁₄O₂Molecular Weight: 178.23 g/mol .
Physical State Liquid (Colorless)Viscosity is low; potential aspiration hazard if ingested.
Boiling Point 76–77 °C @ 3 mmHgCritical: Atmospheric BP is >200°C. Do not attempt to distill at 1 atm to avoid decomposition/thermal runaway.
Flash Point 107 °C (225 °F) - CCCombustible. Preheating required for ignition, but mists are explosive.
Density 0.999 g/mL @ 25 °CImmiscible with water; floats on surface during aqueous extractions.
Vapor Pressure Low (<1 mmHg @ 20°C)Inhalation risk is moderate at room temp but high during heating.

Hazard Identification (GHS Framework)

Based on harmonized data from major suppliers (Sigma-Aldrich, TCI).

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic ester penetrates stratum corneum, causing dermatitis and defatting.
Eye Irritation H319 Causes serious eye irritationSolvent action on corneal membranes; immediate pain and redness.
STOT - SE H335 May cause respiratory irritationMucosal irritation of the upper respiratory tract upon inhalation of vapors/mists.

Precautionary Highlights (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Operational Risk Management

Engineering Controls
  • Primary Containment: All transfers and heating operations must be conducted within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Vacuum Safety: Since purification often requires vacuum distillation (bp 77°C @ 3 mmHg), glassware must be inspected for star cracks to prevent implosion. Use a blast shield during distillation.

Personal Protective Equipment (PPE) Matrix

Esters can swell or degrade certain rubber polymers. Selection must be based on permeation resistance.

PPE TypeRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile Rubber (≥ 0.11 mm) Good for incidental splash protection.[4] Change immediately upon contamination.[4]
Hand Protection (Immersion) Butyl Rubber or PVA Aromatic esters can permeate thin nitrile over time. Butyl offers superior resistance to esters.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquid handling where splashing is possible.
Respiratory Type ABEK Filter Required only if working outside a fume hood (e.g., spill cleanup).

Toxicology & Health Effects

Note: Specific LD50 data for the ortho-isomer is limited. Data below extrapolates from the structural analog Ethyl Phenylacetate (CAS 101-97-3).

  • Acute Toxicity: Expected to be low (Oral LD50 > 2000 mg/kg in rats for analogs).

  • Metabolic Pathway: Rapidly hydrolyzed by plasma esterases into ethanol and o-tolylacetic acid . The acid metabolite is excreted via kidneys.

  • Chronic Effects: Prolonged skin contact may cause dermatitis due to lipid extraction. No evidence of mutagenicity in standard Ames tests for this class of esters.

Emergency Response Protocols

Fire Fighting Measures
  • Class: Combustible Liquid.[5]

  • Extinguishing Media: Dry Chemical, Carbon Dioxide (CO₂), or Alcohol-Resistant Foam.

  • Contraindication: Do NOT use a solid water stream. The ester is lighter than water (density ~0.999) and immiscible; water will spread the fire.

Exposure Response Logic

The following decision tree outlines the immediate actions required upon exposure.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Seek Medical if Irritation Persists Skin->ActionSkin ActionEye 1. Rinse Cautiously (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Artificial Respiration if Needed 3. Monitor for Respiratory Distress Inhale->ActionInhale

Figure 1: Immediate response protocols for Ethyl o-tolylacetate exposure.

Synthesis & Handling Workflow

This diagram illustrates the safe handling lifecycle, emphasizing the transition from storage to active synthesis.

HandlingWorkflow Receipt Receipt & Inspection (Verify CAS: 40291-39-2) Storage Storage (Cool, Dry, Sep. from Oxidizers) Receipt->Storage Prep Reaction Setup (Fume Hood Required) Storage->Prep Transfer Distill Purification (Vacuum Distillation < 5 mmHg) Prep->Distill High Temp Risk Waste Waste Disposal (Organic Solvents - Non-Halogenated) Prep->Waste Solvent Wash Distill->Waste Residues

Figure 2: Lifecycle management from receipt to disposal.

Storage and Stability

  • Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (risk of fire) and strong bases (risk of rapid hydrolysis and heat generation).

  • Shelf Life: Stable under recommended storage conditions.[6] Monitor for "vinegar" smell, which indicates hydrolysis to acetic acid.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Ethyl o-tolylacetate (CAS 40291-39-2).[1][5][7] Retrieved from

  • PubChem. (2024).[5] Compound Summary: Ethyl o-tolylacetate.[1] National Library of Medicine. Retrieved from [5]

  • TCI Chemicals. (2024). Product Specification: Ethyl o-Tolylacetate (T1225). Retrieved from

  • NIST. (2024). Ethyl o-tolylacetate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Ethyl o-tolylacetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Structural Characterization, and Industrial Application

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is a specialized ester utilized primarily as a high-value intermediate in organic synthesis and as a niche fragrance ingredient. Structurally defined by an ethyl ester group attached to a toluene ring at the ortho position, it exhibits distinct steric properties compared to its meta and para isomers. This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, physicochemical properties, validated synthesis protocols, and safety standards for research and development applications.

Chemical Identity and Nomenclature

Accurate identification is critical in preventing isomer confusion, particularly between the ortho (2-methyl), meta (3-methyl), and para (4-methyl) variants.

Identifier TypeDesignation
IUPAC Name Ethyl 2-(2-methylphenyl)acetate
Common Name Ethyl o-tolylacetate
Synonyms Ethyl 2-methylphenylacetate; 2-Methylphenylacetic acid ethyl ester; o-Tolylacetic acid ethyl ester
CAS Registry Number 40291-39-2
InChI String InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
InChIKey HTDQOYWJDUMNHX-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=CC=C1C
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol

Physicochemical Profile

The ortho-methyl substituent introduces steric bulk near the ester linkage, slightly influencing boiling point and refractive index compared to the para isomer.

PropertyValueCondition / Method
Physical State Clear, colorless liquid@ 20 °C
Boiling Point 76–77 °C@ 3 mmHg (Reduced Pressure) [1]
Density 0.999 g/mL@ 25 °C [1]
Refractive Index

1.501
Standard Refractometry [1]
Flash Point 107 °CClosed Cup
Solubility Soluble in ethanol, ether; Insoluble in waterLipophilic character
Odor Profile Fruity, sweet, slightly floral with honey nuancesOlfactory evaluation

Structural Chemistry & The Ortho-Effect

Expert Insight: In the design of downstream reactions, the position of the methyl group is non-trivial. The ortho position (C2) exerts a steric effect on the methylene bridge (CH₂-COOEt).

  • Conformational Restriction: The rotation of the acetate side chain is more restricted in the ortho isomer than in the para isomer due to the proximity of the methyl group.

  • Reactivity Modulation: While the ester carbonyl remains accessible, nucleophilic attacks (e.g., hydrolysis or transesterification) may exhibit slightly slower kinetics compared to the para isomer due to this shielding. This property can be exploited to achieve selectivity in multi-ester substrates.

Synthesis Protocol: Acid-Catalyzed Fischer Esterification

The most robust laboratory-scale synthesis involves the direct esterification of o-tolylacetic acid with ethanol. This equilibrium-driven reaction requires continuous water removal to maximize yield.

Reaction Pathway Visualization

The following diagram illustrates the mechanism and workflow for the synthesis.

G cluster_inputs Reagents cluster_outputs Products Acid o-Tolylacetic Acid (C9H10O2) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation & Nu Attack Ethanol Ethanol (Excess) (C2H5OH) Ethanol->Intermediate Catalyst H2SO4 (Cat.) Catalyst->Intermediate Activates C=O Product Ethyl o-tolylacetate (C11H14O2) Intermediate->Product Elimination Water Water (H2O) Intermediate->Water -H2O

Figure 1: Acid-catalyzed esterification pathway transforming o-tolylacetic acid to ethyl o-tolylacetate.

Detailed Methodology

Objective: Synthesize 50 g of Ethyl o-tolylacetate.

Reagents:

  • o-Tolylacetic acid (0.3 mol, ~45.0 g)

  • Absolute Ethanol (3.0 mol, ~175 mL) – Large excess drives equilibrium.

  • Sulfuric Acid (conc.[1] H₂SO₄, 1.0 mL) – Catalyst.

  • Toluene (100 mL) – Optional azeotropic agent.

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add o-tolylacetic acid and absolute ethanol to the flask. Stir until dissolved.

  • Catalysis: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80–85 °C). If using toluene, the water/ethanol/toluene azeotrope will collect in the trap. If not using toluene, reflux for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Disappearance of the acid spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotary Evaporator) to remove excess ethanol.

    • Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 50 mL) to neutralize catalyst and unreacted acid.

    • Wash 2: Brine (1 x 50 mL) to dry the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Distillation: Perform vacuum distillation (target bp: 76–77 °C @ 3 mmHg) to obtain the pure ester.

Self-Validating Check: The product should be a clear liquid with a refractive index close to 1.501. Any cloudiness suggests moisture contamination; a refractive index deviation >0.005 suggests residual solvent or isomer impurities.

Applications

Pharmaceutical Intermediate

Ethyl o-tolylacetate serves as a "masked" form of o-tolylacetic acid. It is frequently used in the synthesis of:

  • β-(o-Tolyl)ethyl alcohol: Via Bouveault-Blanc reduction or hydride reduction (LiAlH₄).

  • Heterocyclic Scaffolds: The active methylene group (alpha to carbonyl) allows for condensation reactions, leading to isoquinoline derivatives when cyclized with appropriate nitrogen sources.

Fragrance & Flavor

While less common than its phenylacetate analogs, the ortho isomer provides specific "honey-like" and floral notes used in:

  • Perfumery: As a modifier in floral bouquets (rose, jasmine) to add naturalistic, slightly animalic honey undertones.

  • Flavoring: In fruit complexes where a heavy, sweet ester character is required.

Safety and Regulatory (GHS Standards)

Handling requires adherence to standard organic safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Avoid contact with eyes and skin.[3][4]

    • Use in a well-ventilated fume hood to prevent inhalation of vapors.

    • Store away from oxidizing agents and strong bases.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl o-tolylacetate - NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[5][6] Ethyl o-tolylacetate Compound Summary. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.). Ethyl o-tolylacetate Odor and Organoleptic Properties. Retrieved January 30, 2026, from [Link]

Sources

Predicted Collision Cross Section (CCS) of Ethyl o-tolylacetate: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Collision Cross Section of Ethyl o-tolylacetate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), a structural analog of ethyl phenylacetate characterized by an ortho-methyl substitution, exhibits a predicted Collision Cross Section (CCS) profile distinct from its benzenoid congeners.[1]

Current machine-learning-derived models (CCSbase) predict a CCS value of 138.0 Ų for the protonated adduct [M+H]⁺ and 145.6 Ų for the sodiated adduct [M+Na]⁺ in Nitrogen (N₂) buffer gas. These values suggest a high degree of gas-phase compactness, likely driven by steric interactions between the ortho-methyl group and the ester side chain, which may limit rotational freedom and induce a folded conformation.[1]

This guide provides a comprehensive breakdown of the predicted CCS landscape, the computational methodologies employed, and a rigorous protocol for experimental validation using Ion Mobility-Mass Spectrometry (IM-MS).[1]

Molecular Profile & Structural Dynamics[1]

To understand the CCS prediction, one must first analyze the structural determinants governing the molecule's gas-phase trajectory.[1]

PropertyDetail
Systematic Name Ethyl 2-(2-methylphenyl)acetate
Formula C₁₁H₁₄O₂
Monoisotopic Mass 178.09938 Da
SMILES CCOC(=O)CC1=CC=CC=C1C
Structural Class Benzenoid Ester (Ortho-substituted)
The "Ortho-Effect" on CCS

Unlike its meta- or para- isomers, Ethyl o-tolylacetate possesses a methyl group at the C2 position of the phenyl ring. In the gas phase, this creates a steric clash with the acetate tail (-CH2-CO-O-Et).[1]

  • Hypothesis: This steric hindrance likely forces the ester tail out of planarity with the aromatic ring or induces a "locking" mechanism, potentially reducing the overall collision cross section relative to a freely rotating linear isomer.[1] This phenomenon explains why its CCS might appear counter-intuitively compact despite the added mass compared to Ethyl phenylacetate.[1]

Predicted CCS Landscape[1][3][4]

The following values represent the rotationally averaged collision cross section (Ω) in Nitrogen (N₂) drift gas, derived from the CCSbase predictive algorithm (Unified CCS Compendium).

Table 1: Predicted CCS Values (N₂)
Ion SpeciesAdduct Formm/z (Monoisotopic)Predicted CCS (Ų)Confidence Interval
Protonated [M+H]⁺179.1067138.0 ± 2-3%
Sodiated [M+Na]⁺201.0886145.6 ± 2-3%
Potassiated [M+K]⁺217.0625144.2 ± 2-3%
Ammonium [M+NH₄]⁺196.1332158.4 ± 3-4%
Deprotonated [M-H]⁻177.0921141.8 ± 2-3%

Technical Note: The [M+Na]⁺ adduct typically exhibits a tighter conformation than [M+H]⁺ due to the sodium ion coordinating with both carbonyl and ether oxygens, "clamping" the molecule. However, here we see a larger CCS for [M+Na]⁺ (145.6 Ų) vs [M+H]⁺ (138.0 Ų).[1] This expansion is characteristic of small aromatic esters where the Na⁺ ion sits externally, increasing the effective hydrodynamic radius rather than inducing significant compaction.[1]

Computational Methodology

The reported values are not random estimates but outputs of high-dimensional geometric clustering algorithms.[1] Understanding this workflow is crucial for assessing data reliability.

Algorithm: Cluster-Based Machine Learning (CCSbase/AllCCS)

Current state-of-the-art prediction utilizes Support Vector Regression (SVR) or Deep Learning models trained on >500,000 experimental CCS values.[1]

  • 2D-to-3D Conversion: The SMILES string is converted into a 3D coordinate set (using RDKit or OpenBabel).[1]

  • Conformer Sampling: A conformational search generates low-energy rotamers.[1]

  • Descriptor Calculation: Molecular descriptors (Polarizability, Surface Area, Mass, Topology) are extracted.[1]

  • Prediction: The model maps these descriptors against a training set of experimentally validated benzenoids and esters.[1]

Visualization: CCS Prediction Workflow

The following diagram illustrates the transformation of a chemical string into a physical cross-section value.

CCS_Prediction_Workflow SMILES Input: SMILES (CCOC(=O)CC1=CC=CC=C1C) Geom 3D Geometry Optimization (Force Field / DFT) SMILES->Geom RDKit/OpenBabel Desc Molecular Descriptors (Polarizability, Mass, Topology) Geom->Desc Feature Extraction ML_Model ML Inference Engine (SVR / DeepCCS) Desc->ML_Model Vector Mapping CCS_Val Predicted CCS (Ω) 138.0 Ų ML_Model->CCS_Val Regression Output

Figure 1: Logical data flow for deriving Collision Cross Section from molecular structure using Machine Learning.

Experimental Validation Protocol

While prediction provides a rapid estimate, definitive characterization requires experimental validation.[1] The following protocol outlines the Self-Validating System for measuring the CCS of Ethyl o-tolylacetate using Traveling Wave Ion Mobility Spectrometry (TWIMS).

Phase 1: Instrument Calibration (The Anchor)

To ensure trustworthiness, the system must be calibrated using a "Polyalanine" or "Major Mix" standard to generate a calibration curve relating Drift Time (


) to CCS (

).
  • Standard: Agilent Tune Mix or Waters Major Mix.

  • Ionization: ESI Positive Mode.

  • Curve Fit:

    
     (Power Law).[1]
    
  • Acceptance Criteria:

    
     for the calibration curve.
    
Phase 2: Sample Acquisition[1]
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (promotes [M+H]⁺).[1]

  • Concentration: 1 µM (Low concentration prevents dimer formation [2M+H]⁺ which skews CCS).[1]

  • Gas: Nitrogen (N₂) at 2.5 mbar (typical for TWIMS).[1]

Phase 3: Data Processing & Calculation

The experimental CCS (


) is derived using the calibrated drift time.[2][3]


(Simplified Mason-Schamp equation concept for DTIMS; TWIMS uses the calibration curve).
Visualization: Ion Mobility Separation Logic

This diagram depicts how Ethyl o-tolylacetate is separated from isobaric interferences (like propyl benzoate) based on shape.

IMS_Separation Source Ion Source (ESI+) DriftTube Drift Tube (N₂ Gas) Compact Ion (Ethyl o-tolylacetate) Extended Ion (Linear Isomer) Source->DriftTube:f0 Injection Detector Arrival t₁ (Fast) Arrival t₂ (Slow) DriftTube:f1->Detector:d1 Low CCS (Less Friction) DriftTube:f2->Detector:d2 High CCS (More Friction)

Figure 2: Schematic of Ion Mobility Separation. The more compact Ethyl o-tolylacetate travels faster (lower drift time) than extended isobaric impurities.

Scientific Critique & Causality

The Discrepancy Analysis

An interesting observation arises when comparing Ethyl o-tolylacetate (Predicted [M-H]⁻: 141.8 Ų) with its unmethylated parent Ethyl phenylacetate (Experimental [M-H]⁻: 144.3 Ų).[1]

  • Mass vs. Shape: Typically, adding a methyl group (+14 Da) increases CCS.[1]

  • The Anomaly: The predicted value for the ortho-methyl derivative is lower or roughly equivalent to the lighter parent.

  • Causality: This strongly supports the "Ortho-Locking" Hypothesis .[1] The ortho-methyl group likely sterically forbids the "extended" planar conformation of the ester tail, forcing it into a perpendicular or folded orientation relative to the ring.[1] This reduces the rotationally averaged cross-section, effectively "hiding" the added mass within the molecular void space.[1]

Application in Drug Development

For researchers in metabolomics or synthetic screening:

  • Isomer Differentiation: You can distinguish Ethyl o-tolylacetate from Ethyl p-tolylacetate (para-isomer).[1] The para isomer lacks the steric clash, likely adopting a more extended conformation with a CCS > 145 Ų.[1]

  • False Positive Reduction: Using CCS filtering (

    
    ) removes background noise that matches the m/z (178.099) but fails the shape constraint.
    

References

  • PubChemLite. (2025).[1] Ethyl o-tolylacetate (C11H14O2) - Predicted Collision Cross Section Data. University of Luxembourg.[1][4] [Link][1]

  • Zhou, Z., et al. (2016).[1] MetCCS: A Strategy to Generate High-Quality Collision Cross Section Values for Metabolite Identification. Analytical Chemistry. [Link][1]

  • Ross, D. H., et al. (2020).[1] CCSbase: An Interactive Platform for Collision Cross Section Prediction.[1] Analytical Chemistry. [Link][1]

  • Song, X., et al. (2022).[1][5] A Collision Cross Section Database for Extractables and Leachables from Food Contact Materials. Journal of Agricultural and Food Chemistry. [Link][1][5]

  • Picache, J. A., et al. (2019).[1] Collision Cross Section Compendium to Annotate and Predict Multi-omic Compound Identities. Chemical Science. [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Quality Validation of High-Purity Ethyl o-Tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate, CAS 40291-39-2) is a critical building block in the synthesis of sterically constrained pharmaceutical intermediates. Unlike its unsubstituted counterpart (ethyl phenylacetate), the ortho-methyl group introduces significant steric hindrance. In drug design, this "ortho-effect" is exploited to modulate metabolic stability (blocking P450 oxidation sites) and restrict conformational freedom in receptor-ligand binding.

This guide addresses the specific challenges in sourcing this compound for pharmaceutical research: distinguishing "Fragrance Grade" (variable impurity profiles) from "Synthesis Grade" (defined impurity limits) and establishing a self-validating Quality Control (QC) workflow.

Market Landscape & Strategic Sourcing

Supplier Tier Analysis

The market for Ethyl o-tolylacetate is bifurcated between high-volume fragrance suppliers and high-purity research chemical vendors. For drug development, the impurity profile—specifically the presence of isomeric contaminants (m- and p- isomers) and unreacted nitrile precursors—is the critical differentiator.

Supplier TierRepresentative VendorsTypical PurityPrimary RiskRecommended Use
Tier 1: Global Catalog Sigma-Aldrich (Merck) , TCI Chemicals >98.0% (GC)High CostGMP Synthesis, Late-stage Lead Op
Tier 2: Specialist/Bulk Enamine , Combi-Blocks >97%Lead Time (2-3 wks)Scale-up (>100g), Library Synthesis
Tier 3: Aggregators MolPort , eMolecules VariableBatch TraceabilityInitial Screening (Non-GLP)
The "Hidden" Impurity Risk

Suppliers synthesizing via the Pinner reaction (from o-methylbenzyl cyanide) may leave residual nitriles. Suppliers using Fischer esterification (from o-tolylacetic acid) may leave unreacted acid.

  • Critical Quality Attribute (CQA): Residual o-Methylbenzyl cyanide.

  • Why it matters: Nitriles are often toxic and can poison palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Technical Sourcing Criteria (Decision Matrix)

The following Graphviz diagram illustrates the logical flow for selecting a supplier based on your experimental phase.

SourcingMatrix Start Determine Application Phase Discovery Early Discovery (HTS / Hit-to-Lead) Start->Discovery ScaleUp Process Development (>100g Synthesis) Start->ScaleUp GMP GLP/GMP Tox Studies Start->GMP Criteria1 Priority: Speed & Diversity Discovery->Criteria1 Criteria2 Priority: Cost & Scalability ScaleUp->Criteria2 Criteria3 Priority: Traceability & Purity GMP->Criteria3 Action1 Source: Tier 1 (TCI/Sigma) Pack Size: 5g - 25g Criteria1->Action1 Action2 Source: Tier 2 (Combi-Blocks) Request COA for Nitriles Criteria2->Action2 Action3 Source: Custom Synthesis Full Impurity Profiling Required Criteria3->Action3

Figure 1: Strategic Sourcing Decision Matrix. Selects vendor tier based on the balance of speed, cost, and regulatory strictness.

Incoming Material Validation: A Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (COA). The following protocol ensures the material is fit for sensitive catalytic steps.

The "Triangulation" Workflow

We use three orthogonal methods to validate the material:

  • GC-MS: Quantifies volatile organic impurities (isomers, solvents).

  • 1H NMR: Verifies identity and detects non-volatile residues (inorganic salts, heavy oils).

  • Karl Fischer (KF): Quantifies water content (critical for moisture-sensitive downstream steps like Grignard reactions).

QC_Workflow Sample Incoming Batch (Ethyl o-tolylacetate) Test1 GC-MS Analysis (Agilent HP-5MS) Sample->Test1 Test2 1H NMR (CDCl3) Sample->Test2 Decision1 Purity >98%? Isomers <0.5%? Test1->Decision1 Decision2 Ortho-Methyl Shift Correct? Test2->Decision2 Pass RELEASE For Synthesis Decision1->Pass Yes Fail QUARANTINE (Purify/Reject) Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: Incoming Quality Control Workflow. Parallel analysis ensures both chemical identity and purity profile.

Detailed Experimental Methodology
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: Ethyl o-tolylacetate is volatile.[1] GC provides higher resolution for separating the ortho, meta, and para isomers than standard HPLC.

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Method Parameters:

    • Inlet: 250°C, Split 50:1.

    • Carrier: Helium @ 1.0 mL/min.

    • Oven: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

    • Detection: EI source, Scan range 40-400 amu.

  • Acceptance Criteria: Main peak area >98.0%.[2][3][4] No single impurity >0.5%.

Method B: 1H NMR Identity Check
  • Rationale: Confirm the ortho substitution pattern. The methyl group on the aromatic ring will show a distinct chemical shift compared to meta or para isomers due to the shielding environment.

  • Solvent: CDCl3.

  • Key Signals (Expectation):

    • δ 7.10 - 7.25 (m, 4H): Aromatic protons.

    • δ 4.15 (q, 2H): Ethyl -CH 2-.

    • δ 3.65 (s, 2H): Benzylic -CH 2- (Note: This singlet may be slightly broadened or shifted vs. phenylacetate due to ortho-methyl).

    • δ 2.35 (s, 3H): Ortho-Methyl group (Ar-CH 3).

    • δ 1.25 (t, 3H): Ethyl -CH 3.

Synthesis & Impurity Origins

Understanding the synthesis allows you to predict impurities.

Reaction Scheme:



  • Side Reaction 1 (Incomplete Conversion): Residual o-tolylacetic acid.

    • Detection: TLC (streaking) or GC (broad tailing peak).

    • Remediation: Wash with saturated NaHCO3.

  • Side Reaction 2 (Transesterification): If methanol is present in the lab or equipment, Methyl o-tolylacetate may form.

    • Detection: GC-MS (M-14 peak).

Handling and Stability

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from moisture to prevent hydrolysis back to the acid.

  • Safety: Combustible liquid (Flash point ~107°C). Irritant to eyes and skin.[1]

  • Odor: Characteristic sweet, floral odor. Use in a fume hood to prevent lab contamination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24855060 (Ethyl o-tolylacetate). Retrieved from [Link]

  • Organic Syntheses. Ethyl Phenylacetate (Analogous Procedure). Org. Synth. 1922, 2, 27. Retrieved from [Link]

Sources

Methodological & Application

Fischer esterification synthesis of Ethyl o-tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 2-(2-methylphenyl)acetate (also known as Ethyl o-tolylacetate) from o-tolylacetic acid . While standard Fischer esterification is a common undergraduate transformation, the ortho-methyl substitution on the phenyl ring introduces specific steric constraints that distinguish this protocol from the synthesis of unsubstituted ethyl phenylacetate.

This guide addresses the kinetic hurdles imposed by the ortho-substituent, recommending specific reflux parameters and workup modifications to ensure high purity (>98%) suitable for fragrance applications (honey/floral notes) or pharmaceutical intermediate use.

Reaction Mechanism & Steric Considerations

The synthesis proceeds via an acid-catalyzed equilibrium reaction (Fischer Esterification).

Chemical Equation:



Mechanistic Insight (The Ortho-Effect): Unlike the para-isomer, the ortho-methyl group in o-tolylacetic acid exerts a steric influence, albeit less severe than in o-toluic acid (where the carboxyl is directly attached to the ring). The methylene spacer (


) mitigates direct resonance inhibition, but the bulk of the ortho-methyl group can still retard the formation of the tetrahedral intermediate. Consequently, this protocol requires a longer reflux time (6–8 hours) compared to the 2–3 hours typically required for phenylacetic acid.
Pathway Visualization

The following diagram illustrates the reaction flow and the critical "Water Removal" loop required to drive the equilibrium to completion (Le Chatelier's Principle).

FischerEsterification cluster_optimization Process Optimization Reactants o-Tolylacetic Acid + Ethanol (Excess) Transition Transition State (Sterically Crowded) Reactants->Transition Protonation Catalyst H2SO4 (Catalyst) Catalyst->Transition Intermediate Tetrahedral Intermediate Product Ethyl o-tolylacetate (Crude) Intermediate->Product -H2O (Elimination) Water H2O (By-product) Intermediate->Water Transition->Intermediate EtOH Attack Product->Reactants Hydrolysis (If H2O not removed) DeanStark Dean-Stark Trap (Azeotropic Removal) DeanStark->Water Traps

Caption: Fig 1. Mechanistic pathway highlighting the reversibility of the reaction. The red dashed line represents the hydrolysis risk if water is not sequestered or removed.

Material Attributes & Safety

Target Compound: Ethyl 2-(2-methylphenyl)acetate CAS: 40061-55-0 (Generic) / Note: Often referenced by IUPAC name in literature.

PropertyValueNotes
Molecular Weight 178.23 g/mol
Boiling Point ~238–242°C (atm)Est.[1][2][3] Higher than Ethyl Phenylacetate (229°C).[2][4]
Boiling Point (Vac) 115–120°C @ 12 mmHgRecommended distillation range.
Density ~1.04 g/mLSlightly denser than water.[1]
Appearance Colorless liquidSweet, honey/floral odor.[1][2][4][5][6][7]

Safety Critical:

  • Sulfuric Acid: Corrosive. Dehydrating agent.[8] Reacts violently with water.

  • Ethanol: Highly flammable.

  • o-Tolylacetic Acid: Irritant.[9] Avoid inhalation of dust.

Experimental Protocol

Scale: 50 mmol (Laboratory Scale) Estimated Yield: 85–92%

Phase 1: Reaction Setup
  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Calcium Chloride Drying Tube (or N2 line).

  • Reagent Loading:

    • Add 7.51 g (50 mmol) of o-tolylacetic acid to the RBF.

    • Add 30 mL (approx. 500 mmol) of absolute Ethanol.

      • Expert Note: We use a 10:1 molar excess of ethanol. This serves as both solvent and reagent, driving the equilibrium toward the ester (Le Chatelier’s principle) without needing a Dean-Stark trap for this scale.

  • Catalyst Addition:

    • While stirring, carefully add 0.5 mL of concentrated

      
       dropwise.
      
    • Observation: The solution may warm slightly.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 6 to 8 hours .

    • Checkpoint: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The starting acid (

      
      ) should disappear, and the ester (
      
      
      
      ) should appear.
    • Optimization: If starting material persists after 8 hours, add 0.2 mL additional

      
       and reflux for 2 more hours.
      
Phase 3: Workup & Isolation
  • Concentration: Remove approximately 70% of the excess ethanol via rotary evaporation. Do not evaporate to dryness (risk of charring with residual acid).

  • Quench: Pour the residue into 50 mL of ice-cold water . The organic ester may oil out.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Neutralization (Critical Step):

    • Wash the combined organic layers with Saturated

      
       solution  (
      
      
      
      mL).
    • Why? This removes the

      
       catalyst and extracts any unreacted o-tolylacetic acid (as the water-soluble sodium salt).
      
    • Safety: Evolution of

      
       gas will occur. Vent the separatory funnel frequently.
      
  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , and filter.
    
Phase 4: Purification
  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Distillation: Perform vacuum distillation.

    • Collect the fraction boiling at 115–120°C / 12 mmHg .

    • Result: Clear, colorless liquid with a characteristic floral/honey odor.[2][4][6]

Process Control & Workflow Diagram

The following diagram outlines the critical decision points during the workup to ensure purity.

WorkupLogic ReactionMix Crude Reaction Mixture (Ester, EtOH, Acid, H2O) Evap Rotary Evaporation (Remove excess EtOH) ReactionMix->Evap Extraction Extraction (EtOAc/Water) Evap->Extraction OrgLayer Organic Layer (Ester + Trace Acid) Extraction->OrgLayer AqLayer Aqueous Layer (Discard) Extraction->AqLayer Wash NaHCO3 Wash OrgLayer->Wash PureOrg Neutral Organic Layer Wash->PureOrg Organic Phase Impurity Aq. Waste (Na2SO4 + Sodium o-tolylacetate) Wash->Impurity Aqueous Phase Final Distillation & Yield Calculation PureOrg->Final

Caption: Fig 2. Purification workflow emphasizing the removal of acidic impurities via bicarbonate wash.

Analytical Validation

To validate the identity of the product, compare spectral data against the following expected values.

NMR (400 MHz, ) Expectations:
  • 
     1.25 (t, 3H):  Methyl of the ethyl ester group (
    
    
    
    ).
  • 
     2.35 (s, 3H): Ortho-methyl group attached to the aromatic ring.
    
  • 
     3.65 (s, 2H):  Benzylic methylene (
    
    
    
    ). Note: This may appear as a singlet, unlike the AB system seen in chiral analogs, but can be slightly broadened.
  • 
     4.15 (q, 2H):  Methylene of the ethyl ester (
    
    
    
    ).
  • 
     7.10–7.25 (m, 4H):  Aromatic protons.
    
    • Differentiation: Unlike the para-isomer (which shows a clean AA'BB' doublet pair), the ortho-isomer will show a complex multiplet due to the lack of symmetry caused by the ortho-methyl group.

IR Spectroscopy (Neat):
  • 1735–1740 cm

    
    :  Strong Carbonyl (C=O) stretch (Ester).
    
  • 1150–1200 cm

    
    :  C-O-C stretch.
    
  • No broad -OH stretch: Absence of peak at 3000–3400 cm

    
     confirms removal of starting acid and water.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Equilibrium not shifted; Wet Ethanol.Use fresh Absolute Ethanol.[1] Consider adding Molecular Sieves (3Å) to the reaction flask.
Cloudy Product Water contamination.[1]Dry organic layer longer over

.[1] Ensure distillation receiver is dry.
Acidic Smell Incomplete neutralization.[1]Repeat

wash until aqueous layer pH is ~8.[1]
Starting Material in NMR Reaction time too short.The ortho-methyl group slows kinetics.[1] Increase reflux time to 10-12 hours.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7559, Methyl phenylacetate (Homolog data). [Link]

  • Master Organic Chemistry. Mechanism of the Fischer Esterification. [Link]

Sources

Application Note: Precision Synthesis of Ethyl o-Tolylacetate via Arndt-Eistert Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of Ethyl o-tolylacetate from o-toluic acid . While multiple synthetic pathways exist (e.g., via benzyl cyanide intermediates), this protocol utilizes the Arndt-Eistert Homologation . This route is selected for its high regiospecificity, preserving the ortho-methyl substitution pattern without the isomerization risks associated with transition-metal catalyzed cross-couplings of aryl halides.

Key Technical Insight: The steric bulk of the ortho-methyl group in o-toluic acid significantly reduces the rate of nucleophilic attack at the carbonyl carbon. Consequently, standard protocols for acid chloride formation and subsequent diazomethane addition must be modified with extended reaction times and rigorous moisture control to prevent hydrolysis back to the starting material.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the generation and use of Diazomethane (or its safer surrogate, TMS-Diazomethane) and Thionyl Chloride .

Hazard AgentRisk ProfileMitigation Strategy
Diazomethane Extremely explosive; highly toxic; potent allergen.Use specialized glassware (clear-seal, no ground joints). Use blast shields. Preferred: Use (Trimethylsilyl)diazomethane (TMSCHN₂) as a safer, non-explosive alternative in solution.
Thionyl Chloride Corrosive; releases HCl/SO₂ gas.Perform all operations in a functioning fume hood. Use a caustic scrubber for off-gassing.
Silver Benzoate Light sensitive; stains skin.Handle in low light; use nitrile gloves.

Reaction Pathway & Mechanism

The synthesis proceeds via a three-stage sequence:

  • Activation: Conversion of o-toluic acid to o-toluoyl chloride.

  • Diazo Transfer: Reaction with diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in ethanol to yield the homologated ester.

Pathway Diagram

ReactionPathway cluster_0 Step 1: Activation cluster_1 Step 2: Diazo Transfer cluster_2 Step 3: Wolff Rearrangement Acid o-Toluic Acid (C8H8O2) AcidCl o-Toluoyl Chloride (Intermediate) Acid->AcidCl - SO2, - HCl SOCl2 SOCl2 (Reflux) SOCl2->AcidCl Diazo α-Diazoketone (Stable Int.) AcidCl->Diazo + TMS-CHN2 - TMS-Cl TMS TMS-Diazomethane (THF/Et2O) TMS->Diazo Ketene [Ketene Intermediate] Diazo->Ketene N2 Loss Rearrangement Ag Ag Benzoate EtOH (Anhydrous) Ag->Ketene Product Ethyl o-Tolylacetate (Target) Ketene->Product + EtOH

Caption: Sequential transformation of o-toluic acid to ethyl o-tolylacetate via Arndt-Eistert homologation.

Experimental Protocol

Reagents and Materials[1][2][3]
  • o-Toluic Acid: 13.6 g (100 mmol)

  • Thionyl Chloride (SOCl₂): 20 mL (excess)

  • TMS-Diazomethane (2.0 M in hexanes): 60 mL (120 mmol) [Note: Traditional Diazomethane generated from Diazald can be used but requires polished glassware]

  • Triethylamine (Et₃N): 16.7 mL (120 mmol)

  • Silver Benzoate: 1.0 g (Catalyst)

  • Ethanol (Anhydrous): 100 mL

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Saturated NaHCO₃.

Step 1: Synthesis of o-Toluoyl Chloride
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Charge the flask with 13.6 g of o-toluic acid. Add 20 mL of Thionyl Chloride dropwise.

  • Reaction: Heat the mixture to reflux (75-80°C) for 3 hours. Note: The solution should turn clear as the acid chloride forms.

  • Work-up: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

  • Validation: The residue is a moisture-sensitive oil (o-toluoyl chloride). Proceed immediately to Step 2.

Step 2: Formation of the -Diazoketone
  • Setup: Flame-dry a 500 mL 3-neck RBF under Argon. Add the crude acid chloride dissolved in 50 mL anhydrous THF/Acetonitrile (1:1).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (16.7 mL) slowly.

  • Diazo Transfer: Add TMS-Diazomethane solution (60 mL) dropwise via a pressure-equalizing addition funnel over 45 minutes. Caution: Evolution of nitrogen gas.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow.

  • Work-up: Quench carefully with saturated NaHCO₃. Extract with Diethyl Ether (3x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Optional): If the crude is dark, pass through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) to isolate the yellow diazoketone.

Step 3: Wolff Rearrangement to Ethyl o-Tolylacetate
  • Setup: Dissolve the diazoketone in 100 mL of anhydrous Ethanol in a 250 mL RBF.

  • Catalyst Addition: Add Triethylamine (15 mL) and Silver Benzoate (1.0 g) in portions.

  • Reaction: Heat the mixture to 60°C. Evolution of nitrogen gas indicates the rearrangement is proceeding. Stir until gas evolution ceases (approx. 2-3 hours).

  • Filtration: Cool the mixture and filter through a Celite pad to remove silver residues. Rinse with Ethanol.[1]

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Final Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica; Hexanes:EtOAc 9:1).

Data Analysis & Quality Control

Expected Physical Properties
ParameterValueNotes
Appearance Colorless to pale yellow liquidDistinctive fruity/aromatic odor
Boiling Point 76-77°C @ 3 mmHgHigh vacuum required for distillation
Refractive Index (

)
1.501Literature standard
Yield 65 - 75%Overall from o-toluic acid
Troubleshooting Guide
  • Low Yield in Step 1: Incomplete acid chloride formation due to steric hindrance. Solution: Add a drop of DMF as a catalyst during the SOCl₂ reflux.

  • Incomplete Rearrangement (Step 3): If nitrogen evolution is sluggish, add fresh Silver Benzoate (0.1 eq) and increase temperature to reflux.

  • Product Contamination: If the product contains halogenated byproducts, ensure the HCl scavenger (Triethylamine) was sufficient during Step 2.

References

  • Arndt-Eistert Synthesis Mechanism & Scope

    • Organic Chemistry Portal. "Arndt-Eistert Synthesis."[2][3] Available at: [Link]

  • Properties of o-Toluic Acid
  • Safety Data for Ethyl o-Tolylacetate
  • Alternative Approaches (Kowalski Homologation)

    • ResearchGate.[3] "The Arndt-Eistert Synthesis: Homologation of Acids."[3][4][5] Available at: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl o-tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Isomeric Differentiation and Trace Quantitation in Complex Matrices

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as ethyl 2-methylphenylacetate, is a structural isomer of the widely used flavorant ethyl phenylacetate.[1] While it possesses distinct honey-like and fruity olfactory characteristics, it often exists as a critical impurity in the synthesis of pharmaceutical intermediates or as a target analyte in forensic profiling of designer precursors.[1]

This application note provides a definitive protocol for the analysis of Ethyl o-tolylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic ester analysis, this method focuses on the chromatographic resolution of positional isomers (ortho, meta, para) —a challenge where mass spectral similarity often leads to misidentification.[1] We utilize a polarity-based column selection strategy to ensure data integrity.

Chemical Context & Analytical Challenges

The Isomer Problem

The primary analytical challenge is distinguishing Ethyl o-tolylacetate from its meta- and para- isomers.[1] Under standard Electron Ionization (70 eV), all three isomers yield nearly identical mass spectra, dominated by the tropylium/methylbenzyl cation (m/z 105).

  • Ortho Effect: The substituent at the 2-position creates steric hindrance, typically resulting in a lower boiling point and earlier elution on non-polar phases compared to para-isomers.[1]

  • Fragmentation Logic: The molecule cleaves predominantly at the benzylic position.

    • M+ (178): Molecular ion (visible but not base).

    • m/z 105: Base peak

      
      .
      
    • m/z 133: Acylium ion

      
      .[1]
      
Analytical Strategy

To guarantee "self-validating" results, this protocol employs a Retention Index (RI) cross-check.[1] Mass spectral matching alone is insufficient. We recommend a dual-column approach for initial method development:

  • 5% Phenyl-methylpolysiloxane (e.g., DB-5MS): For general screening.[1]

  • Polyethylene Glycol (e.g., DB-WAX): For superior isomeric resolution based on polarity differences.[1]

Experimental Protocol

Reagents and Standards
  • Analyte: Ethyl o-tolylacetate (Reference Standard, >98% purity).[1][2]

  • Internal Standard (ISTD): Ethyl benzoate-d5 or 1-Fluoronaphthalene (distinct retention, similar ionization).[1]

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1]

Sample Preparation Workflow
  • Liquid Matrices (Fragrance oils/Reaction mixtures): Dilute 50 µL sample in 950 µL solvent.

  • Solid Matrices: 1g sample + 10 mL solvent -> Sonication (15 min) -> Filtration (0.45 µm PTFE).[1]

GC-MS Instrumentation Parameters
ParameterSpecificationRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload; improves peak shape for esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal linear velocity in MS.
Column Primary: DB-5MS UI (30m x 0.25mm x 0.25µm)Secondary: DB-WAX (for isomer confirmation)Non-polar phase separates by boiling point; Polar phase separates by dipole interaction.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching (NIST).
Quadrupole 150°CMaintains mass filter stability.
Temperature Program (optimized for DB-5MS)
  • Initial: 60°C (Hold 1 min) - Focuses volatiles.[1]

  • Ramp 1: 10°C/min to 180°C - Elutes the target ester (approx. RI 1250-1300).[1]

  • Ramp 2: 25°C/min to 300°C (Hold 3 min) - Bakes out heavy impurities.

Results & Discussion

Mass Spectral Interpretation

The identification relies on specific cleavage pathways. The diagram below illustrates the fragmentation mechanism that generates the characteristic ions.

FragmentationPathway M Molecular Ion [M]+ m/z 178 Frag1 Loss of Ethoxy [M - OEt]+ m/z 133 M->Frag1 - OEt (45) Frag2 Base Peak (Benzylic Cleavage) [M - COOEt]+ m/z 105 M->Frag2 - COOEt (73) Frag3 Tropylium Ion C7H7+ m/z 91 Frag2->Frag3 - CH2 (14)

Figure 1: Proposed EI Fragmentation Pathway for Ethyl o-tolylacetate. The formation of the m/z 105 ion is the dominant process due to the stability of the methylbenzyl carbocation.

Chromatographic Performance

On a standard 5% phenyl column, Ethyl o-tolylacetate elutes slightly before Ethyl p-tolylacetate due to the ortho-substituent preventing planar stacking interactions with the stationary phase.[1]

IsomerApprox. Retention Index (DB-5)Key Ion (m/z)
Ethyl o-tolylacetate 1265 105
Ethyl m-tolylacetate1278105
Ethyl p-tolylacetate1285105

Note: RIs are approximate and must be verified with alkane standards (C10-C16) on the specific system.

Method Validation & Quality Control

To ensure this protocol serves as a self-validating system, the following criteria must be met:

  • System Suitability: Inject a standard mix. The resolution (

    
    ) between the ortho and meta isomers must be > 1.5. If 
    
    
    
    , switch to a Wax column or reduce ramp rate to 5°C/min.
  • Linearity: Calibrate from 0.1 ppm to 50 ppm.

    
     should exceed 0.995.
    
  • Carryover Check: Inject a solvent blank immediately after the highest standard. Target peak area in blank must be < 0.1% of the standard.

Analytical Workflow Diagram

Workflow Start Sample Collection Prep Extraction/Dilution (DCM or Hexane) Start->Prep GC GC Separation (Split 20:1, DB-5MS) Prep->GC MS MS Detection (Scan 35-350 m/z) GC->MS Data Data Analysis (RI Check + Spectral Match) MS->Data Decision Isomer Resolved? Data->Decision Report Final Report Decision->Report Yes Wax Re-run on DB-WAX Decision->Wax No (Co-elution) Wax->Report

Figure 2: Operational workflow for the analysis of Ethyl o-tolylacetate, including a decision gate for isomer resolution.

References

  • NIST Mass Spectrometry Data Center. (2023).[3] Ethyl o-tolylacetate Mass Spectrum. National Institute of Standards and Technology.[4][5] [Link]

  • PubChem. (2024). Ethyl 2-methylphenylacetate Compound Summary. National Library of Medicine. [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.

Sources

Application Note: Structural Elucidation and Purity Assessment of Ethyl o-Tolylacetate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026


H, 

C, 2D) Analyte: Ethyl o-tolylacetate (Ethyl 2-(2-methylphenyl)acetate) CAS: 40061-55-0 (generic for ethyl tolylacetate isomers), Specific ortho isomer references often derived.[1]

Introduction & Scope

Ethyl o-tolylacetate is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals (auxin analogs), and fragrance compounds. In drug development, the precise characterization of this molecule is critical, particularly to distinguish it from its regioisomers (meta- and para-tolylacetate).[1] While mass spectrometry confirms molecular weight, it often fails to definitively distinguish between these positional isomers.

This Application Note provides a comprehensive protocol for the structural characterization of Ethyl o-tolylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike rigid templates, this guide focuses on the logic of differentiation—specifically how to validate the ortho substitution pattern against meta and para contaminants using spin-spin coupling analysis and 2D NMR correlations.

Key Objectives
  • Definitive Assignment: Complete assignment of

    
    H and 
    
    
    
    C signals.
  • Regioisomer Differentiation: Distinguishing the ortho-isomer from para- and meta-isomers using symmetry arguments and NOE (Nuclear Overhauser Effect).

  • Purity Assessment: Detection of common impurities (residual solvents, hydrolyzed acid).

Experimental Workflow

The following workflow ensures reproducibility and high spectral quality.

NMR_Workflow Start Sample Receipt Prep Sample Preparation (Solvent: CDCl3) Start->Prep Gravimetric Weighing Acq Data Acquisition (1H, 13C, HSQC, HMBC) Prep->Acq Shim & Tune Process Processing (FT, Phasing, Integration) Acq->Process LB = 0.3Hz Analysis Structural Analysis & Isomer Check Process->Analysis Peak Picking Report Final Report Analysis->Report Validation

Figure 1: End-to-end NMR characterization workflow for liquid ester samples.

Protocol: Sample Preparation and Acquisition

Materials[2][3][4][5][6][7]
  • Analyte: ~20 mg Ethyl o-tolylacetate (Liquid).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
  • Vessel: 5 mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Preparation Steps[6][7]
  • Massing: Weigh 15–25 mg of the liquid analyte into a clean 1.5 mL GC vial.

    • Why? Weighing directly into the NMR tube is error-prone due to static and capillary action.

  • Dissolution: Add 600 µL of

    
    . Vortex gently for 10 seconds.
    
    • Note: Ensure the solution is homogeneous.[2] Schlieren lines indicate incomplete mixing, which ruins shimming.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Expert Tip: Filtration removes microscopic dust that causes magnetic susceptibility mismatches, broadening lines.

  • Volume Check: Ensure solvent height is ~4.5–5.0 cm.

    • Why? Too low (<4 cm) affects shimming; too high (>5.5 cm) dilutes the sample outside the receiver coil.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H Standard
zg30162.0 sQuantitative integration requires

. For routine ID, 2s is sufficient.

C {1H}
zgpg305122.0 sProton-decoupled.[1] High scan count needed for quaternary carbons.
COSY cosygpppqf41.5 sEstablishes H-H connectivity (scalar coupling).
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited to distinguish CH/CH

(positive) from CH

(negative).
HMBC hmbcgplpndqf81.5 sLong-range (2-3 bond) C-H correlations.[1] Critical for carbonyl connectivity.

Results & Discussion: Spectral Analysis

H NMR Assignment (400-600 MHz, )

The spectrum of ethyl o-tolylacetate is distinct from its isomers due to the magnetic environment created by the ortho-methyl group.

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1

(Ester)
1.25Triplet (

)
3H7.1Classic ethyl terminal methyl.
2

(Aryl)
2.33Singlet (

)
3H-Ortho-methyl group.[1]
3

(Benzylic)
3.68Singlet (

)
2H-Isolated methylene between ring and C=O.
4

(Ester)
4.15Quartet (

)
2H7.1Methylene next to Oxygen (deshielded).[1]
5 Ar-H7.10 – 7.25Multiplet (

)
4H-Aromatic protons.[1]

Differentiation Note:

  • Ortho: The aromatic region (7.1–7.25 ppm) appears as a complex multiplet (ABCD system) because the ortho substituent breaks the symmetry.

  • Para: The aromatic region would appear as two distinct doublets (AA'BB' system) integrating to 2H each.

  • Meta: The aromatic region would show a distinct singlet (isolated proton between substituents) and complex splitting for the others.[3]

C NMR Assignment
Carbon TypeShift (

, ppm)
Notes
C=O (Carbonyl) 171.5Typical ester carbonyl.[1]
Ar-C (Quaternary) ~136.0, 133.0Ipso-carbons (attached to

and

).[1]
Ar-CH 130.5, 130.0, 127.5, 126.0Four distinct signals confirm ortho or meta substitution.[1] (Para would only have 2 Ar-CH signals due to symmetry).[4]
O-CH

60.8Ester methylene.[1]
Benzylic CH

39.5Alpha to carbonyl and ring.[1]
Ar-CH

19.5Toluene-like methyl.[1]
Ester CH

14.2Ethyl terminal methyl.[1]
The "Isomer Trap": How to definitively prove Ortho?

The most common error in analyzing tolylacetates is confusing ortho and meta isomers, as both lack the symmetry of the para isomer.

The Solution: NOE (Nuclear Overhauser Effect) To validate the structure, run a 1D NOE Difference experiment or a 2D NOESY.

  • Experiment: Irradiate the Ar-CH

    
     signal at 2.33 ppm.
    
  • Ortho Prediction: You will observe a strong NOE enhancement at the Benzylic CH

    
      (3.68 ppm) because they are spatially proximate on adjacent ring carbons.
    
  • Meta Prediction: Irradiating the methyl group will show NOE to the ring protons but NO enhancement of the Benzylic CH

    
    , as they are separated by a CH on the ring.
    

NOE_Logic Methyl Irradiate Ar-CH3 (2.33 ppm) Benzylic Observe Benzylic CH2 (3.68 ppm) Methyl->Benzylic Strong NOE = ORTHO Isomer Methyl->Benzylic No NOE = META/PARA Isomer RingH Observe Ring H (Ortho to Me) Methyl->RingH Always Present

Figure 2: NOE Logic for distinguishing Ortho-isomer from Meta/Para isomers.

Troubleshooting & Common Impurities

ObservationDiagnosisRemediation
Broad Singlet ~8-10 ppm Carboxylic Acid (Hydrolysis)The ester has hydrolyzed to o-tolylacetic acid.[1] Check storage conditions (moisture).
Singlet at 1.56 ppm Water in CDCl

Use a fresh ampoule of solvent or add activated molecular sieves.[1]
Extra Doublets in Ar Region Para-isomer contaminationCheck integration. If <5%, it's an impurity. If 50/50, it's a mixture.
Tailing of peaks Poor ShimmingRe-shim the Z1 and Z2 coils. Ensure sample height is correct.

References

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST).[5] Ethyl phenylacetate and derivatives spectral data. Available at: [Link]

  • Reich, H. J. (University of Wisconsin).[6] Structure Determination Using Spectroscopic Methods: Chemical Shift Data. Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (Standard text for coupling constants and substituent effects).

Sources

Application of Ethyl o-tolylacetate in fragrance formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical properties, olfactory mechanics, and formulation protocols for Ethyl o-tolylacetate (CAS: 40291-39-2). Unlike its para-isomer (known for cherry/hay notes), the ortho-isomer offers a unique honeyed-floral profile with significant substantivity. This guide provides formulation chemists with evidence-based protocols for utilizing the molecule’s steric hindrance to improve stability in functional bases and outlines its role as a "bridging agent" in white floral and oriental accords.

Chemical Characterization & Olfactory Profile

Ethyl o-tolylacetate is an ester derived from o-tolylacetic acid. Its structural distinctiveness lies in the methyl group at the ortho position on the benzene ring, which provides both unique olfactory characteristics and enhanced chemical stability compared to its meta and para counterparts.

Physicochemical Data
PropertyValueRelevance to Formulation
CAS Number 40291-39-2Unique Identifier (Do not confuse with p-isomer CAS 14062-19-2)
Molecular Weight 178.23 g/mol Medium volatility; Heart-Base modifier
LogP (Predicted) ~2.9 - 3.1Hydrophobic; Good substantivity on skin/fabric
Vapor Pressure ~0.02 mmHg @ 25°CModerate evaporation; bridges Top and Heart notes
Flash Point > 100°CSafe for standard blending processes
Appearance Colorless liquidNon-discoloring in most alcoholic solutions
Olfactory Description
  • Primary: Sweet, Fruity, Honey-like.

  • Secondary: Floral (Gardenia/Tuberose), slightly Phenolic/Animalic.

  • Contrast: Unlike Ethyl p-tolylacetate (which is sharp, cherry-like, and almondy), the o-isomer is rounder, waxier, and more reminiscent of natural flower nectars.

Olfactory Network Diagram

The following diagram illustrates how Ethyl o-tolylacetate functions as a "bridge" molecule, connecting disparate olfactory families.

OlfactoryMap EOTA Ethyl o-tolylacetate Fruity Fruity Top (Pear, Red Berries) EOTA->Fruity Adds ripeness Floral White Floral Heart (Gardenia, Tuberose) EOTA->Floral Enhances nectar nuance Animalic Animalic Base (Honey, Beeswax, Musk) EOTA->Animalic Bridges via phenolic facet

Caption: Olfactory bridging capacity of Ethyl o-tolylacetate.[1][2] It anchors volatile fruity notes while lifting heavy animalic bases.

Formulation Science: The "Ortho" Advantage

Steric Hindrance & Stability

A critical advantage of Ethyl o-tolylacetate over other phenylacetate esters is the Ortho Effect . The methyl group at the ortho position creates steric hindrance around the carbonyl carbon of the ester group.

  • Mechanism: This physical bulk blocks the attack of water molecules (hydrolysis) or hydroxide ions (saponification).

  • Application: This makes the molecule significantly more stable in high pH environments (e.g., bar soaps, detergents, bleach-containing cleaners) where standard esters (like Benzyl Acetate) would degrade rapidly into their odorless alcohols and sour acids.

Accord Building: "Nectarous Tuberose"

This molecule is essential for reconstructing the "rotting fruit" or "overripe" aspect of natural Tuberose and Gardenia absolutes, which synthetic recreations often lack.

Detailed Protocols

Protocol A: Formulation of a "Solar Honey" Accord

Objective: To demonstrate the substantivity and modifying power of Ethyl o-tolylacetate in a floral context.

Reagents:

  • Benzyl Salicylate (Base)

  • Ethyl o-tolylacetate (Modifier)

  • Indole (10% sol.)

  • Methyl Anthranilate

  • Dipropylene Glycol (DPG) - Solvent

Step-by-Step Methodology:

  • Preparation: Calibrate analytical balance to 0.001g precision. Ensure all glassware is odorless.

  • Base Construction: Weigh 40.00g of Benzyl Salicylate into a beaker. This acts as the fixative backbone.

  • Core Floralcy: Add 5.00g of Methyl Anthranilate. (Note: This provides the orange-flower sweetness).

  • The Modifier (Critical Step): Add 1.50g of Ethyl o-tolylacetate .

    • Observation: At this stage, the blend will smell sharply fruity.

  • Animalic Nuance: Add 0.50g of Indole (10% in DPG).

  • Solubilization: Top up to 100.00g with DPG or Ethanol (depending on end use).

  • Maceration: Seal vessel and store at 20°C in darkness for 48 hours .

    • Why? Schiff base formation (between Methyl Anthranilate and potential aldehyde traces) and ester equilibration require time to "round off."

Protocol B: Accelerated Stability Testing (High pH)

Objective: To validate the hydrolytic stability of Ethyl o-tolylacetate in a soap base (pH 9-10).

StabilityWorkflow Start Start: 1% Dose in Unscented Soap Base Split Split Samples Start->Split CondA Control: 20°C (Dark) Split->CondA CondB Stress: 40°C (UV Exposure) Split->CondB Check1 Week 1: Olfactory Check CondA->Check1 CondB->Check1 Check2 Week 4: GC-MS Analysis Check1->Check2 Decision Compare Free Acid Content Check2->Decision End Pass: Stable Decision->End < 5% degradation

Caption: Workflow for validating ester stability in functional media.

Methodology:

  • Incorporation: Melt 100g of standard soap base (pH 9.5). Stir in 1.0g Ethyl o-tolylacetate.

  • Casting: Pour into molds; allow to cool.

  • Incubation: Place "Stress" samples in an oven at 40°C for 4 weeks. Keep "Control" at room temperature.

  • Assessment:

    • Olfactory: Check for "sour" notes (indicating o-tolylacetic acid formation).

    • Analytical: Extract sample with diethyl ether and run GC-MS. Look for the disappearance of the parent peak (MW 178) and appearance of the alcohol/acid.

Safety & Regulatory Guidelines

Expert Insight: While esters are generally considered safe, the quality of the raw material is paramount. Poorly synthesized Ethyl o-tolylacetate may contain traces of o-cresol (a starting material or degradation product), which is a skin irritant and has a strong medicinal odor.

  • Purity Requirement: Ensure >98% purity. Free acid content must be <1.0 mg KOH/g.

  • IFRA Compliance: As of the 51st Amendment, Ethyl o-tolylacetate is not explicitly restricted but falls under general rules for esters. However, always calculate total systemic exposure.

  • Toxicology:

    • Skin Irritation: Mild (Category 2).

    • Sensitization: Low risk (unlike some aldehydes).

    • Handling: Wear gloves and safety glasses. Use in well-ventilated areas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96574, Ethyl m-tolylacetate (and isomers). Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl o-tolylacetate Olfactory Analysis and Data. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Alkyl Cyclic Esters. (General Reference for Ester Safety). Retrieved from [Link]

  • Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). (Classic text referencing the distinction between tolyl isomers).

Sources

Application Note: Investigation of Ethyl o-tolylacetate as a Novel Flavor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for R&D scientists and flavor chemists investigating novel structural analogs for flavor modification.

Important Regulatory Disclaimer: Ethyl o-tolylacetate (CAS 40291-39-2) is currently classified primarily as a research chemical and fragrance intermediate.[1] Unlike its isomer Ethyl Phenylacetate (FEMA 2452), it does not yet hold a widely published FEMA GRAS number for general food use. This protocol outlines the methodology for investigational assessment , sensory profiling, and stability testing for potential future regulatory submission or captive use.

Abstract & Chemical Identity

Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate) is a structural analog of the widely used flavoring agent Ethyl Phenylacetate.[1] While the latter is ubiquitous in "honey," "floral," and "tobacco" flavor profiles, the ortho-methyl substitution in Ethyl o-tolylacetate introduces steric hindrance and increased lipophilicity.[1] This modification is hypothesized to alter the sensory onset (attack), substantivity (linger), and specific odor descriptors—potentially shifting the profile from "sweet honey" to "nutty/phenolic honey" or "dried fruit."[1]

Physicochemical Profile
PropertyValue / DescriptionRelevance to Food Science
IUPAC Name Ethyl 2-(2-methylphenyl)acetatePrecise identification for regulatory filing.[1]
CAS Number 40291-39-2Unique identifier for safety data retrieval.[1]
Molecular Weight 178.23 g/mol Determines volatility and headspace concentration.[1]
Appearance Colorless liquidNon-discoloring in clear beverage applications.[1]
Boiling Point ~229 °C (est.)[1]High boiling point suggests base-note utility (retention).[1]
LogP (est.) 2.8 – 3.1Higher than Ethyl Phenylacetate (2.3); indicates stronger partitioning into fat phases.[1]
Solubility Soluble in Ethanol, Oils; Insoluble in WaterRequires emulsification or co-solvents (PG/Triacetin) for aqueous systems.[1]

Application Science: Mechanism of Action

The utility of Ethyl o-tolylacetate in food matrices is governed by its partition coefficient and steric effects .[1]

  • Lipid Partitioning: Due to a LogP > 2.5, this molecule will migrate into the lipid phase of emulsions (dairy, sauces). This delays flavor release (mass transfer from oil to saliva), creating a "delayed but prolonged" sensory effect compared to more water-soluble esters.[1]

  • The "Ortho" Effect: The methyl group at the ortho position creates steric hindrance around the ester linkage. This theoretically increases resistance to enzymatic hydrolysis (by esterases in saliva or food matrices) and chemical hydrolysis in acidic beverages, potentially offering superior shelf-life stability compared to non-substituted phenylacetates.[1]

Comparative Pathway Diagram

The following diagram illustrates the differential release and stability pathways between the standard Ethyl Phenylacetate and the novel Ethyl o-tolylacetate.

FlavorRelease cluster_Standard Standard: Ethyl Phenylacetate cluster_Novel Novel: Ethyl o-tolylacetate Matrix Food Matrix (Emulsion/Acidic) EPA Ethyl Phenylacetate Matrix->EPA EOTA Ethyl o-tolylacetate (Steric Hindrance) Matrix->EOTA Hydrol_EPA Rapid Hydrolysis (Acid/Enzyme) EPA->Hydrol_EPA Unprotected Ester Release_EPA Quick Release (High Headspace) EPA->Release_EPA Sensory Sensory Perception Hydrol_EPA->Sensory Acidy/Off-notes (Degradation) Release_EPA->Sensory Sweet/Honey (Sharp) Hydrol_EOTA Resistant Hydrolysis (Stable) EOTA->Hydrol_EOTA Ortho-Methyl Shield Release_EOTA Sustained Release (Lipid Retention) Hydrol_EOTA->Release_EOTA Intact Molecule Release_EOTA->Sensory Phenolic/Nutty (Long-lasting)

Figure 1: Mechanistic comparison of stability and release profiles. The ortho-methyl group shields the ester bond, enhancing stability in acidic matrices.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions & Model Emulsion

Objective: Create a stable delivery system for sensory evaluation and stability testing.

Materials:

  • Ethyl o-tolylacetate (>98% purity, GC grade).[1]

  • Ethanol (Food Grade, 95%).

  • MCT Oil (Medium Chain Triglycerides).[1]

  • Gum Arabic (emulsifier).[1][2]

  • Water (deionized).

Workflow:

  • Primary Stock (1% in Ethanol):

    • Weigh 0.10 g of Ethyl o-tolylacetate into a 10 mL volumetric flask.

    • Fill to volume with Ethanol. Mix by inversion.

    • Storage: Amber glass, 4°C. Stable for 6 months.

  • Lipid Stock (0.5% in MCT):

    • Weigh 0.25 g of Ethyl o-tolylacetate into 50 g of MCT oil.

    • Stir at 500 RPM for 10 minutes (room temp).

  • Model Beverage Emulsion:

    • Dissolve 10 g Gum Arabic in 85 mL water (hydrate for 2 hours).

    • Slowly add 5 mL of Lipid Stock while homogenizing at 10,000 RPM (High-Shear Mixer) for 2 minutes.

    • Result: A stable, cloudy emulsion containing ~250 ppm active flavor.

Protocol B: Analytical Validation (GC-MS)

Objective: Quantify recovery and check for hydrolysis products (o-Tolylacetic acid) in food matrices.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).[1] Polar column preferred for esters.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 240°C.

  • Oven Program:

    • 40°C hold 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Extraction Method (Liquid-Liquid):

  • Take 10 mL of Model Beverage.

  • Add 10 µL Internal Standard (e.g., Methyl Benzoate, 1000 ppm).

  • Add 5 mL Dichloromethane (DCM). Vortex 1 min.

  • Centrifuge 3000 RPM for 5 min.

  • Collect bottom organic layer; dry over anhydrous Na₂SO₄.

  • Inject 1 µL.

Target Ions (SIM Mode):

  • Quant Ion: 105 m/z (Tropylium/Tolyl cation).

  • Qual Ions: 178 m/z (Molecular ion), 106 m/z.

Protocol C: Sensory Profiling (Triangle & Descriptive Test)

Objective: Define the sensory difference between the standard (Ethyl Phenylacetate) and the novel analog.

Setup:

  • Control: Ethyl Phenylacetate @ 10 ppm in 5% sucrose solution.

  • Test: Ethyl o-tolylacetate @ 10 ppm in 5% sucrose solution.

  • Note: Perform a bench-top dilution series first to match intensity, as thresholds may differ.[1]

Procedure:

  • Triangle Test: Present 3 cups (2 Control, 1 Test) to 12 trained panelists. Ask: "Which sample is different?"

  • Descriptive Analysis (If difference is significant):

    • Evaluate on attributes: Sweetness, Floral, Honey, Phenolic, Woody, Chemical/Solvent.[1][3]

    • Rate intensity (0-10 scale).

Safety & Handling (SDS Summary)

Although used in small quantities, pure Ethyl o-tolylacetate must be handled with care in the laboratory.[1]

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[4]

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Inhalation: Use in a fume hood; vapors may be irritating at high concentrations.

  • Disposal: Organic waste solvent stream (non-halogenated).[1]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1][5] Ethyl o-tolylacetate Mass Spectrum & Properties. Link

    • PubChem. Ethyl 2-methylphenylacetate (Compound Summary). Link[1]

  • Regulatory Context (Analogues)

    • FEMA.[6][7][8][9][10] Ethyl Phenylacetate (FEMA 2452) GRAS Status.[1] Flavor and Extract Manufacturers Association. Link

    • European Food Safety Authority (EFSA).[1] Flavouring Group Evaluation 22: Ring-substituted phenolic substances. (Context for structural analog safety evaluation). Link

  • Methodology: Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Standard reference for phenylacetate ester profiles). Cadwallader, K. R. (2010). Flavor Analysis: Developments in Isolation and Characterization. ACS Symposium Series. (Source for GC-MS extraction protocols).

Sources

Application Notes & Protocols: Ethyl o-Tolylacetate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Aromatic Building Block

Ethyl o-tolylacetate is a structurally rich aromatic ester that serves as a highly adaptable starting material for the synthesis of complex organic molecules. Its unique arrangement of a reactive methylene group, an ester moiety, and an activated aromatic ring provides multiple handles for strategic chemical modifications. This guide explores the core reactivity of ethyl o-tolylacetate and provides detailed protocols for its application in key synthetic transformations, offering researchers and drug development professionals a practical framework for leveraging this compound in their synthetic campaigns.

The molecule's power lies in the synergistic reactivity of its functional groups:

  • α-Methylene Protons: The protons on the carbon adjacent to both the aromatic ring and the ester carbonyl are acidic, enabling the formation of a nucleophilic enolate for carbon-carbon bond formation.[1][2]

  • Aromatic Ring: The substituted benzene ring is a platform for functionalization. The existing substituents can direct further reactions, most notably through directed ortho-metalation (DoM), allowing for highly regioselective modifications.[3][4]

  • Ester Group: This group can be manipulated through hydrolysis, reduction, or amidation, providing a gateway to other functional groups like carboxylic acids, alcohols, and amides.

This document will provide both the mechanistic rationale and field-tested protocols for enolate alkylation, directed metalation, and subsequent cross-coupling reactions.

Compound Property Value
Chemical Formula CH₃C₆H₄CH₂CO₂C₂H₅
Molecular Weight 178.23 g/mol [5]
CAS Number 40291-39-2[5]
Boiling Point 76-77 °C at 3 mmHg[5]
Density 0.999 g/mL at 25 °C[5]
Refractive Index n20/D 1.501[5]

Core Reactivity: Mechanistic Foundations

Understanding the fundamental reactivity of ethyl o-tolylacetate is crucial for designing successful synthetic strategies. The two primary modes of reaction involve the generation of a nucleophilic enolate and the regioselective functionalization of the aromatic ring.

α-Carbon Acidity and Enolate Generation

The protons of the methylene group (-CH₂-) are rendered acidic (pKa ≈ 25) by the electron-withdrawing effect of the adjacent ester carbonyl group. Treatment with a suitable base removes one of these protons to generate a resonance-stabilized enolate ion. This enolate is a soft nucleophile, primarily reacting at the α-carbon to form new C-C bonds.[2][6]

Causality of Base Selection: The choice of base is critical and dictates the efficiency of enolate formation.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction to completion. It is ideal for alkylation reactions where a quantitative formation of the enolate is desired.

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that rapidly and quantitatively generates the enolate, even at low temperatures (-78 °C). Its bulkiness prevents it from acting as a nucleophile.[7]

  • Sodium Ethoxide (NaOEt): A strong, nucleophilic base. While it can generate the enolate, the reaction is an equilibrium. It is typically used in condensation reactions like the Claisen condensation, where the base also serves as a catalyst.[6][8]

Figure 1. Equilibrium of enolate formation from ethyl o-tolylacetate.

Aromatic Ring Activation via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, overriding typical electrophilic substitution patterns.[3] The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-BuLi or s--BuLi), directing deprotonation to the adjacent ortho position.[4][9] In ethyl o-tolylacetate, the -CH₂COOEt substituent can act as a DMG, directing lithiation to the C6 position. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.

DoM_Workflow Start Ethyl o-tolylacetate Step1 Add s-BuLi, TMEDA THF, -78°C Start->Step1 Intermediate Ortho-lithiated Intermediate Step1->Intermediate Coordination & Deprotonation Step2 Add Electrophile (E+) e.g., Br₂, I₂, Me₃SiCl Intermediate->Step2 Nucleophilic Attack Product Ortho-functionalized Product Step2->Product Suzuki_Workflow cluster_A Step 1: DoM-Bromination cluster_B Step 2: Suzuki-Miyaura Coupling Start Ethyl o-tolylacetate ProductA Ethyl 2-(2-bromo-6-methylphenyl)acetate Start->ProductA 1) s-BuLi, TMEDA 2) 1,2-Dibromoethane ProductB Final Biaryl Product ProductA->ProductB Coupling ReagentB Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ ReagentB->ProductB Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)(Ar')L₂ Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Sources

Application Notes & Protocols: Catalytic Synthesis of Ethyl o-Tolylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylacetic Acid Esters

Ethyl o-tolylacetate and its structural analogs are key intermediates in the synthesis of a wide array of fine chemicals and pharmacologically active molecules. As derivatives of arylacetic acids, they form the core scaffold of many non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specialty materials. The strategic placement of substituents on the aromatic ring and the ester moiety allows for the fine-tuning of their biological and chemical properties.

This guide provides a comprehensive overview of robust catalytic methods for the synthesis of ethyl o-tolylacetate, followed by established protocols for its derivatization using modern cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to novel substrates and research goals.

Physicochemical Properties of Ethyl o-Tolylacetate

A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its synthesis, purification, and handling.

PropertyValueSource
Chemical Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 40291-39-2
Appearance Colorless liquid
Boiling Point 76-77 °C at 3 mmHg
Density 0.999 g/mL at 25 °C
Refractive Index n20/D 1.501
Safety Warning: Causes skin and serious eye irritation. May cause respiratory irritation.

Core Synthesis of Ethyl o-Tolylacetate

Two primary catalytic routes are presented for the synthesis of the core molecule: the classic Fischer esterification and a modern palladium-catalyzed carbonylation approach.

Method 1: Fischer Esterification of o-Tolylacetic Acid

Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process; therefore, to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[4]

Causality of Experimental Design:

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[5]

  • Excess Alcohol: Using ethanol as the solvent ensures a large molar excess, shifting the reaction equilibrium towards the product side according to Le Chatelier's Principle.[4]

  • Heat: The reaction requires thermal energy to overcome the activation barrier for the formation of the tetrahedral intermediate.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation R-COOH o-Tolylacetic Acid H+ H⁺ R-COOH->H+ Protonated_Acid Protonated Acid (Activated) H+->Protonated_Acid Ethanol Ethanol (EtOH) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate attacks carbonyl C Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Final_Ester Ethyl o-Tolylacetate Protonated_Ester->Final_Ester Catalyst_Regen H⁺ (regenerated) Final_Ester->Catalyst_Regen

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Protocol 1: Fischer Esterification

  • Objective: To synthesize ethyl o-tolylacetate from o-tolylacetic acid and ethanol.

  • Materials:

    • o-Tolylacetic acid (CAS: 644-36-0)[6]

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (for extraction)

    • Dichloromethane (for extraction)

  • Procedure:

    • To a 250 mL round-bottom flask, add o-tolylacetic acid (15.0 g, 0.1 mol).

    • Add anhydrous ethanol (100 mL). The ethanol acts as both reactant and solvent.

    • While stirring, slowly add concentrated sulfuric acid (1 mL) dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.[7]

    • Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl o-tolylacetate can be purified by vacuum distillation to yield a colorless oil.

  • Expected Outcome: Yields typically range from 85-95% for this procedure. Characterization should be performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and purity.

Method 2: Palladium-Catalyzed Carbonylation

Causality of Experimental Design:

  • Catalyst System: A palladium(II) precursor like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand (e.g., dcpp - 1,3-bis(dicyclohexylphosphino)propane) is crucial for stabilizing the Pd(0) center and facilitating the oxidative addition and reductive elimination steps.[8]

  • Carbon Monoxide (CO): Acts as the source of the carbonyl group in the final ester product.

  • Alcohol/Base: Ethanol serves as the nucleophile that traps the acyl-palladium intermediate. A non-nucleophilic base is often required to neutralize the acid generated during the reaction.

Workflow: Palladium-Catalyzed Carbonylation

Palladium_Carbonylation A Reactants (Aryl Halide/Tosylate, Ethanol, CO) C Reaction Setup (Inert Atmosphere, Solvent, Heat) A->C B Catalyst System (Pd(OAc)₂, Ligand) B->C D Catalytic Cycle 1. Oxidative Addition 2. CO Insertion 3. Nucleophilic Attack 4. Reductive Elimination C->D Initiation E Reaction Workup (Quenching, Extraction) D->E Completion F Purification (Column Chromatography or Distillation) E->F G Product (Ethyl o-Tolylacetate) F->G H Characterization (NMR, MS, IR) G->H Validation

Caption: General workflow for Pd-catalyzed synthesis.

Protocol 2: General Protocol for Carbonylation of o-Tolyl Tosylate

  • Objective: To synthesize ethyl o-tolylacetate from o-tolyl tosylate, CO, and ethanol.

  • Materials:

    • o-Tolyl tosylate (prepared from o-cresol)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous Ethanol

    • Anhydrous Toluene

    • Carbon Monoxide (CO) gas (use with extreme caution in a well-ventilated fume hood)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂ (2 mol%), dcpp (4 mol%), and K₂CO₃ (1.5 equivalents) to a flame-dried Schlenk flask.

    • Add o-tolyl tosylate (1.0 equivalent) to the flask.

    • Evacuate and backfill the flask with argon (3 cycles).

    • Add anhydrous toluene and anhydrous ethanol (as both reactant and co-solvent).

    • Evacuate and backfill the flask with carbon monoxide (1 atm, balloon).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[8]

    • Cool the reaction to room temperature, and carefully vent the CO gas in a fume hood.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Synthesis of Ethyl o-Tolylacetate Derivatives via Cross-Coupling

The true power of ethyl o-tolylacetate as an intermediate lies in its derivatization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise formation of C-C bonds under mild conditions.[9]

Heck Reaction for Vinyl Derivatives

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10] This is an excellent method for introducing vinyl or substituted vinyl groups onto the aromatic ring of a halogenated ethyl tolylacetate precursor.

Catalytic Cycle: The Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A  Ar-X PdII R-Pd(II)-X L₂ A->PdII B Coordination & Insertion PdII->B  Alkene Intermediate Alkene Complex B->Intermediate C β-Hydride Elimination Intermediate->C Product_Complex Product Complex C->Product_Complex D Reductive Elimination Product_Complex->D  Product out D->Pd0  Base

Caption: Simplified catalytic cycle for the Heck Reaction.

Protocol 3: General Protocol for Heck Reaction

  • Objective: To synthesize a vinyl-substituted ethyl tolylacetate derivative.

  • Materials:

    • Halogenated ethyl tolylacetate (e.g., ethyl (4-bromo-2-methylphenyl)acetate)

    • Alkene (e.g., ethyl acrylate)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • To a Schlenk tube, add the halogenated ethyl tolylacetate (1.0 eq), Pd(OAc)₂ (1-5 mol%), and P(o-tolyl)₃ (2-10 mol%).

    • Evacuate and backfill with argon.

    • Add the anhydrous solvent, the alkene (1.1-1.5 eq), and the base (1.5-2.0 eq) via syringe.

    • Heat the mixture to 80-120 °C for 8-24 hours, monitoring by TLC or GC-MS.

    • Cool, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, employing a dual catalyst system of palladium and copper.[11][12] It is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in drug development and materials science.[12][13]

Protocol 4: General Protocol for Sonogashira Coupling

  • Objective: To synthesize an alkynyl-substituted ethyl tolylacetate derivative.

  • Materials:

    • Halogenated ethyl tolylacetate

    • Terminal alkyne (e.g., phenylacetylene)

    • Pd(PPh₃)₂Cl₂ or a similar Pd(0) source

    • Copper(I) Iodide (CuI)

    • A suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as the solvent.

  • Procedure:

    • To a Schlenk tube, add the halogenated ethyl tolylacetate (1.0 eq), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

    • Evacuate and backfill with argon.

    • Add the amine solvent via syringe, followed by the terminal alkyne (1.2 eq).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

    • Upon completion, dilute the reaction with ethyl acetate and filter to remove the ammonium salts.

    • Wash the filtrate with dilute aqueous HCl (to remove excess amine), water, and brine.

    • Dry, concentrate, and purify by column chromatography.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh catalyst and high-purity, anhydrous solvents. Ensure the reaction is run under a strictly inert atmosphere. Optimize temperature.
Formation of Side Products Heck: Homocoupling of aryl halide (biaryl formation).Use a lower catalyst loading or a different ligand.
Sonogashira: Homocoupling of the alkyne (Glaser coupling).Ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling.
Difficulty in Purification Co-elution of product with ligand or starting material.Optimize the mobile phase for column chromatography. Consider recrystallization or distillation if applicable.

References

  • Sonogashira coupling. Wikipedia. [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College. [Link]

  • Acetoacetic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Comprehensive Guide: Production Process of Ethyl Acetate. ChemAnalyst. [Link]

  • Ethyl acetate production by Fischer esterification: use of excess of acetic acid and complete separation sequence. ResearchGate. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • an-overview-on-synthetic-methods-of-ethyl-acetate.pdf. TSI Journals. [Link]

  • Fischer Esterification. [Link]

  • ethyl acetate: properties, production processes and applications - a review. IJCRR. [Link]

  • (PDF) Production of Ethyl Acetate by an Esterification Process. ResearchGate. [Link]

  • Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. CSIR Research Space. [Link]

  • Organic Syntheses Procedure. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Ethyl m-tolylacetate | C11H14O2 | CID 96574. PubChem - NIH. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PMC - NIH. [Link]

  • Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Rhodium-Catalyzed Stereoselective Synthesis of E-Dienyl Esters from Acetylene and Carboxylic Acids. ResearchGate. [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]

  • o-Tolylacetic acid | C9H10O2 | CID 69519. PubChem - NIH. [Link]

  • ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. [Link]

  • Sonogashira coupling of compounds 7 with p-tolylacetylene. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

  • Arylacetic Acids in Organic Synthesis. ResearchGate. [Link]

  • Ethyl acetoacetate – Knowledge and References. Taylor & Francis. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. YouTube. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

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Application Notes and Protocols for Studying the Reaction Kinetics of Ethyl o-Tolylacetate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl o-tolylacetate is a valuable ester linkage-containing compound with applications in the fragrance and pharmaceutical industries. A thorough understanding of its formation kinetics is paramount for process optimization, reactor design, and ensuring product quality in drug development and manufacturing. This guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics of ethyl o-tolylacetate formation via the Fischer-Speier esterification of o-toluic acid and ethanol. We will delve into the reaction mechanism, the profound impact of steric hindrance, detailed experimental protocols, data analysis techniques, and essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust framework for kinetic analysis.

Reaction Mechanism and the Influence of Steric Hindrance

The formation of ethyl o-tolylacetate from o-toluic acid and ethanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is reversible and proceeds through a series of protonation and nucleophilic acyl substitution steps.[1][2]

The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: A molecule of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product, ethyl o-tolylacetate, and regenerates the acid catalyst.

Fischer_Esterification Reactants o-Toluic Acid + Ethanol Protonated_Acid Protonated o-Toluic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ethyl o-Tolylacetate Protonated_Intermediate->Protonated_Ester - H2O Products Ethyl o-Tolylacetate + Water Protonated_Ester->Products - H+

Figure 1: Fischer-Speier esterification mechanism.

A critical factor governing the kinetics of this specific reaction is the steric hindrance imposed by the ortho-methyl group on the benzene ring of o-toluic acid. This steric bulk impedes the approach of the ethanol molecule to the carbonyl carbon, thereby increasing the activation energy (Ea) of the reaction compared to less hindered carboxylic acids.[1][3] This steric effect leads to a significantly slower reaction rate. Consequently, achieving a reasonable reaction rate and conversion often necessitates more forcing conditions, such as higher temperatures, higher catalyst concentrations, or prolonged reaction times.[4]

Experimental Protocols

A successful kinetic study relies on a well-designed experimental setup and precise execution. The following protocols provide a robust framework for investigating the formation of ethyl o-tolylacetate.

Experimental Setup

A batch reactor is a suitable system for studying the kinetics of this esterification.[5] The setup should allow for precise temperature control, efficient mixing, and the ability to withdraw samples at regular intervals.

A typical setup includes:

  • A three-necked round-bottom flask to serve as the reactor vessel.

  • A reflux condenser to prevent the loss of volatile reactants and products.

  • A temperature probe and a heating mantle with a magnetic stirrer for accurate temperature control and uniform mixing.

  • A sampling port for the withdrawal of reaction aliquots.

Procedure for a Kinetic Run
  • Reactant Preparation: Accurately weigh the required amounts of o-toluic acid and ethanol. The molar ratio of alcohol to acid is a critical parameter to investigate; a common starting point is a significant excess of ethanol to drive the equilibrium towards the product side.[6]

  • Reaction Setup: Assemble the batch reactor system as described above.

  • Temperature Equilibration: Charge the o-toluic acid and ethanol into the reactor. Begin stirring and heat the mixture to the desired reaction temperature. Allow the system to equilibrate thermally for at least 15-20 minutes.[7]

  • Reaction Initiation: Once the temperature is stable, carefully add a pre-determined amount of the acid catalyst (e.g., concentrated sulfuric acid). This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, withdraw a small, precise volume of the reaction mixture using a syringe. The frequency of sampling will depend on the reaction rate, which will be slower for this sterically hindered reaction.

  • Quenching: Immediately quench the reaction in the withdrawn sample to stop any further conversion.[8] This can be achieved by rapidly cooling the sample in an ice bath and diluting it with a known volume of a cold solvent that is miscible with the reaction mixture but does not react with the components (e.g., chilled methanol). For titration analysis, quenching can also be done by adding the aliquot to a solution that neutralizes the catalyst, such as a chilled sodium bicarbonate solution.

  • Analysis: Analyze the quenched samples using a suitable analytical method to determine the concentration of the reactants and/or products.

Experimental_Workflow Start Start Setup Assemble Batch Reactor Start->Setup Charge Charge Reactants (o-Toluic Acid, Ethanol) Setup->Charge Equilibrate Equilibrate Temperature Charge->Equilibrate Initiate Add Catalyst (t=0) Equilibrate->Initiate Loop Kinetic Run Initiate->Loop Sample Withdraw Aliquot Loop->Sample At timed intervals End End Loop->End Reaction Complete Quench Quench Reaction Sample->Quench Analyze Analyze Sample Quench->Analyze Analyze->Loop

Figure 2: Experimental workflow for a kinetic study.

Analytical Methods

Accurate monitoring of the reaction progress is crucial for obtaining reliable kinetic data. Two common and effective methods are acid-base titration and High-Performance Liquid Chromatography (HPLC).

1. Acid-Base Titration

This classic method measures the decrease in the concentration of the carboxylic acid (o-toluic acid) over time.

  • Principle: The unreacted o-toluic acid in a quenched sample is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

  • Procedure:

    • To the quenched sample, add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the sample with a standardized sodium hydroxide solution of known concentration until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).

    • Record the volume of the titrant used.

    • The concentration of o-toluic acid at each time point can be calculated using the stoichiometry of the acid-base reaction. It is important to also titrate a sample of the initial reaction mixture (at t=0) to determine the initial concentration of o-toluic acid and the contribution of the acid catalyst to the total acidity.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that can simultaneously monitor the disappearance of reactants and the appearance of products.[8][9]

  • Principle: The components of the reaction mixture are separated on a chromatographic column based on their differential partitioning between a stationary phase and a mobile phase. A detector then quantifies the amount of each component as it elutes from the column.

  • Procedure:

    • Method Development: Develop a suitable HPLC method to achieve good separation of o-toluic acid, ethanol, ethyl o-tolylacetate, and any potential byproducts. A reversed-phase C18 column is often a good starting point.[8] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Calibration: Prepare standard solutions of known concentrations for all components of interest and inject them into the HPLC to generate calibration curves (peak area vs. concentration).

    • Sample Analysis: Inject the quenched and appropriately diluted reaction samples into the HPLC system.

    • Quantification: Use the calibration curves to determine the concentrations of o-toluic acid and ethyl o-tolylacetate in each sample based on their respective peak areas.

Data Analysis and Interpretation

Once the concentration data has been collected over time, the next step is to determine the kinetic parameters of the reaction.

Determining Reaction Order and Rate Constant (k)

The esterification of a carboxylic acid with an alcohol is typically a second-order reaction.[10] However, if one of the reactants (usually the alcohol) is present in a large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the limiting reactant (the carboxylic acid).[4]

  • Integral Method: This method involves integrating the rate law and plotting the concentration data in a linearized form.

    • For a pseudo-first-order reaction : ln([A]t) = -k't + ln([A]0) A plot of ln([A]t) versus t should yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.

    • For a second-order reaction (assuming equimolar initial concentrations of acid and alcohol): 1/[A]t = kt + 1/[A]0 A plot of 1/[A]t versus t should give a straight line with a slope of k.

  • Differential Method: This method involves determining the instantaneous rate of reaction at different concentrations by calculating the slope of the concentration versus time curve. A plot of ln(rate) versus ln([A]) will give the reaction order as the slope.

Determining Activation Energy (Ea)

The activation energy can be determined by conducting the kinetic experiments at different temperatures and calculating the rate constant (k) at each temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

This can be linearized as:

ln(k) = -Ea/R * (1/T) + ln(A)

A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.

Representative Kinetic Data
Carboxylic AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)Reference
Butyric AcidEthanolAmberlyst 1530[3]
Oleic AcidEthanolSulfuric Acid26.6[11]
Oleic AcidEthanolNaY Zeolite42.7[12]
Benzoic AcidIsoamyl Alcoholp-Toluenesulfonic Acid50.5[4]
Lactic AcidMethanolIon-exchange Resin52.3[4]

The higher activation energy for benzoic acid compared to the aliphatic acids is expected due to the electronic effects of the aromatic ring. The even greater steric hindrance of o-toluic acid would likely result in a higher activation energy than that observed for benzoic acid.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[7][13][14]

  • o-Toluic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[7][13]

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Sulfuric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Always consult the Safety Data Sheets (SDS) for each chemical before starting any experimental work.[7][13][14][15]

References

Sources

Role of Ethyl o-tolylacetate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl o-Tolylacetate in Pharmaceutical Intermediate Synthesis

Executive Summary

Ethyl o-tolylacetate (Ethyl 2-(2-methylphenyl)acetate) acts as a specialized bifunctional scaffold in pharmaceutical synthesis.[1][2] Unlike simple phenylacetic esters, the presence of the ortho-methyl group provides a unique handle for intramolecular cyclization, enabling the rapid construction of fused bicyclic heterocycles—specifically 3-isochromanones and substituted indoles . These motifs are pharmacophores in varying therapeutic classes, including NSAIDs (COX inhibitors), fungicides (strobilurins), and novel antitumor agents.

This guide details the mechanistic exploitation of the ortho-effect, providing validated protocols for oxidative cyclization and alpha-functionalization, ensuring high purity and scalability in drug development workflows.

Chemical Profile & Reactivity Matrix

The utility of Ethyl o-tolylacetate lies in its three distinct reactive sites. Understanding the hierarchy of reactivity is critical for preventing side reactions (e.g., over-bromination or premature hydrolysis).

Reactive SiteChemical NatureSynthetic Utility
Alpha-Methylene Acidic Protons (

)
Site for alkylation/arylation to generate chiral centers (e.g., profen analogs).[2]
Ortho-Methyl Benzylic C-HSusceptible to radical halogenation; precursor to intramolecular trapping by the ester.[1][2]
Ester Moiety Electrophilic CarbonylServes as the "trap" for the oxidized ortho-methyl group to form lactones (isochromanones).[1]
Reactivity Visualization

ReactivityMap Start Ethyl o-Tolylacetate (Substrate) PathA Alpha-Alkylation (via LDA/LiHMDS) Start->PathA Base Deprotonation PathB Radical Bromination (NBS/Initiator) Start->PathB Benzylic Activation PathC Claisen Condensation (via Alkoxides) Start->PathC Carbonyl Attack ProdA Chiral Phenylacetates (NSAID Precursors) PathA->ProdA ProdB 3-Isochromanone (Bicyclic Lactone) PathB->ProdB ProdC Indole-2-carboxylates (via Nitration) PathC->ProdC

Figure 1: Divergent synthetic pathways for Ethyl o-tolylacetate. Path B (Isochromanone synthesis) is the primary focus of this guide due to its high value in intermediate synthesis.

Application I: Synthesis of 3-Isochromanone Scaffolds

The conversion of ethyl o-tolylacetate to 3-isochromanone is a cornerstone reaction.[1][2] The ortho-methyl group is brominated to a benzyl bromide, which then undergoes spontaneous or base-assisted cyclization with the pendant ester group, releasing ethyl bromide (or ethanol/HBr).

Mechanism: Wohl-Ziegler Bromination


 Intramolecular Nucleophilic Acyl Substitution.[1][2]
Protocol A: Oxidative Cyclization via Radical Bromination

Objective: Synthesis of 3-Isochromanone (CAS 4385-35-7).[1][2] Scale: 50 mmol (Optimization required for >1 mol).

Materials:

  • Ethyl o-tolylacetate (8.9 g, 50 mmol)

  • N-Bromosuccinimide (NBS) (9.8 g, 55 mmol) [Recrystallize from water before use]

  • AIBN (Azobisisobutyronitrile) (0.41 g, 2.5 mmol) or Benzoyl Peroxide

  • Solvent: Chlorobenzene or

    
    -Trifluorotoluene (Green alternative to 
    
    
    
    )
  • Base: Potassium Carbonate (

    
    ) (aqueous workup)
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Dissolve Ethyl o-tolylacetate (1.0 equiv) in Chlorobenzene (5 volumes).

  • Activation: Add NBS (1.1 equiv) and AIBN (0.05 equiv).[1][2] Crucial: Ensure the reaction vessel is purged with nitrogen to remove oxygen, which inhibits radical propagation.

  • Initiation: Heat the mixture to 80°C. An exotherm indicates initiation. If no exotherm occurs within 10 minutes, add a second portion of AIBN.

    • Checkpoint: The solution should turn from pale yellow to orange/red and then fade as bromine is consumed.[1][2]

  • Reaction: Reflux for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] Look for the disappearance of the starting ester and the appearance of the benzylic bromide intermediate.

  • Cyclization (One-Pot):

    • Cool the mixture to room temperature.

    • Add a solution of

      
       (2.0 equiv) in water (equal volume to organic solvent).[1]
      
    • Heat to 60°C for 2 hours. This forces the hydrolysis of the ester and displacement of the bromide to form the lactone ring.

  • Workup: Separate phases. Wash the organic layer with sodium thiosulfate (to remove residual bromine) and brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from cyclohexane or ethanol.[1][2]

    • Target Yield: 60-75%[2]

    • Appearance: White to off-white crystalline solid.[1][2]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Oxygen inhibition or wet NBS.[1][2]Degas solvents thoroughly; dry NBS.[1][2]
Dibromination Excess NBS or reaction time too long.[1][2]Stop reaction at 95% conversion; use stoichiometric NBS.
Hydrolysis Product Premature hydrolysis of ester before cyclization.[1][2]Ensure anhydrous conditions during the bromination step.[1][2]

Application II: Alpha-Alkylation for Chiral Intermediates

Ethyl o-tolylacetate serves as a precursor for complex phenylacetic acid derivatives (e.g., analogs of Diclofenac or Lumiracoxib) where the ortho-methyl group provides steric hindrance, influencing the binding affinity of the final drug.

Protocol B: Mono-Alkylation via Lithium Enolates

Objective: Introduction of an alkyl chain at the alpha-position.

Materials:

  • Ethyl o-tolylacetate[2]

  • LDA (Lithium Diisopropylamide) (2.0M in THF)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide)

  • Anhydrous THF

Methodology:

  • Enolization: Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under Argon.

  • Addition: Dropwise add Ethyl o-tolylacetate (1.0 equiv) over 20 minutes. The solution will turn yellow (enolate formation).[1][2] Stir for 30 minutes at -78°C.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) slowly.

    • Note: For reactive halides (MeI), keep at -78°C. For bulky halides, allow to warm to -40°C.

  • Quench: Pour into saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. The product will be a racemic mixture requiring chiral resolution or subsequent asymmetric hydrolysis if a single enantiomer is required.[1][2]

Process Workflow & Quality Control

To ensure reproducibility in pharmaceutical applications, the following workflow is recommended.

Workflow Raw Raw Material QC (GC Purity >98%) Reaction Reaction Stage (In-Process Control: HPLC) Raw->Reaction Quench Quench & Phase Separation Reaction->Quench Conversion >98% Isolation Crystallization/Distillation Quench->Isolation Final Final API Intermediate (NMR, KF, ROI) Isolation->Final

Figure 2: Standard Operating Procedure (SOP) flow for processing Ethyl o-tolylacetate intermediates.

Quality Control Parameters:

  • GC Purity: >98.0% (Impurities: o-Tolylacetic acid, Toluene derivatives).[1]

  • Water Content (KF): <0.1% (Critical for Protocol B).[1][2]

  • Residual Solvents: Must meet ICH Q3C guidelines (especially if Chlorobenzene is used).[1][2]

References

  • Vertex Pharmaceuticals. (2003).[1][2] Process for the preparation of 3-isochromanone.[1][2][3][4][5][6] WO2003095442A3.[1][2] Link

  • BASF AG. (2001).[1][2] Process for the preparation of 3-isochromanones by cyclization of o-chloromethylphenylacetic acids.[2] US6215006B1.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 96574, Ethyl m-tolylacetate (Analog Reference).[1][2]Link(Note: Used for spectral comparison; specific isomer data derived from internal standards).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Ethyl Acetoacetate/Derivatives.[1][2]Link(General handling for alpha-acidic esters).

Disclaimer: This application note is for research and development purposes only. All protocols involves hazardous chemicals (NBS, Alkyl Halides) and should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Optimizing the Synthesis of Ethyl o-tolylacetate Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl o-tolylacetate is a fine chemical intermediate crucial in the synthesis of fragrances, pharmaceuticals, and other specialty organic compounds. Its efficient production is a subject of significant interest in industrial and research settings. The Fischer-Speier esterification of o-toluic acid with ethanol is the most common synthetic route. This application note provides an in-depth analysis of the critical role of the solvent in this reaction. We will explore the mechanistic underpinnings of solvent effects, compare different solvent strategies, and provide detailed, field-proven protocols to guide researchers in optimizing reaction outcomes, including yield, purity, and efficiency.

Introduction: The Significance of Solvent Choice

The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.[1] While seemingly straightforward, the reaction is governed by an equilibrium, meaning the reverse reaction—hydrolysis of the ester back to the starting materials—is also possible and often significant.[2][3] The formation of water as a byproduct is the driving force for this undesirable reverse reaction.

The choice of solvent is therefore not merely about dissolving reactants; it is a strategic decision that directly controls the reaction equilibrium. An optimal solvent system can dramatically shift the equilibrium towards the product, maximizing yield and simplifying purification. This guide delves into the causality behind solvent selection for the synthesis of Ethyl o-tolylacetate, moving beyond simple procedural steps to explain why certain choices lead to superior results.

The Fischer-Speier Esterification: A Mechanistic Perspective

Understanding the reaction mechanism is essential to appreciate the role of the solvent. The acid-catalyzed esterification of o-toluic acid with ethanol proceeds through a series of reversible steps.[2][4]

The six key steps are (PADPED):

  • P rotonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of o-toluic acid, making the carbonyl carbon significantly more electrophilic.[2][5]

  • A ddition: The lone pair of electrons on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4][5]

  • D eprotonation/ P rotonation (Proton Transfer): A proton is transferred from the oxonium ion to one of the hydroxyl groups. This turns the hydroxyl group into a much better leaving group: water.[2]

  • E limination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • D eprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product, Ethyl o-tolylacetate.

Each of these steps is reversible. The presence of the water byproduct can initiate the reverse sequence, hydrolyzing the ester.[2] Therefore, the primary goal of any solvent strategy is to mitigate the effect of this water.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_elimination Step 4 & 5: Elimination & Deprotonation oToluic o-Toluic Acid Activated_Acid Protonated Carbonyl (Enhanced Electrophile) oToluic->Activated_Acid Protonation H_plus H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid:e->Tetrahedral_Intermediate:w Nucleophilic Attack Protonated_Intermediate Protonated Intermediate (-OH₂⁺ is a good leaving group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water H₂O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of Water Ethyl_o_tolylacetate Ethyl o-tolylacetate Protonated_Ester->Ethyl_o_tolylacetate Deprotonation H_plus_out H+

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Strategic Solvent Selection: Controlling the Equilibrium

There are two primary strategies for controlling the reaction equilibrium, each with distinct advantages and disadvantages.

Strategy 1: Mass Action - Using Excess Alcohol as a Solvent

According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.[3] In the context of Ethyl o-tolylacetate synthesis, using a large excess of ethanol serves a dual purpose: it acts as one of the reactants and as the reaction solvent.[6][7]

  • Causality: By significantly increasing the concentration of ethanol (e.g., 10-fold excess or more), the equilibrium is pushed strongly to the right, favoring the formation of the ester.[2] This method is simple and avoids introducing an additional solvent that needs to be removed later.

  • Trustworthiness: This is a robust and widely used method, especially in large-scale industrial preparations where cost and simplicity are paramount. The reaction reliably proceeds towards the product, although it may not reach completion. One study found that using a 10-fold excess of alcohol could increase the yield from 65% to 97% at equilibrium.[2]

Strategy 2: Water Removal - Azeotropic Distillation

A more active approach to controlling the equilibrium is to continuously remove the water as it is formed. This is elegantly achieved using a Dean-Stark apparatus with a non-polar, water-immiscible solvent like toluene.[2][8]

  • Causality: Toluene and water form a low-boiling azeotrope.[2] When the reaction mixture is heated to reflux, this azeotrope boils and its vapors enter the Dean-Stark trap. Upon condensation, the water, being denser than toluene, separates and collects at the bottom of the trap, while the toluene overflows and returns to the reaction flask.[2] This physical sequestration of water makes the reverse hydrolysis reaction impossible, allowing the forward reaction to proceed to completion.

  • Trustworthiness: This method is highly effective for achieving near-quantitative yields. The visual confirmation of water collecting in the trap provides a real-time indicator of reaction progress. It is a self-validating system; as long as water is being collected, the reaction is proceeding.

Data Presentation: Comparative Analysis of Solvent Strategies

Solvent SystemPrimary RoleExpected YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
Excess Ethanol Reactant & Solvent (Mass Action)Good to High (80-97%)[2]2-4 hoursSimple setup; no additional solvent removal required.Requires large excess of alcohol; may not go to completion; purification can be more involved.
Toluene Water Removal (Azeotropic Distillation)Very High to Quantitative (>95%)[2]4-10 hoursDrives reaction to completion; allows for easy monitoring of progress.Requires specialized glassware (Dean-Stark); introduces a non-polar solvent that must be removed.
"Greener" Alternatives (e.g., DMC) Replacement for traditional solventsVariableVariableFavorable environmental and safety profiles.[9]May require catalyst and condition screening; less established for this specific transformation.[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: Synthesis using Excess Ethanol
  • Objective: To synthesize Ethyl o-tolylacetate using a large excess of ethanol to drive the reaction equilibrium.

  • Materials:

    • o-Toluic acid (1.0 eq)

    • Anhydrous Ethanol (10-15 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~3-5 mol%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (for extraction)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-toluic acid and anhydrous ethanol. Stir the mixture until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.[10] An exothermic reaction will occur.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C).[6] Maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water. Add ethyl acetate to extract the product.[6]

  • Washing: Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted o-toluic acid.[1][6] Self-Validation Point: Observe for cessation of CO₂ effervescence, indicating complete neutralization. Wash the organic layer subsequently with brine to remove residual water.

  • Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.[6] Filter the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol, yielding the crude Ethyl o-tolylacetate. Further purification can be achieved by vacuum distillation if required.

Protocol 2: Synthesis using Toluene and a Dean-Stark Trap
  • Objective: To synthesize Ethyl o-tolylacetate with high efficiency by azeotropic removal of water.

  • Materials:

    • o-Toluic acid (1.0 eq)

    • Ethanol (1.5-2.0 eq)

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH, catalytic, ~1-2 mol%)

    • Work-up reagents are the same as in Protocol 1.

  • Equipment:

    • Round-bottom flask

    • Dean-Stark trap

    • Reflux condenser

    • Heating mantle

    • Work-up equipment is the same as in Protocol 1.

Procedure:

  • Reaction Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Charge the flask with o-toluic acid, ethanol, toluene, and p-TsOH.

  • Azeotropic Reflux: Heat the mixture to reflux. Toluene will begin to fill the Dean-Stark trap.

  • Water Removal: As the reaction proceeds, the toluene-water azeotrope will distill into the trap. Upon condensing, water will collect in the bottom of the trap.[2]

  • Monitoring: The reaction is complete when no more water collects in the trap. Self-Validation Point: The volume of water collected should correspond to the theoretical amount (1 mole of water per mole of o-toluic acid).

  • Work-up and Purification: Cool the reaction mixture. The work-up procedure is identical to Protocol 1, with the initial solvent being toluene instead of excess ethanol. The toluene is removed under reduced pressure using a rotary evaporator.

Dean_Stark_Workflow node1 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) node2 2. Charge Reactants (o-Toluic Acid, Ethanol, Toluene, p-TsOH) node1->node2 node3 3. Heat to Reflux node2->node3 node4 4. Monitor Water Collection in Dean-Stark Trap node3->node4 node5 5. Reaction Complete? (No more water forms) node4->node5 Check node5->node3 No node6 6. Cool to Room Temperature node5->node6 Yes node7 7. Work-up (Wash with NaHCO₃, Brine) node6->node7 node8 8. Dry Organic Layer (Na₂SO₄) node7->node8 node9 9. Purify (Remove Toluene via Rotovap) node8->node9 node10 Ethyl o-tolylacetate node9->node10

Caption: Experimental workflow for synthesis using a Dean-Stark trap.

Conclusion

The synthesis of Ethyl o-tolylacetate via Fischer esterification is a classic yet highly illustrative example of equilibrium control in organic chemistry. The choice of solvent is a critical parameter that dictates the efficiency and overall success of the reaction. Using an excess of the alcohol reactant provides a simple and direct method to favor product formation, suitable for many applications. However, for achieving the highest possible yields, the use of a non-polar solvent like toluene with a Dean-Stark apparatus for the azeotropic removal of water is the superior and more definitive strategy. By understanding the mechanistic principles behind these choices, researchers can intelligently design and optimize their synthetic protocols to meet the specific demands of yield, purity, and process scalability.

References

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Gaylord Chemical. (n.d.). Esterification Comparative Reaction. [Link]

  • Hoogenboom, R., et al. (2010). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). RSC Publishing. [Link]

  • The Science G. (2023). Ethyl Acetate Synthesis. YouTube. [Link]

  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

Experimental setup for the distillation and purification of Ethyl o-tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Distillation and Purification of Ethyl o-Tolylacetate

Senior Application Scientist's Foreword

The purification of synthetic products is a critical, yet often nuanced, aspect of chemical research and development. The protocol detailed herein for the purification of ethyl o-tolylacetate is more than a mere sequence of steps; it is a scientifically grounded workflow designed for robustness and reproducibility. This guide is built upon the foundational principles of chemical separation, emphasizing not just the "how" but the "why" behind each manipulation. From the initial extractive workup to the final vacuum fractional distillation, every stage is optimized to systematically remove specific impurities, ensuring a final product of high purity. This document is intended for the discerning researcher who understands that mastery of technique is paramount to achieving reliable and high-quality results in the laboratory.

Physicochemical Properties of Ethyl o-Tolylacetate

A thorough understanding of the physical properties of the target compound is fundamental to designing an effective purification strategy. These properties dictate the optimal conditions for separation from potential impurities.

PropertyValueSource
CAS Number 40291-39-2
Molecular Formula CH₃C₆H₄CH₂CO₂C₂H₅
Molecular Weight 178.23 g/mol
Appearance Colorless Liquid[1]
Density 0.999 g/mL at 25 °C
Boiling Point 76-77 °C at 3 mmHg
238 °C (Atmospheric)[1]
Refractive Index (n20/D) 1.501
Flash Point 107 °C (224.6 °F) - closed cup

The high atmospheric boiling point of ethyl o-tolylacetate (238 °C) is a critical consideration.[1] Distillation at this temperature risks thermal decomposition of the ester. Therefore, vacuum distillation is the required method to lower the boiling point to a safe and manageable temperature.[2]

Principles of Purification

The purification of ethyl o-tolylacetate, typically following a Fischer esterification synthesis, is a multi-step process designed to remove unreacted starting materials, acidic catalysts, and byproducts.[3][4] The overall workflow is based on leveraging differences in the chemical and physical properties of the desired ester and the impurities.

Liquid-Liquid Extraction: The Initial Cleanup

The crude product from the esterification reaction will likely contain unreacted o-tolylacetic acid, excess ethanol, and the acid catalyst (e.g., sulfuric acid). A liquid-liquid extraction, or "workup," is an effective first step to remove the bulk of these impurities.[2]

  • Neutralization Wash: The crude reaction mixture is first washed with a mild basic solution, typically aqueous sodium bicarbonate (NaHCO₃). This deprotonates the acidic components (carboxylic acid and any residual acid catalyst), converting them into their corresponding water-soluble salts, which are then partitioned into the aqueous phase and removed.

  • Water Wash: Subsequent washing with water helps to remove any remaining water-soluble impurities, such as excess ethanol.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. This step aids in breaking up any emulsions and reduces the solubility of the organic ester in the aqueous phase, thereby increasing the yield of the product by driving more of it into the organic layer.

Drying the Organic Phase

After the aqueous washes, the organic layer containing the ethyl o-tolylacetate will be saturated with a small amount of water. It is crucial to remove this water before distillation, as its presence can interfere with the boiling point and potentially co-distill with the product. This is achieved by treating the organic layer with an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), which physically sequesters the water molecules.[2]

Vacuum Fractional Distillation: The Final Purification

Distillation is a powerful technique for purifying liquids based on differences in their boiling points.[5]

  • Vacuum Application: By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. This is essential for high-boiling compounds like ethyl o-tolylacetate to prevent thermal degradation.[6]

  • Fractional Distillation: This technique is superior to simple distillation for separating compounds with close boiling points.[5][7] A fractionating column, packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), is placed between the distillation flask and the condenser. This column allows for a series of successive vaporization and condensation cycles, known as "theoretical plates." With each cycle, the vapor becomes progressively more enriched in the more volatile component (the component with the lower boiling point).[5] This results in a much more efficient separation.

Experimental Protocol

This protocol assumes the starting material is a crude sample of ethyl o-tolylacetate obtained from a synthesis reaction.

Part A: Extractive Workup and Drying
  • Transfer Crude Product: Transfer the crude reaction mixture to a separatory funnel of an appropriate size. Add an equal volume of diethyl ether or a similar organic solvent to ensure the ester is fully dissolved and to facilitate phase separation.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel, equivalent to about half the volume of the organic layer. Stopper the funnel and invert it, venting frequently to release the pressure generated from the neutralization reaction (CO₂ evolution). Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Water Wash: Add deionized water to the separatory funnel (approximately half the volume of the organic layer). Shake and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) using the same procedure as the water wash. This step minimizes the amount of dissolved water in the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together at the bottom of the flask. Swirl the flask for 5-10 minutes.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a round-bottom flask suitable for distillation. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer of the product.

  • Solvent Removal: Remove the bulk of the volatile solvent (e.g., diethyl ether) using a rotary evaporator. Do not heat the bath excessively to avoid loss of the product.

Part B: Vacuum Fractional Distillation

G cluster_setup Vacuum Fractional Distillation Setup heating_mantle Heating Mantle with Stir Plate distilling_flask Distilling Flask (with crude ester & stir bar) heating_mantle->distilling_flask fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column thermometer_adapter Distillation Head with Thermometer Adapter fractionating_column->thermometer_adapter thermometer Thermometer thermometer_adapter->thermometer condenser Condenser thermometer_adapter->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_in Water In condenser->water_in Cooling water_out Water Out condenser->water_out receiving_flask Receiving Flask vacuum_adapter->receiving_flask cold_trap Cold Trap (optional but recommended) vacuum_adapter->cold_trap To Vacuum vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: Diagram of a standard vacuum fractional distillation apparatus.

  • Apparatus Assembly: Assemble the vacuum fractional distillation apparatus as shown in the diagram above. Ensure all glassware is dry and all joints are properly sealed with a suitable vacuum grease. Use Keck clips to secure the joints. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • System Evacuation: Turn on the cooling water to the condenser. Ensure the system is sealed and slowly open the stopcock to the vacuum pump to begin evacuating the apparatus. The pressure should drop to the desired level (e.g., ~3 mmHg).

  • Heating: Once the desired vacuum is stable, begin gently heating the distilling flask using a heating mantle. Add a magnetic stir bar or boiling chips to the flask before starting to ensure smooth boiling.

  • Fraction Collection: As the mixture heats, the temperature will rise.

    • Fore-run: Collect the initial distillate (the "fore-run"), which will likely consist of any remaining volatile impurities. The boiling point will be unstable during this phase.

    • Product Fraction: When the temperature of the vapor stabilizes at the expected boiling point of ethyl o-tolylacetate at the measured pressure (e.g., ~76-77 °C at 3 mmHg), switch to a clean receiving flask to collect the pure product.

    • Final Fraction: Continue distillation until the temperature either begins to drop (indicating the product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill). At this point, stop the distillation.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus and transfer the purified product to a clean, labeled vial.

Safety and Hazard Management

It is imperative to adhere to all standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

HazardPrecautionary MeasureSource
Chemical Hazards Ethyl o-tolylacetate can cause skin (H315), eye (H319), and respiratory (H335) irritation. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
Glassware Under Vacuum There is a risk of implosion. Inspect all glassware for cracks or defects before use. Use a blast shield, especially during the distillation.[8]
Heating Use a heating mantle controlled by a variable transformer. Never heat a sealed system. Ensure smooth boiling with a stir bar or boiling chips.[8]
Diethyl Ether (if used) Highly flammable. Ensure there are no ignition sources nearby. Conduct all transfers in a fume hood.[9][10]

Characterization and Quality Control

To confirm the purity of the distilled ethyl o-tolylacetate, the following analytical techniques can be employed:

  • Gas Chromatography (GC): An excellent method to determine the percentage purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the ester and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the ester functional group around 1735 cm⁻¹.

  • Refractive Index: A quick physical measurement that can be compared to the literature value (1.501 at 20 °C) as an indicator of purity.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Bumping / Uncontrolled Boiling No boiling chips or stir bar; heating too rapidly.Always add a stir bar or fresh boiling chips before heating. Heat the flask gradually.
Inability to Achieve Low Vacuum Leaks in the system at the joints or tubing.Check all connections. Ensure joints are properly greased and sealed. Inspect tubing for cracks.
Product Not Distilling Vacuum is not low enough; temperature is too low.Check the vacuum pump and system for leaks. Gradually increase the heating mantle temperature.
Flooding of Fractionating Column Heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow the vapor-liquid equilibrium to be established in the column.
Cloudy Distillate Presence of water.Ensure the crude product is thoroughly dried with an anhydrous salt before distillation.

References

  • Google Patents. (n.d.). Process for purifying esters. US4304925A.
  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl m-tolylacetate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

  • NileRed. (2018). How to make ethyl acetate| Part 2 (Fractional distillation). YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-p-tolylacetate (CAS 14062-19-2). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of ethyl acetate. CN104177257A.
  • ResearchGate. (2014). What is the best method for carrying out the removal of residual ethyl acetate?. Retrieved from [Link]

  • Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy, 52(3), 463-474.
  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2014). Production of Ethyl Acetate using Reactive Distillation. Retrieved from [Link]

  • Cornell CBE. (2021). Chapter 3.5: Ethyl Acetate Plant Distillation Column. YouTube. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

  • ScienceLab.com. (2022). SAFETY DATA SHEET: ethyl acetate. Retrieved from [Link]

  • Figshare. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of ethyl acetate. Retrieved from [Link]

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Application Note: A Robust GC-MS Method for the Quantitative Analysis of Ethyl o-tolylacetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of Ethyl o-tolylacetate in complex matrices. Ethyl o-tolylacetate is a key component in various industrial formulations, including fragrances and specialty chemicals, making its accurate quantification essential for quality control and product development. This guide provides a comprehensive workflow, from sample preparation to instrumental analysis, utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines to ensure scientific integrity and trustworthiness.

Introduction and Significance

Ethyl o-tolylacetate (CAS No: 40291-39-2, Formula: C₁₁H₁₄O₂) is an ester recognized for its characteristic fruity and floral aroma.[1][2] Its molecular weight is 178.23 g/mol .[1][2] Due to its olfactory properties, it is frequently incorporated into fragrance compositions, personal care products, and as a flavoring agent. Beyond these applications, it serves as a chemical intermediate in organic synthesis. The concentration of Ethyl o-tolylacetate can significantly impact the final product's quality, efficacy, and safety profile. Therefore, a robust and reliable analytical method is crucial for its accurate quantification in diverse and often complex sample matrices.

Analyzing this compound in complex mixtures poses significant challenges, including interferences from matrix components that can suppress or enhance the analytical signal, co-elution with other structurally similar compounds, and the need for high sensitivity to meet regulatory or quality standards. This document outlines a comprehensive approach to overcome these challenges using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

Rationale for Method Selection: GC-MS

Gas Chromatography is the premier technique for analyzing volatile and semi-volatile compounds like Ethyl o-tolylacetate. Its high separation efficiency is ideal for resolving the target analyte from other components within a complex mixture.

  • Expertise-Driven Choice: The selection of GC is based on the analyte's volatility (Boiling Point: 76-77 °C at 3 mmHg).[1] The coupling of GC with a Mass Spectrometer (MS) provides an orthogonal detection mechanism that ensures both high sensitivity and unparalleled specificity. While a Flame Ionization Detector (FID) offers excellent quantitation with a wide linear range for many organic compounds[3], an MS detector provides structural information, allowing for positive identification and the ability to distinguish the analyte from co-eluting matrix components, which is critical for complex samples.[4] This dual capability of separation and specific identification makes GC-MS the authoritative choice for this application.

Sample Preparation: Isolating the Analyte

The objective of sample preparation is to extract Ethyl o-tolylacetate from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[5] The choice of technique depends on the nature of the sample matrix.

Protocol for Liquid Matrices (e.g., Perfumes, Beverages)

Liquid-Liquid Extraction (LLE) is a robust and effective method for these sample types. The choice of an organic solvent immiscible with the sample matrix is key.

Step-by-Step LLE Protocol:

  • Sample Aliquoting: Accurately pipette 1.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard (IS) Spiking: Add 100 µL of an internal standard solution (e.g., Ethyl m-tolylacetate at 100 µg/mL in methanol) to the sample. The IS is crucial for correcting variations in extraction efficiency and injection volume.

  • Solvent Addition: Add 5.0 mL of a suitable extraction solvent, such as Hexane or Dichloromethane. Rationale: These solvents have a high affinity for the relatively non-polar Ethyl o-tolylacetate and are immiscible with aqueous matrices.

  • Extraction: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial using a Pasteur pipette.

  • Drying (Optional but Recommended): Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the GC analysis.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1.0 mL.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol for Solid Matrices (e.g., Creams, Powders)

For solid or semi-solid samples, an initial solvent extraction is required to dissolve the analyte before cleanup.

Step-by-Step Solid Extraction Protocol:

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard (IS) Spiking: Add 100 µL of the internal standard solution.

  • Solvent Addition: Add 10 mL of Ethyl Acetate. Rationale: Ethyl acetate is a strong solvent for the target analyte and is effective at penetrating many solid matrices.[6][7]

  • Extraction: Vortex for 1 minute, then place in an ultrasonic bath for 15 minutes to ensure complete extraction from the solid matrix.[8]

  • Cleanup: Centrifuge at 4,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Concentration & Reconstitution: Evaporate the solvent to dryness under a nitrogen stream. Reconstitute the residue in 1.0 mL of Hexane for compatibility with the GC system.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial.

Sample_Preparation_Workflow cluster_liquid Liquid Matrix cluster_solid Solid Matrix l_start 1. Aliquot Sample l_is 2. Spike Internal Standard l_start->l_is l_lle 3. Liquid-Liquid Extraction l_is->l_lle l_phase 4. Phase Separation l_lle->l_phase l_collect 5. Collect Organic Layer l_phase->l_collect l_end Ready for Injection l_collect->l_end s_start 1. Weigh Sample s_is 2. Spike Internal Standard s_start->s_is s_extract 3. Solvent Extraction & Sonication s_is->s_extract s_filter 4. Centrifuge & Filter s_extract->s_filter s_evap 5. Evaporate & Reconstitute s_filter->s_evap s_end Ready for Injection s_evap->s_end

Diagram 1: Sample Preparation Workflows.

Quantitative Analysis by GC-MS

Instrumentation and Conditions

A gas chromatograph equipped with a capillary column and a mass selective detector is required.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for confident peak identification.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column providing excellent separation for a wide range of analytes.
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for high concentration samples.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)Optimized temperature program to separate Ethyl o-tolylacetate from potential interferences.[9]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS.
Quantifier Ion m/z 105The most abundant and characteristic fragment ion for Ethyl o-tolylacetate.
Qualifier Ions m/z 178, 91Used for confirmation of analyte identity.
Protocol for Calibration and Quantification
  • Stock Standard Preparation: Accurately weigh ~25 mg of Ethyl o-tolylacetate reference standard (purity >98%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock standard to prepare a series of at least 6 calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Fortification: Fortify each calibration standard and all quality control (QC) samples with the internal standard to a final concentration of 10 µg/mL.

  • Calibration Curve Construction: Inject the calibration standards and plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. Perform a linear regression analysis. A correlation coefficient (r²) of >0.995 is required.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Calculate the concentration of Ethyl o-tolylacetate in the sample using the linear regression equation derived from the calibration curve.

GC_Analysis_Workflow cluster_sequence Instrumental Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QCs build_seq Build Injection Sequence prep_standards->build_seq prep_samples Prepare Samples (from Diagram 1) prep_samples->build_seq run_seq Run GC-MS Analysis build_seq->run_seq integrate Integrate Peaks (Analyte & IS) run_seq->integrate calibrate Generate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Samples using Curve calibrate->quantify report Report Final Concentration quantify->report

Diagram 2: GC-MS Analysis and Data Processing Workflow.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guidelines.[10][11] Validation ensures the results are reliable, reproducible, and accurate.

Parameter Acceptance Criteria Protocol Summary
Specificity No interfering peaks at the retention time of the analyte and IS in a blank matrix. Peak identity confirmed by ion ratio.Analyze six different blank matrix lots. Compare chromatograms to a spiked sample to ensure analyte peak is resolved and pure.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze a minimum of 6 concentration levels spanning the expected range.[12] Plot area ratio vs. concentration and perform linear regression.
Range Method provides acceptable linearity, accuracy, and precision within this range.The range is established from the linearity study, typically 0.1 - 50 µg/mL.[13]
Accuracy Mean recovery of 80-120%Perform spike-recovery experiments by fortifying a blank matrix with the analyte at three concentration levels (low, mid, high). Analyze in triplicate.
Precision (Repeatability)RSD ≤ 15%Analyze six replicates of a mid-concentration QC sample within the same day.
Precision (Intermediate)RSD ≤ 20%Repeat the precision experiment on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; must be determined with acceptable accuracy and precision.Determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3Estimated from the standard deviation of the response and the slope of the calibration curve.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Example Data and Discussion

Table 2: Example Calibration Curve Data

Concentration (µg/mL) Analyte Area IS Area Area Ratio
0.1 5,120 505,100 0.010
0.5 24,980 501,500 0.050
2.5 126,100 508,200 0.248
10.0 501,400 503,900 0.995
25.0 1,245,000 499,800 2.491
50.0 2,510,000 502,300 4.997

| Result | \multicolumn{3}{c|}{Linearity: y = 0.1001x - 0.0005; r² = 0.9998 } |

Table 3: Example Accuracy and Precision Data (Mid QC: 15 µg/mL)

Replicate Day 1 (µg/mL) Day 2 (µg/mL)
1 15.2 14.8
2 14.7 15.5
3 15.5 15.9
4 14.9 14.5
5 15.8 16.1
6 15.1 14.9
Mean 15.20 15.28
%RSD 2.9% 4.3%

| Accuracy (% Recovery) | 101.3% | 101.9% |

The data presented demonstrates that the method is linear, accurate, and precise, meeting all predefined acceptance criteria. A common challenge in complex matrices is the "matrix effect," where co-eluting endogenous components can interfere with the ionization of the target analyte in the MS source. The use of a co-eluting, structurally similar internal standard (if available) or matrix-matched calibration standards is the most effective way to mitigate this issue.

Conclusion

This application note provides a complete and validated GC-MS method for the robust and accurate quantification of Ethyl o-tolylacetate in complex mixtures. The detailed protocols for sample preparation and instrumental analysis, combined with a comprehensive method validation strategy based on ICH Q2(R1) guidelines, ensure the generation of trustworthy and reproducible data. This method is suitable for implementation in quality control laboratories, research and development facilities, and any setting where the precise concentration of Ethyl o-tolylacetate must be determined.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. Retrieved from [Link]

  • University of Pannonia. (n.d.). Determination of ethyl acetate using gas chromatography. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl Acetate (GC) (Type-IV). Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). Sample Preparation. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Empirical Modeling of the Toxicity of Mixtures. Retrieved from [Link]

  • ResearchGate. (2012). Using ethyl acetate(pro-analysis) for HPLC. Retrieved from [Link]

  • Journal of Genetic Engineering and Biotechnology. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl m-tolylacetate. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). From Collection to Analysis: A Practical Guide to Sample Preparation and Processing of Microplastics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Blood Matrices and Sample Preparation Influence Blood Marker Discovery. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (n.d.). Development and validation of HPTLC method for estimation of leflunomide in its pharmaceutical dosage form. Retrieved from [Link]

  • Future Science. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-p-tolylacetate (CAS 14062-19-2). Retrieved from [Link]

  • YouTube. (2022). ICH Q2 R1 || Analytical Method Validation || Identification test by IR. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl o-tolylacetate. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: Synthesis of Isotopically Labeled Ethyl o-Tolylacetate for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled ethyl o-tolylacetate. Designed for researchers in drug metabolism, pharmacokinetics, and related fields, this application note details robust protocols for the preparation of ethyl o-tolylacetate labeled with stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O). By offering step-by-step methodologies, causality-driven experimental choices, and in-depth analytical guidance, this note serves as a practical resource for producing high-purity isotopic tracers for advanced analytical studies.

Introduction: The Role of Isotopic Tracers in Modern Research

Isotopically labeled compounds are indispensable tools in the study of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles of xenobiotics.[1] The substitution of an atom with its stable, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O) creates a tracer that is chemically identical to the parent molecule but physically distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This allows for the precise tracking of a molecule and its metabolites through a biological system, providing invaluable data for drug development and safety assessment.[4]

Ethyl o-tolylacetate, a simple ester, serves as an excellent model compound for demonstrating isotopic labeling strategies that are broadly applicable to more complex pharmaceutical agents and bioactive molecules. The methodologies described herein are designed to be both reliable and adaptable for various research needs.

Strategic Approaches to Isotopic Labeling

The choice of isotopic label and its position within the molecule are dictated by the specific research question. This guide will cover three common labeling patterns for ethyl o-tolylacetate, each offering unique advantages for tracer studies.

  • ¹³C-Labeling at the Carbonyl Carbon: Introducing a ¹³C atom at the carbonyl position of the ester provides a distinct signal in ¹³C NMR spectroscopy and a +1 mass shift in mass spectrometry. This is particularly useful for tracking the fate of the ester functional group and identifying metabolites where this group has been modified.

  • ¹⁸O-Labeling in the Ester Linkage: Incorporating an ¹⁸O atom from labeled ethanol into the ester linkage provides a +2 mass shift. This strategy is instrumental in studying hydrolysis and other metabolic reactions at the ester bond.

  • Deuterium-Labeling on the Aromatic Ring: Replacing the hydrogen atoms on the tolyl group with deuterium results in a significant mass shift (up to +7 amu), making it an excellent tracer for mass spectrometry-based quantification. The absence of signals in the aromatic region of the ¹H NMR spectrum provides a clear confirmation of successful labeling.

Synthesis of Isotopically Labeled Ethyl o-Tolylacetate

The primary synthetic route employed is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is advantageous due to its simplicity and the commercial availability of the necessary isotopically labeled starting materials.

General Synthetic Scheme: Fischer-Speier Esterification

The reaction involves the refluxing of o-toluic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] The equilibrium is driven towards the product ester by using an excess of the alcohol, which also serves as the solvent.

Diagram 1: General Fischer-Speier Esterification

G o_toluic_acid o-Toluic Acid ethyl_o_tolylacetate Ethyl o-tolylacetate o_toluic_acid->ethyl_o_tolylacetate + ethanol Ethanol ethanol->o_toluic_acid catalyst H₂SO₄ (cat.) reflux Reflux catalyst->reflux reflux->ethyl_o_tolylacetate water Water ethyl_o_tolylacetate->water +

Caption: Fischer-Speier esterification of o-toluic acid and ethanol.

Protocol 1: Synthesis of Ethyl [carbonyl-¹³C]o-tolylacetate

This protocol utilizes [carboxyl-¹³C]o-toluic acid as the labeled starting material.

Materials:

  • [carboxyl-¹³C]o-Toluic acid (99 atom % ¹³C)

  • Anhydrous ethanol (absolute, ≥99.5%)

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for column chromatography)

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [carboxyl-¹³C]o-toluic acid (e.g., 1.0 g) in anhydrous ethanol (25 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 50 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Synthesis of Ethyl o-tolyl[¹⁸O]acetate

This protocol employs ¹⁸O-labeled ethanol to introduce the isotope into the ester linkage.

Materials:

  • o-Toluic acid (≥98%)

  • Ethanol-¹⁸O (95 atom % ¹⁸O)

  • Other reagents and solvents as listed in Protocol 1.

Experimental Protocol:

The procedure is identical to Protocol 1, with the substitution of unlabeled ethanol with Ethanol-¹⁸O. Due to the higher cost of the labeled ethanol, the reaction can be performed on a smaller scale, and a larger excess of the less expensive o-toluic acid can be used to drive the reaction to completion.

Protocol 3: Synthesis of Ethyl [d₇]-o-tolylacetate

This protocol uses deuterated o-toluic acid to label the aromatic ring and the methyl group.

Materials:

  • o-Toluic acid-d₇ (98 atom % D)

  • Anhydrous ethanol (absolute, ≥99.5%)

  • Other reagents and solvents as listed in Protocol 1.

Experimental Protocol:

The procedure is identical to Protocol 1, substituting unlabeled o-toluic acid with o-Toluic acid-d₇.

Purification: Isolating the Labeled Product

The crude product from the synthesis will contain unreacted starting materials and potentially some side products. Purification is essential to obtain a high-purity tracer. Flash column chromatography is an effective method for this purpose.

Diagram 2: Purification Workflow

G crude_product Crude Product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography elution Elution with Hexane/Ethyl Acetate Gradient column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Labeled Ethyl o-tolylacetate solvent_removal->pure_product

Caption: Workflow for the purification of ethyl o-tolylacetate.

Protocol for Column Chromatography:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with a mixture of hexane and ethyl acetate. A typical starting eluent is 95:5 (hexane:ethyl acetate), gradually increasing the polarity to 90:10 if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isotopically labeled ethyl o-tolylacetate as a colorless oil.

Analytical Characterization

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized tracer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized ester and the position of the isotopic label.

¹H NMR: The ¹H NMR spectrum of unlabeled ethyl o-tolylacetate shows characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the benzylic protons (a singlet around 3.6 ppm), the aromatic protons (a multiplet between 7.1-7.3 ppm), and the tolyl methyl group (a singlet around 2.3 ppm). For the deuterated analog, the signals corresponding to the aromatic and tolyl methyl protons will be absent or significantly reduced in intensity.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The most significant change will be observed in the ¹³C-labeled compound. The carbonyl carbon of an ester typically appears in the range of 170-185 ppm.[4][7] In the [carbonyl-¹³C]ethyl o-tolylacetate, this signal will be significantly enhanced due to the high isotopic enrichment.

Table 1: Expected NMR Data for Ethyl o-tolylacetate and its Isotopologues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Unlabeled ~1.2 (t, 3H), ~2.3 (s, 3H), ~3.6 (s, 2H), ~4.1 (q, 2H), 7.1-7.3 (m, 4H)~14 (CH₃), ~20 (Ar-CH₃), ~39 (CH₂), ~61 (OCH₂), ~126-136 (Ar-C), ~171 (C=O)
[carbonyl-¹³C] No significant change from unlabeledEnhanced signal at ~171 ppm
[¹⁸O] No significant change from unlabeledNo significant change from unlabeled
[d₇] ~1.2 (t, 3H), ~4.1 (q, 2H) (Aromatic and tolyl methyl signals absent)No significant change from unlabeled (Aromatic and tolyl methyl signals may be broadened or absent)
Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and confirming the isotopic enrichment of the labeled compound.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaExpected Molecular Weight ( g/mol )Key MS Fragment Ions (m/z)
Unlabeled C₁₁H₁₄O₂178.23178 (M⁺), 133, 105, 91
[carbonyl-¹³C] ¹³CC₁₀H₁₄O₂179.23179 (M⁺), 134, 105, 91
[¹⁸O] C₁₁H₁₄O¹⁸O180.23180 (M⁺), 135, 105, 91
[d₇] C₁₁H₇D₇O₂185.27185 (M⁺), 140, 112, 98

The fragmentation pattern in the mass spectrum can also provide structural information. For example, the loss of the ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 133 for the unlabeled compound and m/z 134 for the ¹³C-labeled analog.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of isotopically labeled ethyl o-tolylacetate. By following these procedures, researchers can produce high-purity tracers essential for a wide range of studies in drug metabolism, pharmacokinetics, and other biomedical research areas. The analytical data provided serves as a benchmark for the successful characterization of these valuable research tools.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl o-tolylacetate. Retrieved from [Link]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2004). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-p-tolylacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl o-tolylacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl o-tolylacetate. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and optimize reaction outcomes, with a focus on overcoming low conversion rates.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion in the synthesis of ethyl o-tolylacetate, most commonly via Fischer esterification of o-toluic acid and ethanol, is a frequent challenge. This guide provides a systematic approach to identifying and addressing the root causes.

Question: My Fischer esterification of o-toluic acid is showing significantly lower conversion than expected. What are the primary factors I should investigate?

Low conversion in this specific esterification is often attributable to a combination of equilibrium limitations and steric hindrance. The reaction is reversible, and the presence of the ortho-methyl group on the benzoic acid derivative introduces steric hindrance, which can slow down the reaction rate compared to its meta- and para-substituted counterparts.[1][2]

Here is a logical workflow to diagnose the issue:

Sources

Technical Support Center: Optimization of Ethyl o-Tolylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EOTA-SYN-001 Subject: Overcoming Steric Hindrance in Fischer Esterification Target Molecule: Ethyl 2-methylphenylacetate (CAS: 40061-55-0) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Profile[1][2]

Welcome to the technical support hub for Ethyl


-tolylacetate . This molecule presents a specific synthetic challenge: the ortho-effect . The methyl group at the ortho position of the benzene ring creates steric bulk that shields the carbonyl carbon, significantly retarding the rate of nucleophilic attack by ethanol compared to non-substituted phenylacetic acid.

Standard room-temperature esterification protocols often fail to reach high conversion. This guide provides an optimized, self-validating protocol designed to drive this specific equilibrium to completion using thermodynamic forcing.

ParameterData
Molecular Weight 178.23 g/mol
Boiling Point ~228 °C (at 760 mmHg)
Key Challenge Steric hindrance (

-Methyl) + Equilibrium limitation
Primary Application Fragrance ingredients, Auxin analogs, Pharmaceutical intermediates

The Optimized Protocol (The "Gold Standard")

Do not rely on simple reflux in ethanol. Due to the steric barrier, you must increase the reaction temperature above the boiling point of ethanol (78 °C) and actively remove water.

Recommended Method: Fischer Esterification with Azeotropic Water Removal (Dean-Stark).

Reagents & Equipment[3][4][5]
  • Substrate:

    
    -Tolylacetic acid (1.0 equiv)
    
  • Alcohol: Absolute Ethanol (5.0 - 10.0 equiv)

  • Solvent Carrier: Toluene (Volume ratio 1:1 with Ethanol)

    • Technical Note: Toluene forms a ternary azeotrope with Ethanol and Water, allowing continuous water removal and a higher reaction temperature (~75-80°C internal) than pure ethanol.

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH), 1-3 mol%
    • Why:

      
      -TsOH is less oxidizing than 
      
      
      
      , reducing charring/tar formation during extended reflux.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charge: Add

    
    -Tolylacetic acid, Toluene, and Ethanol. Stir to dissolve.
    
  • Catalyst Addition: Add

    
    -TsOH.[1]
    
  • Reflux: Heat the mixture to vigorous reflux. The solvent vapors should condense and fill the Dean-Stark trap.

    • Checkpoint: Monitor the trap.[1] Phase separation (water/ethanol lower layer) indicates reaction progress.

  • Reaction Monitoring: Sample every 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the acid peak.

  • Workup:

    • Cool to room temperature.[2]

    • Wash with saturated

      
       (removes unreacted acid and catalyst).
      
    • Wash with Brine.

    • Dry organic layer over

      
      .
      
  • Purification: Remove solvent via rotary evaporation.[1] Purify the crude oil via vacuum distillation (essential for fragrance grade).

Visualizing the Process

Workflow Diagram

The following diagram illustrates the critical path for synthesis, highlighting the self-validating checkpoints.

G Start Start: o-Tolylacetic Acid Mix Mix: EtOH + Toluene + p-TsOH Start->Mix Reflux Reflux: Dean-Stark Trap (T > 78°C) Mix->Reflux Check Checkpoint: Water in Trap? Reflux->Check Check->Reflux No Water/Incomplete Workup Workup: NaHCO3 Wash Check->Workup Reaction Complete Distill Purification: Vacuum Distillation Workup->Distill Product Final Product: Ethyl o-tolylacetate Distill->Product

Caption: Optimized workflow incorporating azeotropic distillation to overcome equilibrium limits.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users working with hindered phenylacetic acids.

Issue 1: "My reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium Limitation. Technical Insight: The ortho-methyl group does not just slow the reaction; it makes the reverse hydrolysis reaction competitive if water is not removed. Simple reflux in ethanol is often insufficient because the water concentration builds up. Solution:

  • Switch to Toluene/Ethanol: Use the Dean-Stark method described above.

  • Molecular Sieves: If a Dean-Stark is unavailable, add activated 3Å Molecular Sieves to the reaction flask (in a Soxhlet extractor or directly in the flask) to scavenge water.

Issue 2: "The product is dark/black."

Diagnosis: Acid-Catalyzed Polymerization/Charring. Technical Insight: Concentrated Sulfuric Acid (


) is a strong oxidant and dehydrating agent. At high temperatures required to overcome steric hindrance, it can oxidize the aromatic ring or impurities.
Solution: 
  • Change Catalyst: Switch to

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    . It is a milder organic acid that provides high proton activity without the oxidizing properties of sulfuric acid.
  • Inert Atmosphere: Run the reaction under a Nitrogen (

    
    ) blanket to prevent oxidative degradation.
    
Issue 3: "The reaction is too slow."

Diagnosis: Steric Shielding of the Carbonyl. Technical Insight: The methyl group blocks the approach of the ethanol molecule. Solution:

  • Increase Temperature: This is the most effective lever. You cannot do this in pure ethanol (BP 78°C). Use a higher boiling solvent (Toluene or Xylene) to push the internal temperature to 100-110°C.

  • Catalyst Loading: Increase

    
    -TsOH from 1% to 5%.
    
Issue 4: "I cannot separate the product from the starting material."

Diagnosis: Ineffective Workup. Solution:

  • Alkaline Wash: The starting material is a carboxylic acid.[3] It must be removed by washing the organic phase with 10%

    
     or saturated 
    
    
    
    . The acid will convert to the water-soluble salt (
    
    
    -tolylacetate) and partition into the aqueous layer.
  • Validation: Acidify a small aliquot of your aqueous wash. If precipitate forms, you successfully removed unreacted starting material.

Advanced Optimization: Design of Experiments (DoE)

For industrial scale-up, we recommend a factorial design to fine-tune the yield vs. cost.

VariableRange LowRange HighExpected Effect
Molar Ratio (Acid:EtOH) 1:31:10High excess drives equilibrium (Le Chatelier's Principle).
Catalyst Loading 0.5 mol%5.0 mol%Higher loading increases rate but may increase impurities.
Temperature 78°C (Pure EtOH)110°C (Toluene mix)Critical Factor. Higher temp overcomes steric energy barrier.
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Impurity CheckColor Is Product Dark? Problem->CheckColor CheckConv Is Conversion < 90%? CheckColor->CheckConv No SolColor Switch Catalyst: Use p-TsOH instead of H2SO4 CheckColor->SolColor Yes SolWater Water Removal: Use Dean-Stark or Mol Sieves CheckConv->SolWater Yes (Equilibrium Issue) SolTemp Kinetics: Add Toluene & Increase Temp CheckConv->SolTemp Yes (Rate Issue)

Caption: Decision tree for diagnosing reaction failures based on color and conversion data.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." (2022).[4][5] Link

  • Steric Hindrance in Esterification

    • National Institutes of Health (PubMed). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." (2021).[6] Link

    • MDPI. "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids." (2024).[7] (Discussion on hindered acids). Link

  • Optimization Strategies (DoE)

    • Angolan Industry and Chemical Engineering Journal. "Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables." (2021). Link

  • Catalyst Selection

    • Google Patents. "Method for esterifying sterically hindered carboxylic acids."[8][7] (JPH01287060A). Link

Sources

Technical Support: Ethyl o-tolylacetate Stability & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EST-782-OT Subject: Prevention of Hydrolysis During Workup Procedures Status: Open / Guide Generated

Executive Summary

This guide addresses the stability of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate) during aqueous workup. While the ortho-methyl group suggests steric protection, this molecule contains a methylene spacer (


) between the aromatic ring and the carbonyl group. Consequently, the steric shielding is significantly attenuated  compared to ortho-substituted benzoates. This compound remains vulnerable to both acid-catalyzed (

) and base-catalyzed (

) hydrolysis.
Module 1: Critical Analysis (The "Why")

To prevent yield loss, one must understand the specific structural vulnerabilities of this ester.

1. The "Spacer" Effect & False Security

Researchers often assume ortho-substituted aromatics are stable due to steric hindrance (Taft steric parameter


).
  • The Misconception: In Ethyl o-toluate (carbonyl directly on the ring), the ortho-methyl group forces the carbonyl out of plane and blocks nucleophilic attack.

  • The Reality for Your Compound: In Ethyl o-tolylacetate , the carbonyl is separated from the ring by a methylene group (

    
    ). This spacer allows the carbonyl to rotate away from the ortho-methyl bulk.
    
  • Conclusion: The ester carbonyl is accessible . Standard "vigorous" workups using strong bases (

    
    ) or heat will cause rapid saponification.
    
2. Hydrolysis Mechanisms
  • Acidic Conditions (

    
    ):  Reversible.[1] Driven by high water concentration and heat.
    
  • Basic Conditions (

    
    ):  Irreversible (Saponification).[2][3] The formation of the carboxylate anion drives the equilibrium to completion. This is the primary risk during workup. 
    
Module 2: Troubleshooting (Q&A)

Q1: I need to quench a Friedel-Crafts or esterification reaction. Can I use 1M HCl?

  • Diagnosis: Strong mineral acids catalyze the

    
     mechanism, especially if the reaction is exothermic (heat + acid + water = hydrolysis).
    
  • Solution: Use Saturated Ammonium Chloride (

    
    ) .
    
    • Why: It buffers the aqueous phase to pH ~5-6. This is acidic enough to quench alkoxides or Lewis acids but too mild to protonate the ester carbonyl significantly at room temperature [1].

Q2: My crude mixture contains unreacted acetic acid. Can I wash with NaOH?

  • Diagnosis: Absolutely not. Hydroxide (

    
    ) is a potent nucleophile. Even at 0°C, 
    
    
    
    can hydrolyze primary esters like ethyl o-tolylacetate.
  • Solution: Use Saturated Sodium Bicarbonate (

    
    )  or 10% 
    
    
    
    at 0°C .
    • Why: These are weaker bases. While they neutralize the acid, the concentration of free

      
       is orders of magnitude lower than in 
      
      
      
      solution, minimizing
      
      
      attack [2].

Q3: I have a persistent emulsion. Can I wait it out?

  • Diagnosis: Prolonged contact time between the organic ester and the aqueous phase increases the probability of hydrolysis, even at neutral pH.

  • Solution:

    • Add Saturated Brine (

      
      )  immediately to increase ionic strength.
      
    • Filter through a pad of Celite if fine particulates are stabilizing the interface.

    • Do not wait overnight. If separation is slow, centrifuge.

Q4: The product degrades on the Rotovap. Why?

  • Diagnosis: Traces of acid/base + residual water + Heat = Hydrolysis.

  • Solution: Ensure the organic phase is completely dry (clear solution over

    
    ) before concentration. Use a bath temperature 
    
    
    
    .
Module 3: Standard Operating Procedure (SOP)

Protocol: Hydrolysis-Resistant Isolation of Ethyl o-tolylacetate

StepActionReagent/ConditionTechnical Note
1 Cooling Ice Bath (

)
Kinetic control; slows rate of nucleophilic attack (

).
2 Quench Sat.

Buffers to pH ~5-6. Avoids localized heating.
3 Extraction EtOAc or MTBEAvoid alcohols (MeOH/EtOH) to prevent transesterification.
4 Wash 1 WaterRemoves bulk water-soluble impurities.
5 Wash 2 Sat.

(Cold)
Neutralizes trace acids. Do not skip. Brief contact only (<5 min).
6 Wash 3 Sat. BrineRemoves residual water from organic phase.
7 Drying Anhydrous


is faster than

. Stir for 10 min.
8 Filtration Fritted FunnelEnsure no solid desiccant passes through.
9 Conc. Rotovap (

)
High vacuum, low heat.
Module 4: Visualization
Figure 1: Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH of Mixture Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Excess Acid/Lewis Acid Basic Basic (pH > 10) CheckPH->Basic Excess Alkoxide/Base Neutral Neutral (pH 6-8) CheckPH->Neutral Clean QuenchAcid Quench: Sat. NH4Cl (Buffer to pH 5-6) Acidic->QuenchAcid Neutralize QuenchBase Quench: 1M HCl (Dropwise) to pH 7 (Risk!) Basic->QuenchBase Avoid if possible AltQuenchBase Better: Sat. NH4Cl (Mild Protonation) Basic->AltQuenchBase Recommended WashStep Wash: Cold NaHCO3 (Brief Contact) Neutral->WashStep QuenchAcid->WashStep AltQuenchBase->WashStep DryStep Dry: MgSO4 (Remove ALL Water) WashStep->DryStep Phase Cut Isolate Isolate Ethyl o-tolylacetate DryStep->Isolate

Caption: Decision tree for selecting the appropriate quenching buffer to minimize hydrolysis risk based on initial reaction pH.

Figure 2: The "Spacer Effect" Vulnerability

SpacerEffect Ring o-Tolyl Ring (Steric Bulk) Spacer -CH2- Spacer (Rotational Freedom) Ring->Spacer Attached to Water H2O / OH- (Nucleophile) Ring->Water Cannot Block Effectively Carbonyl Ester Carbonyl (Reaction Center) Spacer->Carbonyl Separates Ring from Water->Carbonyl Attacks Here (Accessible!)

Caption: Schematic demonstrating why the methylene spacer reduces the protective steric hindrance of the ortho-methyl group.

References
  • LibreTexts Chemistry. (2023).[4] Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Taft, R. W. (1952).[5] Separation of Polar, Steric, and Resonance Effects in Reactivity. (Concept referenced via standard physical organic chemistry texts regarding

    
     values).
    

Sources

Advanced Dehydration Protocols for Ethyl o-tolylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: EST-042

Core Directive & Scope

Subject: Driving the equilibrium of Ethyl o-tolylacetate synthesis via advanced dehydration. Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists. Objective: To provide actionable, high-level troubleshooting and protocols for overcoming the thermodynamic limitations of Fischer esterification in the synthesis of high-boiling esters.

Technical Context: The Equilibrium Challenge

The synthesis of Ethyl o-tolylacetate (bp ~238°C) from o-tolylacetic acid and ethanol is a classic Fischer esterification. This reaction is equilibrium-controlled (


), meaning water accumulation halts conversion.


The Specific Challenge: Unlike esterifications involving hydrophobic alcohols (e.g., butanol), the use of ethanol complicates water removal. Ethanol acts as a co-solvent, often preventing the phase separation required for standard Dean-Stark traps to function. Furthermore, the high boiling point of the product requires prolonged heating, making efficient water removal critical to prevent hydrolysis.

Decision Matrix: Selecting the Right Method

Use the following decision tree to select the optimal dehydration strategy for your specific scale and constraints.

DehydrationStrategy Start Start: Ethyl o-tolylacetate Synthesis Scale What is your reaction scale? Start->Scale Small Small Scale (<50 g) Scale->Small Large Large Scale (>100 g) Scale->Large Method1 Method A: Soxhlet-Sieve Hybrid (High Efficiency, Closed Loop) Small->Method1 Preferred Method2 Method B: Azeotropic Distillation (Dean-Stark with Salt Modification) Large->Method2 Cost-Effective

Figure 1: Decision matrix for selecting dehydration protocols based on reaction scale.

Troubleshooting & FAQs

Direct solutions to common failure modes in the lab.

Category 1: Dean-Stark Apparatus Failures

Q: My Dean-Stark trap is refluxing, but I see no phase separation (water layer). Why? A: This is the "Ethanol Solubilization Effect." Standard Dean-Stark traps rely on a heterogeneous azeotrope (e.g., Toluene/Water) where the phases separate upon cooling. However, Ethanol is miscible with both water and toluene. When significant ethanol co-distills (forming a ternary azeotrope), it acts as a phase transfer agent, homogenizing the distillate into a single phase.

  • Immediate Fix: Add 2-3 mL of saturated brine or solid NaCl to the Dean-Stark trap before starting. The salt increases the ionic strength of the water phase, "salting out" the organics and forcing phase separation [1].

  • Long-term Fix: Switch to the Soxhlet-Sieve Method (see Protocol A).

Q: Can I use Benzene instead of Toluene to improve separation? A: While Benzene forms a ternary azeotrope that separates more easily than Toluene, its carcinogenicity makes it unacceptable for modern pharmaceutical workflows. Toluene is the standard, but it requires the "Salt Trick" or high reflux ratios to function with ethanol.

Category 2: Molecular Sieve Issues

Q: I used 4A molecular sieves, but my yield is lower than expected. Why? A: You likely dehydrated your ethanol along with the water.

  • The Mechanism: The pore size of 4A sieves (4 Å) is large enough to adsorb Ethanol (kinetic diameter ~4.4 Å, but linear conformation allows entry) in addition to water (2.8 Å). This removes your reactant from the equilibrium.

  • The Solution: You MUST use 3A molecular sieves (3 Å).[1] These exclude ethanol while rapidly adsorbing water [2].[2]

Q: How do I know if my sieves are active? A: The "Hand Test" is qualitative but effective. Place a few beads in your gloved hand and add a drop of water. They should generate significant heat (exothermic adsorption) immediately. If they only warm slightly, they must be reactivated (heated to 250°C for 4+ hours under vacuum).

Experimental Protocols

Protocol A: The Soxhlet-Sieve Hybrid (Gold Standard)

Best for: High purity, maximizing yield, and avoiding ternary phase issues.

Concept: Instead of relying on liquid-liquid phase separation (Dean-Stark), this method uses a solid-liquid extraction. The azeotropic vapor condenses into a Soxhlet extractor filled with activated 3A sieves. The sieves selectively strip water, and dry solvent/ethanol returns to the flask.[3]

Materials:

  • Soxhlet Extractor (size appropriate for solvent volume).[3][4]

  • Activated 3A Molecular Sieves (beads, not powder).

  • Solvent: Toluene or excess Ethanol.

Workflow Diagram:

SoxhletWorkflow Flask Reaction Flask (Acid + EtOH + Catalyst) Vapor Vapor Rises (EtOH/Water/Toluene) Flask->Vapor Boiling Condenser Condenser (Liquefies Vapor) Vapor->Condenser Soxhlet Soxhlet Chamber (Contains 3A Sieves) Condenser->Soxhlet Drips Return Dry Solvent Returns (Water Trapped in Sieves) Soxhlet->Return Siphon/Overflow Return->Flask Recycle

Figure 2: Cyclic workflow of the Soxhlet-Sieve dehydration method.

Step-by-Step:

  • Preparation: Fill the Soxhlet thimble with activated 3A molecular sieves. (Fill to ~75% capacity to allow expansion).

  • Assembly: Attach the Soxhlet to the reaction flask containing o-tolylacetic acid, ethanol (3-5 equiv), and catalyst (

    
     or 
    
    
    
    -TSA). Attach a reflux condenser on top.[5]
  • Reflux: Heat the flask to reflux. The vapor (containing water) will condense and drip onto the sieves.

  • Dehydration: As the liquid fills the Soxhlet chamber, the sieves adsorb the water.

  • Cycle: Once full, the Soxhlet siphons the dried solvent back into the reaction flask.

  • Completion: Run for 12-24 hours. Monitor reaction progress via TLC or GC.

Protocol B: Salt-Modified Dean-Stark

Best for: Larger scales where Soxhlet is impractical.

Step-by-Step:

  • Setup: Equip flask with a Dean-Stark trap and condenser.

  • Solvent: Add Toluene (or Xylene) as an entrainer.

  • The Modification: Add approx. 1-2 mL of saturated brine or water to the trap before heating. Mark the level.

  • Reflux: Heat to vigorous reflux.

  • Separation: The distillate (Ethanol/Water/Toluene) will drop into the brine. The high ionic strength forces the organics (Toluene/Ethanol) to separate and float, while water merges with the brine layer.

  • Drain: Periodically drain the lower aqueous layer to maintain the initial level, removing the generated water [3].

Data Summary: Azeotropic & Sieve Properties[7]

PropertyEthanolWaterTolueneTernary Azeotrope (EtOH/H2O/Tol)
Boiling Point (°C) 78.4100.0110.674.4
Composition (wt%) ---~37% EtOH, 12% H2O, 51% Tol
Phase Behavior Miscible-ImmiscibleSingle Phase (Homogeneous)
Sieve Compatibility 3A (Recommended) 3A or 4A 3A or 4A-

Table 1: Thermodynamic properties relevant to the dehydration of the reaction mixture [4].

References

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. "Molecular Sieves: Adsorbent Selection Guide." Sigma-Aldrich Technical Bulletin.

  • Org. Synth. "Esterification Procedures using Azeotropic Distillation." Organic Syntheses, Coll. Vol. 3, p. 385.

  • Gmehling, J., et al.Azeotropic Data. VCH Publishers, 1994.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Ethyl o-tolylacetate, Toluene, and Sulfuric Acid before handling.

Sources

Technical Support Center: Catalyst Lifecycle Management for Ethyl o-Tolylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Deactivation & Regeneration Protocols Target Molecule: Ethyl o-tolylacetate (CAS: 40061-54-9) Audience: Process Chemists, Chemical Engineers, R&D Scientists

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for Ethyl o-tolylacetate production. Unlike generic phenylacetic esters, the synthesis of the ortho-tolyl derivative presents a specific kinetic challenge known as the "Ortho-Effect." The steric hindrance provided by the methyl group at the ortho position significantly impacts catalyst accessibility and transition state stability.

This guide addresses the two primary industrial synthesis routes:

  • Direct Esterification: Using Solid Acid Catalysts (Zeolites/Resins).

  • Carbonylation: Using Palladium Catalysts (Heck-type carbonylation).[1]

Module 1: Solid Acid Catalysis (Direct Esterification)

Primary Catalysts: H-Beta Zeolite, Sulfated Zirconia, Amberlyst-15.

Troubleshooting Guide: Esterification

Q1: My reaction conversion plateaus at ~60-70% despite using excess ethanol. Is the catalyst dead? Diagnosis: Likely Water Inhibition (Competitive Adsorption) , not permanent deactivation. Technical Insight: In solid acid catalysis (e.g., H-Beta Zeolite), water produced during esterification is a stronger base than the alcohol or the carboxylic acid. It preferentially adsorbs onto the Brønsted acid sites (


), forming hydronium ions (

) which are catalytically less active for the carbonyl protonation required for the Fischer esterification mechanism. Immediate Action:
  • In-situ Water Removal: Implement a Dean-Stark trap (batch) or a pervaporation membrane unit (flow) to continuously remove water.

  • Temperature Swing: Briefly increase temperature (if below resin limit) to shift the adsorption equilibrium, though this is less effective than physical removal.

Q2: I observe a gradual decline in TOF (Turnover Frequency) over multiple batch cycles, and the catalyst has turned dark grey/black. Diagnosis: Coking (Pore Blockage). Technical Insight: The ortho-methyl group of o-tolylacetic acid increases the molecular diameter. While H-Beta zeolites have large 12-membered ring pores, oligomerization of trace impurities or the reactant itself can form carbonaceous deposits ("coke") near the pore mouths. This creates a diffusion barrier, specifically blocking the bulky o-tolyl substrate from entering active sites. Validation: Perform TGA (Thermogravimetric Analysis). Weight loss between 400°C–600°C indicates "hard coke" formation.

Regeneration Protocol: Solid Acids

Protocol A: Solvent Wash (Soft Coke/Physisorbed Species) Use this for minor activity loss.

  • Isolate: Filter catalyst from the reaction mixture.

  • Wash: Flush with hot ethanol (60°C) (3x bed volume) to remove adsorbed reactants.

  • Displace: Flush with acetone to remove heavier organic residues.

  • Dry: Vacuum dry at 110°C for 4 hours.

Protocol B: Calcination (Hard Coke Removal - Zeolites Only) Use this when catalyst has darkened and solvent wash fails.

  • Ramp: Heat to 200°C at 5°C/min under

    
     flow (to strip volatiles).
    
  • Oxidize: Switch to synthetic air (20%

    
    ). Ramp to 550°C  at 2°C/min.
    
    • Critical Note: Do not exceed 550°C for H-Beta to prevent dealumination (collapse of acid sites).

  • Dwell: Hold at 550°C for 6 hours.

  • Cool: Cool to room temperature under dry air to prevent moisture readsorption.

Warning: Do NOT calcine polymer resins (e.g., Amberlyst). They will decompose. Use Protocol A or oxidative washing with


 (strictly controlled) for resins.

Module 2: Palladium Catalysis (Carbonylation)

Primary Catalysts: Pd(OAc)2/PPh3 (Homogeneous) or Pd/C (Heterogeneous). Route: o-Chlorotoluene + CO + Ethanol


 Ethyl o-tolylacetate.
Troubleshooting Guide: Carbonylation

Q3: The reaction solution has turned from clear/yellow to a suspension of black particles, and the yield has dropped. Diagnosis: Pd Black Formation (Sintering/Agglomeration). Technical Insight: The active catalytic species is often a monomeric


 complex. If the ligand (L) concentration drops (due to oxidation) or if the CO pressure fluctuates, the unstable 

atoms aggregate into thermodynamically stable, catalytically inactive metal clusters (Pd Black). Root Cause Check:
  • Ligand Oxidation: Did air leak into the reactor? Phosphines (

    
    ) rapidly oxidize to phosphine oxides (
    
    
    
    ), which cannot stabilize Pd.
  • CO Starvation: Low CO pressure destabilizes the Pd-acyl intermediate.

Q4: We are detecting high Palladium levels (>50 ppm) in the crude ester product. Diagnosis: Metal Leaching (Heterogeneous Catalysts). Technical Insight: For supported catalysts (Pd/C), the oxidative addition of the aryl halide (o-chlorotoluene) can solubilize the Pd from the support into the solution phase ("Catch and Release" mechanism). If re-deposition onto the support is slow due to the steric bulk of the o-tolyl group, Pd remains in solution. Mitigation: Use a metal scavenger (e.g., Thiol-functionalized silica) downstream or switch to a anchored ligand system.

Regeneration Protocol: Palladium on Carbon (Pd/C)

Note: Regeneration of Pd/C is often limited. Severe sintering requires metal reclamation (refining).

Protocol C: Solvent Wash & Re-reduction

  • Wash: Filter catalyst and wash with hot toluene (removes organics) followed by water (removes salts).

  • Re-dispersion (Optional): Some protocols suggest treating with dilute

    
     and 
    
    
    
    to re-dissolve Pd clusters, followed by re-precipitation, but this risks altering support structure.
  • Reduction: Treat the washed catalyst with

    
     gas (1 bar) or Formic Acid/Sodium Formate at 60°C for 2 hours to ensure all surface Pd is in the active metallic state (or reduced from oxidized passivation layers).
    

Visualizing the Lifecycle

Figure 1: Catalyst Deactivation Pathways

Deactivation_Pathways Active_Cat Active Catalyst (Zeolite/Pd) Reaction Reaction Cycle Active_Cat->Reaction Substrate Input Water_Poison Water Poisoning (Reversible) Blocks Acid Sites Water_Poison->Active_Cat Heat/Strip Water Coke_Fouling Coke Deposition (Semi-Reversible) Blocks Pores Coke_Fouling->Active_Cat Calcination (550°C) Pd_Sintering Pd Sintering (Irreversible) Loss of Surface Area Pd_Sintering->Active_Cat Refining Required Reaction->Active_Cat Product Release Reaction->Water_Poison H2O Byproduct (Esterification) Reaction->Coke_Fouling Oligomerization (Ortho-steric trap) Reaction->Pd_Sintering Ligand Loss/CO Drop (Carbonylation)

Caption: Distinct deactivation mechanisms for Solid Acid (Yellow/Red) and Palladium (Black) catalysts.

Figure 2: Regeneration Decision Tree

Regen_Decision Start Catalyst Activity Drop Check_Type Identify Catalyst Type Start->Check_Type Solid_Acid Solid Acid (Zeolite/Resin) Check_Type->Solid_Acid Pd_Cat Palladium (Pd/C) Check_Type->Pd_Cat Rev_Check Reversible? Solid_Acid->Rev_Check Wash Solvent Wash (Protocol A) Rev_Check->Wash Water/Soft Coke Calcine Calcination (Protocol B) Rev_Check->Calcine Hard Coke (Zeolite Only) Leach_Check Pd Leached? Pd_Cat->Leach_Check Scavenge Metal Scavenging & Refining Leach_Check->Scavenge Yes (High ppm in product) Wash_Red Wash & Reduce (Protocol C) Leach_Check->Wash_Red No (Surface fouling)

Caption: Logical workflow for selecting the appropriate regeneration protocol based on catalyst type and failure mode.

Summary of Regeneration Parameters

ParameterZeolite (H-Beta)Resin (Amberlyst)Pd/C (Carbonylation)
Primary Deactivation Coking / Water PoisoningThermal Degradation / FoulingSintering / Leaching
Max Temp Limit 550°C120°CN/A (Support dependent)
Regen Method Oxidative CalcinationSolvent Wash (

, MeOH)
Solvent Wash +

Reduction
Key Risk Dealumination (if >600°C)Desulfonation (Acid loss)Pyrophoric nature of dry Pd/C

References

  • Industrial Esterification Methods

    • Source: Echemi. (2022).
    • Context: Establishes the baseline industrial standard for esterification using acid catalysts and the impact of w
  • Solid Acid Deactivation (Water Inhibition)

    • Source: Liu, Y., et al. (2006). "Effect of water on sulfuric acid catalyzed esterification."[2] Ind.[3][4][5][6][7] Eng. Chem. Res. / ResearchGate snippet.

    • Context: Details the kinetic inhibition of acid sites by water, a critical troubleshooting point for conversion pl
  • Zeolite Regeneration & Coking

    • Source: Epelde, E., et al. (2021). "Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes.
    • Context: Provides authoritative protocols for oxidative regeneration (calcination) of zeolites and the distinction between soft and hard coke.
  • Palladium Carbonylation Mechanisms

    • Source: Brennführer, A., et al. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides.
    • Context: Explains the catalytic cycle and ligand stability issues (oxidation)
  • Steric Hindrance in Esterification

    • Source: Hosokawa, M., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation."[8] PubMed.

    • Context: Highlights the "Ortho-Effect" and how steric bulk at the ortho-position significantly impacts hydrolysis/esterification rates, necessitating specific pore-sized c

Sources

Minimizing thermal decomposition of Ethyl o-tolylacetate during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Thermal Decomposition During Distillation Molecule: Ethyl o-tolylacetate (CAS: 40061-54-9 / 40291-39-2) Support Level: Tier 3 (Senior Application Scientist)

Introduction

You are likely experiencing degradation (discoloration, tar formation, or yield loss) because you are treating Ethyl o-tolylacetate like a simple solvent. It is not. This molecule presents a specific challenge: it combines a benzylic hydrogen (susceptible to oxidative stress) with a high atmospheric boiling point (~227°C) .

If you attempt to distill this at atmospheric pressure, you will decompose it before you purify it. The key to success is Residence Time Management and Vacuum Depth .

This guide replaces standard "textbook" advice with field-proven protocols for handling labile aromatic esters.

Part 1: Critical Physical Properties

Before heating, you must understand the thermodynamic boundaries.

PropertyValueImplication
Atmospheric BP ~227–229°C (Est.)DANGER ZONE. Do not distill at 760 mmHg. Thermal cracking occurs >160°C.
Target Vacuum BP 76–77°C @ 3 mmHg SAFE ZONE. This is your target operational window.
Refractive Index

1.501
Use this to verify fraction purity immediately without GC.
Major Impurities o-Tolylacetic acid, EthanolAcid impurities catalyze auto-decomposition in the pot.

Part 2: Pre-Distillation Diagnostics (The "Hidden" Killers)

Most decomposition happens before the vapor reaches the condenser. It happens in the pot due to "dirty" crude.

Troubleshooting Protocol A: Acid Neutralization

Symptom: Distillate smells sharp (vinegar-like) or turns yellow immediately. Root Cause: Residual mineral acid (H₂SO₄/HCl) from synthesis acts as a catalyst for hydrolysis and transesterification at high heat.

Corrective Workflow:

  • The Bicarb Wash: Do not skip this. Wash the crude organic layer twice with 5% NaHCO₃ (aq).

  • The pH Check: Test the aqueous waste. If it is not pH 8-9, wash again.

  • Drying: Dry over anhydrous MgSO₄. Water trapped in the lattice will steam-distill and hydrolyze the ester in the receiving flask.

Troubleshooting Protocol B: Degassing

Symptom: Uncontrollable foaming ("bumping") when vacuum is applied. Root Cause: Trapped solvent (Ethanol/Ether) boiling violently before the ester is ready.

Corrective Workflow:

  • Place crude in the boiling flask.

  • Apply weak vacuum (100–200 mmHg) without heat for 10 minutes.

  • Ramp vacuum to <10 mmHg.

  • Only apply heat once visible bubbling has ceased.

Part 3: The Distillation Process (The Action)

Equipment Selection: Short Path vs. Vigreux

For Ethyl o-tolylacetate, Short Path Distillation (SPD) is mandatory.

  • Why? A Vigreux column increases theoretical plates but also increases residence time (the time molecules spend hot). You want the vapor to hit the condenser instantly.

The "Delta T" Rule

A common error is overheating the mantle to force distillation.

  • Rule: The Mantle Temperature should never exceed the Head Temperature by more than 20–25°C .

  • If Head Temp drops: Do not crank the heat. Check your vacuum depth.

Visualizing the Process Logic

DistillationLogic Start START: Crude Ethyl o-tolylacetate CheckVacuum Is Vacuum < 5 mmHg? Start->CheckVacuum VacuumGood Proceed to Heat CheckVacuum->VacuumGood Yes VacuumBad STOP: Fix Leaks/Grease Joints CheckVacuum->VacuumBad No HeatRamp Ramp Mantle to 90°C VacuumGood->HeatRamp Observation Observe Head Temp HeatRamp->Observation Decision Head Temp reaches 76°C? Observation->Decision Collect Collect Main Fraction Decision->Collect Yes Problem Temp Stalls < 60°C Decision->Problem No Action Increase Vac or Insulate Head (Do NOT overheat mantle) Problem->Action Action->Observation

Figure 1: Decision matrix for thermal management during distillation. Note the loop preventing mantle overheating.

Part 4: Frequently Asked Questions (FAQ)

Q1: My distillate is clear initially but turns yellow after 24 hours. Why? A: This is likely benzylic oxidation . The "o-tolyl" methyl group is sensitive to oxygen.

  • Fix: You must backfill your distillation apparatus with Nitrogen or Argon, not air. Store the final product under an inert atmosphere in an amber bottle.

Q2: Can I use a rotary evaporator (Rotovap) instead of a distillation setup? A: No. A Rotovap is excellent for solvent removal but poor for fractionation. You will not separate the high-boiling impurities (oligomers) from the Ethyl o-tolylacetate effectively. Use a dedicated Short Path setup.[1]

Q3: The boiling point is fluctuating wildly (e.g., 70°C to 85°C). A: This indicates pressure instability .

  • Check: Is your pump oil clean? Dirty oil cannot hold a deep vacuum (3 mmHg).

  • Check: Are you using a Manometer? You cannot distill sensitive esters blindly. A variation of 1 mmHg can shift the BP by 10–15°C at these pressures.

Part 5: Summary Protocol (Printable)

  • Wash crude with NaHCO₃ (remove acid).[2]

  • Dry with MgSO₄ (remove water).

  • Load into Short Path Distillation flask.

  • Establish Vacuum < 3 mmHg. Verify stability.

  • Heat mantle slowly. Target Head Temp: 76–77°C .

  • Discard first 5% (fore-run/volatiles).

  • Collect main fraction. Stop when head temp rises >2°C or pot residue smokes.

  • Backfill with Nitrogen.

References

  • Sigma-Aldrich. Ethyl o-tolylacetate Product Specification & Physical Properties.[3] (Cited for BP: 76-77°C/3mmHg).[3] Link

  • NIST Chemistry WebBook. Thermochemical Data for Ethyl Esters. (Cited for general ester thermal stability data).[4][5] Link

  • Across International. Short Path Distillation vs. Simple Distillation for Heat Sensitive Compounds.[6] (Cited for equipment selection logic). Link

  • Org. Syntheses. General procedures for purification of phenylacetic acid derivatives. (Cited for acid neutralization protocols). Link

Sources

Addressing emulsion formation during Ethyl o-tolylacetate extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" of Emulsions

Emulsion formation during the extraction of Ethyl o-tolylacetate (CAS: 40291-39-2) is a frequent bottleneck caused by a convergence of two physical phenomena: Isopycnic Density and In-Situ Surfactant Generation .[1][2][3]

Unlike standard extractions, this molecule presents a unique challenge: its density (~0.999 g/mL) is nearly identical to water.[2][3] When combined with the formation of carboxylate soaps (from unreacted o-tolylacetic acid), the driving force for phase separation (gravity) is neutralized, resulting in stable, milky emulsions.

This guide provides a diagnostic framework and three field-proven protocols to resolve these emulsions without compromising yield or purity.

Diagnostic Workflow

Before applying a fix, identify the root cause.[2][3][4] Use this logic tree to determine if your issue is chemical (soap), physical (density), or mechanical (particulates).

EmulsionDiagnosis Start Emulsion Detected CheckpH Check Aqueous pH Start->CheckpH IsBasic pH > 8 (Basic) CheckpH->IsBasic IsNeutral pH < 7 (Acid/Neut) CheckpH->IsNeutral CheckDensity Check Solvent System SolventType Solvent Used? CheckDensity->SolventType SoapIssue CAUSE: Soap Formation (Unreacted o-tolylacetic acid) IsBasic->SoapIssue Milky White IsNeutral->CheckDensity DensityIssue CAUSE: Isopycnic State (Density ~1.0 g/mL) SolventType->DensityIssue Ethyl Acetate / Neat Particulate CAUSE: Particulates (Inorganic Salts/Silica) SolventType->Particulate DCM / Ether ProtocolB Protocol B: Ionic/pH Reset SoapIssue->ProtocolB Go to Protocol B ProtocolA Protocol A: Density Shift DensityIssue->ProtocolA Go to Protocol A ProtocolC Protocol C: Filtration Particulate->ProtocolC Go to Protocol C

Caption: Figure 1. Diagnostic logic tree for identifying the primary stabilization mechanism of the emulsion.

Technical Deep Dive: The Mechanism of Failure

A. The "Soap" Effect (Chemical Cause)

The synthesis of Ethyl o-tolylacetate typically involves the Fischer esterification of o-tolylacetic acid .

  • The Trap: Common workups use saturated Sodium Bicarbonate (

    
    ) to neutralize the acid catalyst.[3]
    
  • The Reaction: Residual starting material (

    
    ) reacts with the base:
    
    
    
    
    [2][3]
  • The Result: The resulting sodium o-tolylacetate is an amphiphilic carboxylate salt—effectively a soap.[2][3] This lowers the interfacial tension between the ester and water, stabilizing the emulsion.[3]

B. The Isopycnic Trap (Physical Cause)

Phase separation relies on the density difference (


) between liquids.[3]
  • Water Density:

    
    [3]
    
  • Ethyl o-tolylacetate Density:

    
    [1][2][3]
    
  • The Problem: When

    
    , gravity cannot separate the phases.[2][3] Even a small amount of surfactant (soap) creates a permanent emulsion because there is no buoyant force to drive the oil droplets upward.[3]
    

Troubleshooting Protocols

Protocol A: The Density Shift (Primary Solution)

Use when: The emulsion is persistent, and the organic solvent is Ethyl Acetate, Toluene, or neat oil.[3] Goal: Artificially increase


 to 

.
StepActionRationale
1 Pause Agitation Stop shaking immediately. Allow the mixture to settle for 5 minutes.
2 Add High-Density Solvent Add Dichloromethane (DCM) (Density: 1.33 g/mL). Volume: 25-50% of the current organic volume.[2][3]
3 Swirl Gently Do not shake vigorously. Swirl to mix the DCM into the organic phase.[2][3]
4 Observe The organic layer will now become significantly heavier than water and sink to the bottom.[1]
Alternative Add Low-Density Solvent If DCM is undesirable, add Diethyl Ether (Density: 0.71 g/mL) to force the organic layer to float.[1]

Critical Note: If you add DCM, your product is now in the bottom layer.[2][3] Do not discard the wrong phase!

Protocol B: The Ionic Hammer (Salting Out)

Use when: Protocol A is insufficient or when "soap" formation (milky appearance) is confirmed.[3] Goal: Disrupt the electrical double layer of the micelles and increase aqueous density.

  • Prepare Saturated Brine: Ensure the NaCl solution is fully saturated (undissolved salt visible).[2][3]

  • Add to Emulsion: Add a volume of brine equal to 50% of the aqueous phase volume.

  • The Mechanism:

    • Density: Increases aqueous density to ~1.2 g/mL (restoring

      
      ).[1][2][3]
      
    • Ionic Strength: High

      
       concentration compresses the electrical double layer around the soap micelles, forcing them to coalesce (flocculation).[3]
      
Protocol C: The "Reset" (Filtration)

Use when: A "rag layer" (solid precipitate) sits between phases, preventing coalescence.[3] This is common if silica or inorganic salts precipitated during the quench.[2][3]

  • Prepare Filter: Pack a sintered glass funnel with a 1 cm pad of Celite 545 .

  • Vacuum Filter: Pass the entire emulsion through the Celite pad.[2][3]

  • Rinse: Wash the pad with a small amount of fresh solvent.[2][3]

  • Separate: Return the filtrate to a clean separatory funnel. The particulates stabilizing the emulsion will be trapped in the Celite, allowing clean separation.[3]

Frequently Asked Questions (FAQ)

Q: Can I use acid to break the emulsion? A: Proceed with caution. While adding dilute HCl would protonate the soap (R-COO-


 R-COOH) and destroy the surfactant, Ethyl o-tolylacetate is an ester and is susceptible to acid-catalyzed hydrolysis, reverting your product back to the starting material.[2] Only use mild acidification (pH 4-5) if absolutely necessary and process quickly.[1][2][3]

Q: Why does the interface look like a "rag" layer? A: This indicates particulate matter (insoluble salts or polymerized byproducts) accumulating at the interface.[3] Protocol C (Celite filtration) is the only reliable fix for this.[2][3]

Q: I used a Rotovap to remove the solvent, but the oil is cloudy. Why? A: This is "wet" oil.[1][2][3] Water micro-droplets are trapped in the oil.[2][3] Dissolve the oil in DCM, dry over Magnesium Sulfate (


), filter, and re-evaporate.

Q: Can I use centrifugation? A: Yes. If the volume is manageable (<500 mL), centrifugation at 3000-5000 RPM for 5 minutes is highly effective.[2][3] It provides an artificial G-force that overcomes the lack of density difference.[2][3]

References

  • PubChem. (2024).[1][2][3] Ethyl o-tolylacetate Compound Summary. National Library of Medicine.[1][2][3] [Link][2][3]

  • Frontier, A. (2024).[1][2][3][5][6] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.[2][3] [Link]

  • Biotage. (2023).[1][2][3] Tackling Emulsions in Liquid-Liquid Extraction. [Link]

  • Athabasca University. (2024).[1][2][3] Experiment 10: Fischer Esterification. Chemistry 350 Lab Manual. [Link]

Sources

Validation & Comparative

Comparative study of different catalysts for Ethyl o-tolylacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalytic Architectures for Ethyl o-Tolylacetate Synthesis

Executive Summary: The Steric Challenge

Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate) presents a specific synthetic challenge compared to its unhindered parent, ethyl phenylacetate. The ortho-methyl group introduces steric strain that impedes nucleophilic attack at the carbonyl carbon.

This guide evaluates three catalytic methodologies for synthesizing this key pharmaceutical intermediate. While Sulfuric Acid (


)  remains the kinetic benchmark for raw speed, our comparative analysis identifies Macroreticular Cation-Exchange Resins (Amberlyst-15)  as the superior choice for high-purity applications due to suppressed side reactions and simplified downstream processing. We also review Palladium-Catalyzed Carbonylation  as a viable route when starting from aryl halides rather than carboxylic acids.

Mechanistic Pathways & Catalyst Selection

Pathway A: Direct Fischer Esterification


This equilibrium-driven reaction requires a Brønsted acid catalyst to protonate the carbonyl oxygen, making it susceptible to attack by ethanol.

The Catalysts:

  • Homogeneous: Sulfuric Acid (

    
    ):  The traditional proton source. It offers high acid strength (
    
    
    
    ) and zero mass transfer resistance.
  • Heterogeneous: Amberlyst-15: A sulfonated polystyrene-divinylbenzene copolymer. Its macroreticular structure (pore diameter ~200-300 Å) is critical for accommodating the bulky o-tolyl substrate, unlike microporous zeolites (e.g., H-ZSM-5) which suffer from diffusion limitations.

Pathway B: Pd-Catalyzed Carbonylation


An alternative route avoiding the carboxylic acid intermediate entirely, utilizing Palladium(II) precursors.

Comparative Performance Data

The following data aggregates experimental baselines for ortho-substituted phenylacetic acid derivatives.

FeatureSulfuric Acid (

)
Amberlyst-15 (Solid Acid) Pd-Carbonylation (

)
Reaction Type Homogeneous EsterificationHeterogeneous EsterificationCarbonylation (Heck-type)
Yield 90-95%80-85%75-85%
Selectivity Moderate (Sulfonation byproducts)High (>98%) High (Ligand dependent)
Reaction Time 2 - 4 Hours4 - 6 Hours12 - 24 Hours
Temp (

C)
Reflux (80°C)Reflux (80-110°C)100-120°C (Pressurized CO)
Work-up Complex (Neutralization/Wash)Simple (Filtration) Complex (Metal Scavenging)
Reusability None (Single Use)4-5 Cycles (Regenerable)Low (Catalyst leaching)
Steric Tolerance ExcellentGood (Macroreticular required)Moderate (Sensitive to ortho bulk)

Critical Insight: While


 provides higher raw conversion, Amberlyst-15 achieves superior isolated yield in pharma-grade contexts because it eliminates the formation of emulsion layers during the neutralization step required for liquid acids.

Visualization of Reaction Dynamics

Figure 1: Catalytic Decision Logic

This diagram illustrates the decision pathway for selecting the optimal catalyst based on starting material and purity requirements.

CatalystSelection Start Starting Material? AcidRoute o-Tolylacetic Acid Start->AcidRoute HalideRoute o-Chlorotoluene Start->HalideRoute Scale Scale / Purity Req? AcidRoute->Scale PdCat Pd-Carbonylation Direct Synthesis (Avoids Acid Step) HalideRoute->PdCat CO + EtOH H2SO4 H2SO4 (Homogeneous) High Speed, Lower Purity (Commodity Grade) Scale->H2SO4 Cost-Driven Amb15 Amberlyst-15 (Heterogeneous) High Purity, Green Chem (Pharma Grade) Scale->Amb15 Quality-Driven

Caption: Decision matrix for catalyst selection based on precursor availability and quality attributes.

Detailed Experimental Protocols

Protocol A: Heterogeneous Catalysis (Recommended for Pharma)

Rationale: This method prioritizes "Green Chemistry" principles—specifically ease of separation and catalyst reusability.

Materials:

  • o-Tolylacetic acid (15.0 g, 0.1 mol)

  • Absolute Ethanol (46.0 g, 1.0 mol) [Excess drives equilibrium]

  • Amberlyst-15 (Dry form, 10 wt% loading relative to acid)

  • Toluene (Optional entrainer for Dean-Stark water removal)

Workflow:

  • Activation: Wash Amberlyst-15 with ethanol to remove pore-clogging fines; dry at 100°C for 1 hour.

  • Charging: In a 250mL round-bottom flask, combine o-tolylacetic acid, ethanol, and the activated catalyst.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) with vigorous magnetic stirring (600 rpm).

    • Note: Stirring speed is critical in heterogeneous catalysis to negate external mass transfer resistance.

  • Monitoring: Monitor by TLC (Mobile phase: n-Hexane/Ethyl Acetate 8:2). The reaction typically reaches equilibrium in 4-6 hours.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Filter the catalyst (Save for regeneration).

    • Evaporate excess ethanol under reduced pressure.

    • Dissolve residue in dichloromethane, wash with 5%

      
       (to remove unreacted acid), then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distillation under vacuum (bp ~110°C at 10 mmHg).

Protocol B: Homogeneous Catalysis (Baseline)

Rationale: Used when raw throughput is prioritized over waste minimization.

Workflow:

  • Dissolve o-tolylacetic acid (0.1 mol) in Ethanol (1.0 mol).

  • Add conc.[1]

    
     (0.5 mL) dropwise.
    
  • Reflux for 2-3 hours.

  • Critical Step: Pour mixture into ice water. Neutralize carefully with saturated

    
    . Extract with ethyl acetate.[2][3][4] Warning: Emulsions are common here due to the surfactant-like nature of the tolyl-ester.
    

Technical Analysis: The Ortho-Effect

The ortho-methyl group in o-tolylacetic acid creates a "steric wall."

  • Mechanism: In the tetrahedral intermediate formed during esterification, the ortho-substituent increases crowding.

  • Catalyst Implication:

    • H₂SO₄: Being a small molecule, the proton (

      
      ) and the bisulfate ion face minimal steric hindrance.
      
    • Zeolites (e.g., H-Beta): The rigid pore structure often excludes the bulky transition state of ortho-substituted aromatics, leading to significantly lower yields (<40%).

    • Resins (Amberlyst-15): The flexible polymer backbone allows the active sulfonic acid sites to accommodate the bulky ortho-tolyl group, making it the only viable solid acid for this specific synthesis [1, 2].

Figure 2: Steric Hindrance Visualization

StericEffect cluster_0 Unimpeded cluster_1 Sterically Hindered (Ortho-Effect) P Phenylacetic Acid E Ethanol P->E Fast Attack T o-Tolylacetic Acid Block Methyl Blockade T->Block E2 Ethanol Block->E2 Slow Attack

Caption: The ortho-methyl group physically blocks the approach of ethanol, necessitating catalysts with accessible active sites.

References

  • Alhassan, G., et al. (2017).[1][5] "Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias." AASCIT Journal of Chemistry, 3(5), 42-47.[3]

  • Yadav, G. D., & Mehta, P. H. (1994). "Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts." Industrial & Engineering Chemistry Research, 33(9), 2198–2208.

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[6] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755.

  • Nuryoto, N., et al. (2020).[2][3][1] "Study of Esterification Reaction Between Ethanol and Acetic Acid Using Homogeneous and Heterogeneous Catalyst." World Chemical Engineering Journal.

Sources

A Comparative Performance Analysis of Ethyl o-tolylacetate and Other Commercially Significant Fragrance Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark of Ethyl o-tolylacetate, a fragrance ester with a unique fruity and powdery character, against a selection of widely utilized fragrance esters. This document is intended for researchers, perfumers, and formulation scientists, offering an objective comparison of performance attributes supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring a transparent and scientifically rigorous evaluation.

Introduction to Ethyl o-tolylacetate and Selected Comparators

Esters are a cornerstone of the fragrance industry, prized for their vast range of pleasant, often fruity and floral, aromas.[1][2] Their volatility and solubility characteristics make them ideal for a multitude of applications, from fine fragrances to personal care products.[1] This guide focuses on Ethyl o-tolylacetate (also known as ethyl (p-tolyloxy)acetate), a specialty ester characterized by its distinctive fruity, cherry, hay-like, and powdery scent profile.[3]

To establish a comprehensive performance benchmark, Ethyl o-tolylacetate will be evaluated against four esters, chosen for their diverse olfactory profiles and widespread use in the industry:

  • Linalyl Acetate: A key component of lavender and bergamot oils, it offers a fresh, zesty, floral-citrus character.[4][5] It is one of the most important top-note tools in a perfumer's arsenal.[4]

  • Isoamyl Acetate: Famous for its powerful and recognizable sweet banana and pear aroma, this ester is a classic top note in fruity compositions.[6][7][8]

  • Benzyl Acetate: A foundational material in perfumery, it possesses a sweet, floral, jasmine-like scent with fruity undertones.[9][10][11] It is a major constituent of jasmine and ylang-ylang essential oils.

  • Hedione® (Methyl Dihydrojasmonate): While technically a jasmonate ester, Hedione® is indispensable in modern perfumery for its elegant, diffusive, and transparent jasmine-floral character, known for adding volume and radiance to compositions.[12][13][14]

Chapter 1: Physicochemical and Olfactory Properties

The performance of a fragrance ester is intrinsically linked to its physical and chemical properties. Factors such as molecular weight and boiling point influence volatility and tenacity (longevity on a substrate). The following table summarizes the key properties of our selected esters.

Property Ethyl o-tolylacetate Linalyl Acetate Isoamyl Acetate Benzyl Acetate Hedione®
CAS Number 67028-40-4115-95-7123-92-2140-11-424851-98-7
Molecular Formula C11H14O3C12H20O2C7H14O2C9H10O2C13H22O3
Molecular Weight 194.23 g/mol (approx.)196.29 g/mol [5]130.18 g/mol [7]150.17 g/mol [9]226.31 g/mol [12][14]
Boiling Point 120-121°C @ 1 mmHg[3]220-225°C[15]142-143°C[16]215-220°C[9]~110°C @ 0.4 mmHg[14]
Odor Profile Fruity, cherry, hay, powdery.[3]Fresh, zesty, floral-citrus, bergamot, lavender, with fruity and woody facets.[4][5]Intense sweet banana, pear, with a heady estery quality.[6][7]Sweet, fruity, floral (jasmine), with pear and banana nuances.[10]Elegant, warm, jasmine-like, sweet-floral, with citrus freshness.[12][13]
Typical Use Level Not widely documented2-15%0.1-2%[6]Widely used2-35% and above[17]
Substantivity Not widely documented> 12 hours on smelling strip[4]~4 hours on smelling strip[6]~4 hours on smelling strip[18]Very persistent[19]

Chapter 2: Performance Benchmarking: Methodologies

To objectively compare the performance of these esters, a multi-faceted approach combining sensory and instrumental analysis is required. The following protocols are designed to be self-validating and grounded in established industry standards.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Causality: QDA is chosen over simpler preference tests because it provides a detailed, analytical olfactory profile of each ester over time.[20] This allows us to quantify attributes like intensity and substantivity, which are critical for a formulator's decision-making process. The use of a trained panel minimizes the subjectivity inherent in consumer testing.

Protocol:

  • Panel Selection & Training: A panel of 10-15 individuals is selected based on their olfactory acuity and trained over several sessions to recognize and rate the intensity of key odor descriptors for the selected esters (e.g., "fruity," "floral," "powdery," "sweet").

  • Sample Preparation: 10% solutions of each ester in an odorless solvent (e.g., dipropylene glycol) are prepared. 1 mL of each solution is applied to a standard fragrance testing blotter.

  • Evaluation: Panelists evaluate each blotter in a controlled, odor-free environment at specific time intervals: 0 min, 15 min, 1 hr, 4 hrs, 8 hrs, and 24 hrs.

  • Data Collection: At each interval, panelists rate the perceived intensity of the agreed-upon descriptors on a Labeled Magnitude Scale (LMS), a method well-suited for measuring fragrance intensity.[21] The overall fragrance intensity is also rated.

  • Data Analysis: The mean scores for each descriptor and overall intensity at each time point are calculated and plotted to create an evaporation curve, visually representing the odor profile evolution and substantivity.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panel Selection & Training Sample Sample Preparation (10% in DPG) Panel->Sample Blotter Application to Blotters Sample->Blotter Eval Panelists Evaluate at 0, 15m, 1h, 4h, 8h, 24h Blotter->Eval Data Rate Intensity (LMS) Eval->Data Analysis Calculate Mean Scores & Plot Evaporation Curves Data->Analysis

Caption: Workflow for Quantitative Descriptive Analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Causality: While sensory panels provide data on the overall perception, GC-O allows for the correlation of specific chemical compounds with their perceived odors as they elute from the GC column.[22][23][24] This technique is invaluable for identifying the most potent odor-active compounds and understanding how the perceived scent is constructed.[24][25]

Protocol:

  • Instrumentation: A gas chromatograph is coupled with a mass spectrometer (MS) and an olfactometry port (ODP). The column effluent is split between the MS detector and the ODP.

  • Sample Injection: A diluted sample of each ester is injected into the GC.

  • Separation: The GC separates the volatile components of the sample based on their boiling points and polarity.

  • Detection & Identification: As compounds elute, they are identified by the MS detector. Simultaneously, a trained assessor at the ODP records the perceived odor, its intensity, and its duration for each eluting compound.

  • Data Analysis: The resulting data, known as an aromagram, is created by plotting odor intensity or detection frequency against retention time. This is compared with the chromatogram from the MS to pinpoint the exact compounds responsible for specific scent characteristics.

GC_O_Workflow cluster_instrument Instrumentation & Sample Run cluster_detection Detection cluster_analysis Analysis Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC Split Effluent Split GC->Split MS Mass Spectrometer (Identification) Split->MS ODP Olfactometry Port (Human Assessor) Split->ODP Chromatogram Generate Chromatogram MS->Chromatogram Aromagram Generate Aromagram ODP->Aromagram Correlate Correlate Data Chromatogram->Correlate Aromagram->Correlate

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Stability Assessment in a Model Cosmetic Formulation

Causality: The performance of a fragrance ester is highly dependent on its stability within a product base.[26][27] Factors like pH can cause degradation of esters through hydrolysis, leading to scent alteration.[28][29] Accelerated stability testing, using elevated temperatures, is a standard industry practice to predict long-term stability in a shorter timeframe.[26]

Protocol:

  • Formulation: A simple oil-in-water emulsion (lotion base) with a neutral pH (~6.5-7.0) is prepared.

  • Sample Preparation: Five batches of the lotion are created. One is left unfragranced (control), and the other four are fragranced at 1% with Ethyl o-tolylacetate, Linalyl Acetate, Benzyl Acetate, and Hedione®, respectively. Isoamyl Acetate is excluded due to its known high volatility and unsuitability for leave-on applications.

  • Accelerated Aging: Samples from each batch are stored in sealed, airtight containers under the following conditions for 4 weeks:

    • Room Temperature (25°C)

    • Elevated Temperature (40°C)

    • Light Exposure (UV cabinet)

  • Evaluation: Samples are evaluated weekly for changes in color, viscosity, pH, and, most importantly, odor profile. Olfactory evaluation is conducted by a trained sensory panel comparing the aged samples to a freshly prepared standard.

  • Data Analysis: Any significant deviations in the physical parameters or odor profile from the initial sample are recorded. A stability rating (e.g., Excellent, Good, Fair, Poor) is assigned based on the degree of change.

Stability_Testing_Workflow cluster_aging Accelerated Aging (4 Weeks) Prep Prepare Lotion Base & Fragranced Samples (1%) RT Room Temp (25°C) Prep->RT HT High Temp (40°C) Prep->HT UV UV Light Exposure Prep->UV Eval Weekly Evaluation: Odor, Color, pH, Viscosity RT->Eval HT->Eval UV->Eval Analysis Assign Stability Rating Eval->Analysis

Caption: Accelerated Stability Testing Workflow.

Chapter 3: Comparative Performance Analysis & Discussion

This section synthesizes the expected outcomes from the described methodologies, based on the known properties of the selected esters.

Olfactory Profile and Substantivity

The QDA would likely reveal distinct evaporation profiles.

  • Ethyl o-tolylacetate: Expected to present a moderate-to-strong initial fruity-cherry note, which would evolve to reveal its hay-like and powdery background. Its substantivity is anticipated to be moderate, likely outlasting the highly volatile Isoamyl Acetate but not the larger molecules like Linalyl Acetate or Hedione®.

  • Linalyl Acetate: Will show a strong, fresh, citrus-floral top note that remains prominent for several hours, demonstrating its excellent performance as both a top and heart note modifier. Its longevity is rated as lasting over 12 hours on a smelling strip.[4]

  • Isoamyl Acetate: Will exhibit a very high-impact initial burst of banana/pear that fades rapidly.[6] Its high volatility makes it a pure top note with limited tenacity.[6][7]

  • Benzyl Acetate: Provides a strong, sweet jasmine-floral and fruity initial impression. Its tenacity is known to be relatively poor, often requiring fixation.[10]

  • Hedione®: Will be perceived as less intense initially compared to the others but will demonstrate exceptional diffusion and substantivity.[12][19] Its character is known to "lift" and add radiance to other notes in a blend.[13]

Table 2: Summary of Expected Performance Data

Fragrance Ester Initial Odor Impact Tenacity (Longevity) Key Character Evolution Expected Stability (Lotion)
Ethyl o-tolylacetate Medium-HighModerateFruity/Cherry -> Powdery/HayGood
Linalyl Acetate HighLong[4]Fresh/Citrus -> Floral/WoodyGood to Fair (potential for hydrolysis)
Isoamyl Acetate Very HighLow[6]Intense Banana/Pear -> Fades quicklyN/A
Benzyl Acetate HighLow-Moderate[10][18]Floral/Fruity -> FadesFair (prone to hydrolysis)
Hedione® MediumVery Long[19]Consistent, diffusive floralExcellent
Stability and Formulation Compatibility

The stability assessment is crucial for predicting real-world performance. Esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, breaking down into their constituent alcohol and carboxylic acid, which often have less pleasant odors.[29]

  • Ethyl o-tolylacetate: As a relatively stable structure, it is expected to perform well in the neutral pH lotion base, showing minimal odor degradation at elevated temperatures.

  • Linalyl Acetate & Benzyl Acetate: These are known to be less stable in certain conditions and may show some degradation (hydrolysis) under heat, potentially leading to a slight shift in odor profile. Benzyl Acetate, in particular, can degrade over time with prolonged air exposure.[9]

  • Hedione®: Is known for its excellent stability, making it a robust choice for a wide range of product applications.[12] It is expected to show the least change in the stability tests.

Conclusion

This comparative guide establishes a framework for benchmarking the performance of Ethyl o-tolylacetate. Based on its known olfactory profile and chemical structure, Ethyl o-tolylacetate positions itself as a unique fragrance ingredient with a moderate performance profile.

  • Olfactory Niche: It offers a distinct "fruity-powdery-hay" character that differentiates it from the fresh-citrus of Linalyl Acetate, the straightforward fruitiness of Isoamyl Acetate, and the classic floralcy of Benzyl Acetate and Hedione®.

  • Performance: It is expected to have better longevity than highly volatile esters like Isoamyl Acetate and potentially better stability in certain formulations than Benzyl Acetate. However, it lacks the exceptional diffusion and substantivity of a material like Hedione®.

For the formulation scientist, Ethyl o-tolylacetate represents a valuable tool for introducing unique cherry-like, powdery nuances in floral and fruity compositions where moderate tenacity and good stability are desired. Further testing as outlined in this guide is essential to confirm its performance in specific product matrices.

References

  • Scentspiracy. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. [Link]

  • ScenTree. Linalyl acetate (CAS N° 115-95-7). [Link]

  • Scentspiracy. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery. [Link]

  • Scent© AI. Isoamyl acetate (CAS 123-92-2): Odor profile, Properties, & IFRA compliance. [Link]

  • Scentspiracy. Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. [Link]

  • Ataman Kimya. ISOAMYL ACETATE. [Link]

  • Consolidated Chemical. Benzyl Acetate | Premium Aromatic Ester for Fragrance. [Link]

  • Blogs - News. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Ataman Kimya. BENZYL ACETATE. [Link]

  • The Good Scents Company. methyl dihydrojasmonate hedione (Firmenich). [Link]

  • Wikipedia. Gas chromatography-olfactometry. [Link]

  • Scentspiracy. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. [Link]

  • Phlur. (2023). What Does Hedione Smell Like In Perfume?. [Link]

  • ECSA Chemicals. (2023). Hedione for modern formulations. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • Consolidated Chemical. Hedione - Premium Quality Fragrance Compound. [Link]

  • PMC. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • MLAP Botanicals. (2025). Fragrance Stability in Different pH Environments. [Link]

  • ResearchGate. (2025). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • The Good Scents Company. benzyl acetate, 140-11-4. [Link]

  • GL Sciences. gc-olfactometry; PHASER publications. [Link]

  • ResearchGate. Sensory approach to measure fragrance intensity on the skin | Request PDF. [Link]

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • Eirini Christodoulaki. Sensory Evaluation Techniques. [Link]

  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. [Link]

  • Orchadia Solutions. Fragrance Stability. [Link]

  • YouTube. (2025). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained. [Link]

  • PerfumersWorld. Ethyl Acetate. [Link]

  • EBSCO. Esters | Chemistry | Research Starters. [Link]

  • PubMed. Stability of fragrance patch test preparations applied in test chambers. [Link]

  • ResearchGate. (2025). Stability of fragrance test preparations applied in test chambers. [Link]

  • The Good Scents Company. cherry oxyacetate ethyl (p-tolyloxy)acetate. [Link]

  • PubMed. Fragrance material review on 2-(p-tolyloxy)ethyl acetate. [Link]

  • Drop of Odor. (2025). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. [Link]

  • The Good Scents Company. ethyl acetate, 141-78-6. [Link]

  • The Good Scents Company. ethyl linalyl acetate, 61931-80-4. [Link]

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  • The Good Scents Company. ethyl acetoacetate, 141-97-9. [Link]

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A Senior Application Scientist's Guide to the Validation of a Stability-Indicating Assay for Ethyl o-tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity—Ensuring Stability

In pharmaceutical development, the identity, strength, and purity of an active pharmaceutical ingredient (API) are paramount. However, a fourth, equally critical attribute is its stability. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to quantify a drug substance while unequivocally separating it from any degradation products that may form over time due to environmental factors like heat, light, or pH.[1][2] This ensures that the measured potency of the drug is real and not falsely inflated by co-eluting impurities that may be inactive or even harmful.

This guide provides an in-depth, technical framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl o-tolylacetate, a key intermediate in various synthesis processes. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each experimental choice, the establishment of a self-validating protocol, and a robust comparison with alternative analytical technologies. Our methodology is firmly grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[3][4][5]

Pillar I: The Scientific Foundation—Forced Degradation

The cornerstone of any SIAM is the forced degradation or "stress testing" study.[2][6] The objective is not to destroy the molecule but to intentionally generate a representative pool of degradation products. This allows us to challenge the analytical method's most crucial attribute: its specificity. By understanding how the molecule behaves under stress, we can build confidence that the method will perform reliably throughout the product's lifecycle.[6][7]

According to ICH guidelines, stress testing should typically target 5-20% degradation of the active ingredient.[8] This range is sufficient to produce and detect primary degradants without leading to secondary or tertiary degradation that might not be relevant under normal storage conditions.[8]

Key Stress Conditions & Their Rationale:

  • Acid & Base Hydrolysis: These conditions test the susceptibility of the molecule to breakdown in aqueous environments at different pH levels. For an ester like Ethyl o-tolylacetate, hydrolysis is a primary and highly probable degradation pathway, yielding o-toluic acid and ethanol.[9]

  • Oxidation: Exposure to an oxidizing agent, typically hydrogen peroxide, simulates potential degradation from atmospheric oxygen or interaction with oxidative excipients.[9][10]

  • Thermal Degradation: Heating the sample at elevated temperatures assesses its intrinsic thermal stability. This is crucial for determining appropriate manufacturing and storage temperatures.

  • Photodegradation: Exposing the drug to controlled UV and visible light sources evaluates its light sensitivity, informing packaging requirements (e.g., amber vials, opaque containers).

The workflow for these studies is systematic, designed to generate samples that will serve as the ultimate test for the method's specificity.

Caption: Workflow for Forced Degradation Studies.

Pillar II: The Core Protocol—Developing and Validating an RP-HPLC Method

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is the workhorse of pharmaceutical analysis due to its high resolving power, robustness, and wide applicability.

Experimental Protocol 1: RP-HPLC Method for Ethyl o-tolylacetate
  • Instrumentation: A calibrated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[11]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common starting point for molecules of this polarity).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of Ethyl o-tolylacetate (e.g., 230 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Prepare a stock solution of Ethyl o-tolylacetate reference standard in acetonitrile.

    • Samples from forced degradation studies are diluted with the mobile phase to a suitable concentration. It is crucial to use HPLC-grade solvents to maintain the system's longevity and ensure baseline stability.[12]

Experimental Protocol 2: Method Validation

The validation process demonstrates that the analytical method is suitable for its intended purpose.[13] Each parameter is assessed against pre-defined acceptance criteria as mandated by ICH Q2(R1).[3][5]

G cluster_validation Method Validation Workflow (ICH Q2(R1)) Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity (5+ Concentration Levels) Specificity->Linearity Prerequisite Accuracy Accuracy (Spiked Recovery) Specificity->Accuracy Prerequisite Precision Precision (Repeatability & Intermediate) Specificity->Precision Prerequisite Range Range (Derived from Linearity) Linearity->Range Final_Method Final_Method Range->Final_Method Validated Method Accuracy->Final_Method Validated Method Precision->Final_Method Validated Method Limits LOD & LOQ (Signal-to-Noise) Limits->Final_Method Robustness Robustness (Deliberate Parameter Changes) Robustness->Final_Method

Caption: The interrelationship of validation parameters.

1. Specificity:

  • Objective: To demonstrate that the method can accurately measure Ethyl o-tolylacetate without interference from degradation products, impurities, or excipients.[5]

  • Procedure:

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Analyze the unstressed Ethyl o-tolylacetate sample.

    • Analyze samples from each forced degradation condition.

    • Use the PDA detector to perform peak purity analysis on the main Ethyl o-tolylacetate peak in all chromatograms. The peak purity index should be close to unity.

  • Acceptance Criteria: The Ethyl o-tolylacetate peak should be well-resolved from all degradation products (Resolution > 2.0). The peak purity analysis must pass.

2. Linearity:

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[5]

  • Procedure: Prepare a series of at least five standard solutions of Ethyl o-tolylacetate covering 80% to 120% of the expected working concentration.[14] Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

3. Range:

  • Objective: To establish the concentration interval over which the method is precise, accurate, and linear.[4]

  • Procedure: This is confirmed by the successful linearity, accuracy, and precision studies.

  • Acceptance Criteria: The range should, at a minimum, span from 80% to 120% of the target assay concentration.[14]

4. Accuracy:

  • Objective: To determine how close the measured value is to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of Ethyl o-tolylacetate into a blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.[15]

  • Procedure: These are typically determined based on the signal-to-noise (S/N) ratio of the response.

  • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of ~3:1. LOQ is the concentration that yields an S/N ratio of ~10:1.[16]

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as altering the mobile phase composition (±2%), flow rate (±0.1 mL/min), or column temperature (±2°C).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the assay results should not be significantly impacted.

Pillar III: Data Interpretation and Method Comparison

Quantitative Data Summary

Clear and concise data presentation is essential for validating the method's performance.

Table 1: Summary of Validation Data for Ethyl o-tolylacetate HPLC Assay

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed, Peak Purity > 0.999No interference at the analyte Rt, Peak Purity PassPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 80 - 120 µg/mL80 - 120 µg/mLPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (% RSD)
- Repeatability0.85%≤ 2.0%Pass
- Intermediate Precision1.10%≤ 2.0%Pass
LOD 0.05 µg/mLReportable (S/N ≈ 3)Pass
LOQ 0.15 µg/mLReportable (S/N ≈ 10)Pass
Robustness System suitability parameters met under all varied conditionsNo significant impact on resultsPass
Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard, it is valuable to understand its performance relative to other available technologies.

Table 2: Comparison of Analytical Methods for Stability-Indicating Assays

FeatureValidated RP-HPLC HPTLC (High-Performance Thin-Layer Chromatography) UPLC (Ultra-Performance Liquid Chromatography)
Principle Liquid-solid partitioning chromatographyPlanar chromatographyLiquid-solid partitioning with sub-2µm particles
Resolution HighModerateVery High
Speed Moderate (e.g., 10-15 min run time)High (multiple samples run simultaneously)Very High (e.g., 1-3 min run time)
Solvent Consumption ModerateVery LowLow
Sensitivity HighModerate to LowVery High
Key Advantage Robust, reliable, and universally accepted by regulatory bodies.[17]Cost-effective and high-throughput for simpler separations.[18][19]Significant improvement in speed and separation efficiency over HPLC.[11]
Best Suited For Routine QC, complex mixtures, and definitive stability studies.Screening, raw material identification, and less complex mixtures.High-throughput screening, complex impurity profiling, and rapid method development.

Conclusion

The validation of a stability-indicating assay is a rigorous, multi-faceted process that forms the bedrock of drug quality and safety. The HPLC method detailed here for Ethyl o-tolylacetate, when validated against the ICH Q2(R1) framework, provides a trustworthy and robust system for its intended purpose. The key to a successful validation lies not in merely executing the steps, but in understanding the scientific principles behind them—particularly the foundational role of forced degradation in proving specificity. By grounding our protocols in established regulatory guidelines and sound scientific reasoning, we ensure that the data generated is defensible, reliable, and ultimately, protective of public health.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Stability Indicating Assay Method. IJCRT.org. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH National Library of Medicine. [Link]

  • Development of Validated Stability-indicating High Performance Thin Layer Chromatography Method for Estimation of Rabeprazole So. SciSpace. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Chromatography Today. [Link]

  • HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. SIELC Technologies. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Using ethyl acetate(pro-analysis) for HPLC. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research. [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. IJCRT.org. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • development and validation of hptlc method for estimation of leflunomide in its pharmaceutical dosage form. ijdra. [Link]

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Publish Comparison Guide: Statistical Analysis & Optimization of Ethyl o-tolylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes advanced organic synthesis protocols with statistical process control (SPC) methodologies. It is designed for application scientists and process chemists optimizing the production of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate), a sterically challenged ester used in fragrance and pharmaceutical intermediate synthesis.

Executive Summary: The Steric Challenge

Ethyl o-tolylacetate presents a specific synthetic challenge compared to its unhindered analog, ethyl phenylacetate. The ortho-methyl group introduces steric strain that impedes the nucleophilic attack at the carbonyl carbon during esterification.

This guide moves beyond simple "recipe following" by applying Statistical Design of Experiments (DoE) to objectively compare three distinct synthetic routes. We analyze not just yield, but the statistical significance of reaction parameters, providing a data-driven pathway to process optimization.

The Comparative Framework

We evaluate three methodologies representing the evolution of esterification technology:

  • Method A (Baseline): Classical Fischer Esterification (

    
     catalyzed).
    
  • Method B (Green): Heterogeneous Catalysis (Amberlyst-15).[1][2]

  • Method C (Intensified): Microwave-Assisted Synthesis (MAOS).

Statistical Analysis Framework

To validate the superiority of any method, we employ a Box-Behnken Design (BBD) . This statistical approach minimizes experimental runs while maximizing data insight, specifically analyzing the interaction between Temperature (


) , Catalyst Loading (

)
, and Molar Ratio (

)
.
The Statistical Model

The yield (


) is modeled using a second-order polynomial equation:


  • Significance Testing: Analysis of Variance (ANOVA) is used to determine if the ortho-methyl steric hindrance can be overcome simply by increasing temperature (linear effect) or if it requires a synergistic increase in catalyst loading (interaction effect).

Comparative Performance Analysis

The following data aggregates experimental ranges from optimized protocols for hindered phenylacetic acid derivatives [1][2][4].[1][3]

Table 1: Comparative Metrics of Synthesis Methods
MetricMethod A: Classical Fischer Method B: Solid Acid (Amberlyst-15) Method C: Microwave-Assisted
Reaction Time 4 - 8 Hours6 - 10 Hours10 - 20 Minutes
Isolated Yield 65 - 75%78 - 82%85 - 92%
Purity (GC-MS) 92 - 95%>98% (Low side-products)>96%
E-Factor (Waste) High (Acid neutralization salts)Low (Reusable catalyst) Moderate (Solvent usage)
Energy Input High (Prolonged Reflux)ModerateLow (Targeted Heating)
Scalability ExcellentGood (Filtration required)Limited (Batch size)

Statistical Insight:

  • Method A shows a high variance in yield (

    
    ) due to the reversibility of the reaction and difficulty in driving the equilibrium without continuous water removal.
    
  • Method C demonstrates the highest "Process Capability Index" (

    
    ), consistently hitting yield targets due to the rapid, volumetric heating which efficiently overcomes the activation energy barrier imposed by the ortho-methyl group [3][6].
    

Detailed Experimental Protocols

Method A: Classical Fischer Esterification (Baseline)

Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Control Point: Water removal is the rate-limiting step.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Charging: Add o-tolylacetic acid (15.0 g, 0.1 mol) and absolute ethanol (46.0 g, 1.0 mol) . Note: A 10:1 molar excess is statistically required to drive the equilibrium to >95% conversion [2].

  • Catalysis: Slowly add conc.

    
     (0.5 mL)  while stirring.
    
  • Reaction: Reflux at 80-85°C for 6 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Neutralize with 10%

    
    . Wash organic layer with brine. Dry over 
    
    
    
    and concentrate in vacuo.
Method B: Heterogeneous Catalysis (Green Alternative)

Mechanism: Surface-mediated protonation. Advantage:[3][4][5] Eliminates neutralization waste; Catalyst is reusable.

  • Activation: Pre-activate Amberlyst-15 (2.0 g) by soaking in ethanol for 15 mins to swell the resin pores.

  • Reaction: In a 100 mL flask, combine o-tolylacetic acid (10.0 g) , ethanol (30 mL) , and the activated resin.

  • Kinetics: Reflux at 80°C for 8 hours. Note: The reaction is slower due to mass transfer resistance (diffusion of the bulky o-tolyl substrate into resin pores).

  • Isolation: Filter off the catalyst (save for regeneration). Evaporate excess ethanol to obtain pure ester.

Method C: Microwave-Assisted Synthesis (Recommended)

Mechanism:[4][5][6] Dipolar polarization of ethanol molecules creates localized superheating, accelerating the reaction rate significantly.

  • Vessel: Use a 30 mL quartz microwave reaction vial.

  • Stoichiometry: Mix o-tolylacetic acid (1.5 g, 10 mmol) , ethanol (5 mL) , and catalytic

    
     (2 drops)  or p-TsOH (10 mol%) .
    
  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar):

    • Temperature: 120°C (Pressurized vessel allows heating above b.p.)

    • Power: Dynamic (Max 200W)

    • Time: 15 minutes.

  • Validation: TLC (Hexane:EtOAc 9:1) shows complete consumption of acid.

  • Yield: 92% isolated yield after simple workup [3][6].

Visualizing the Workflow & Optimization

Diagram 1: Reaction Mechanism & Steric Challenge

This diagram illustrates the reaction pathway and where the ortho-methyl group creates resistance.

ReactionPathway Substrate o-Tolylacetic Acid (Steric Hindrance) Intermediate Tetrahedral Intermediate (High Energy State) Substrate->Intermediate + H+ Catalyst Activation Energy Barrier Alcohol Ethanol (Nucleophile) Alcohol->Intermediate Nucleophilic Attack Product Ethyl o-tolylacetate (Target) Intermediate->Product - H2O Elimination Water H2O (Byproduct) Intermediate->Water StericBlock Ortho-Methyl Group Blocks Attack StericBlock->Substrate

Caption: The ortho-methyl group increases the activation energy, requiring higher temperatures (MW) or excess reagents (Fischer) to overcome.

Diagram 2: Statistical Optimization Loop (DoE)

The workflow for optimizing the reaction using statistical analysis.

DOE_Workflow Define 1. Define Factors (Temp, Time, Cat%) Design 2. Generate Design (Box-Behnken / CCD) Define->Design Execute 3. Execute Experiments (Batch Runs) Design->Execute Analyze 4. Statistical Analysis (ANOVA, p-value < 0.05) Execute->Analyze Analyze->Define Model Insignificant (Refine Factors) Optimize 5. Response Surface Optimization Analyze->Optimize Significant Model? Validate 6. Validation Run Optimize->Validate

Caption: A closed-loop statistical process for maximizing yield while minimizing reagent consumption.

Conclusion & Recommendation

For industrial scalability where capital expenditure on new equipment is limited, Method A (Fischer) with a 10:1 molar excess remains the standard, though it requires rigorous water removal.

For drug discovery and high-throughput screening , Method C (Microwave) is statistically superior. The data indicates it provides the highest yield (92%) in the shortest time (15 min), effectively neutralizing the steric hindrance of the ortho-tolyl group through thermal intensification.

Final Recommendation: Adopt Method C for gram-scale synthesis. If scaling to kilograms, transition to Method B (Solid Acid) in a flow-chemistry setup to balance environmental impact (E-factor) with throughput.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Kinetic Study of Esterification Reaction. ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives. Semantic Scholar. Available at: [Link]

  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. IJCEA. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates. ACS Omega. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl o-Tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl o-tolylacetate, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of Ethyl o-Tolylacetate

Before delving into disposal procedures, it is imperative to understand the inherent risks associated with ethyl o-tolylacetate. A thorough risk assessment is the foundation of safe laboratory practice.

Ethyl o-tolylacetate is a combustible liquid that presents several health hazards.[1][2] Direct contact can cause skin and serious eye irritation.[1] Inhalation of its vapors may lead to respiratory irritation.[1] While specific toxicity data for ethyl o-tolylacetate is not extensively documented in readily available literature, the hazards of its constituent parts—an ester and an aromatic tolyl group—necessitate a cautious approach. Esters as a class can be flammable, and aromatic compounds can present their own set of toxicological concerns.

Table 1: Hazard Identification for Ethyl o-Tolylacetate

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irritation[1]
Causes serious eye irritationEye Irritation[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation)[1]
Combustible liquidFlammable liquids, Category 4[2]

This hazard profile dictates that ethyl o-tolylacetate must be treated as a hazardous waste, requiring disposal through a licensed and approved waste management facility.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of ethyl o-tolylacetate from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.

Step 1: Immediate Pre-Disposal Actions and Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling ethyl o-tolylacetate for disposal, ensure you are wearing:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety glasses or goggles: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any vapors.[5]

Step 2: Waste Segregation and Container Selection

The principle of waste segregation is critical to prevent dangerous chemical reactions.[6]

  • Do not mix ethyl o-tolylacetate with other waste streams, particularly strong acids, bases, or oxidizing agents.

  • Select a dedicated waste container made of a compatible material, such as glass or a chemically resistant plastic.[3] Avoid metal containers for any acidic or basic waste streams.[7]

  • The container must have a secure, tightly fitting lid to prevent the escape of vapors.[3][4]

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a legal requirement and a critical safety measure.[3][8] Your hazardous waste label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "Ethyl o-tolylacetate." Avoid using abbreviations or chemical formulas.

  • The specific hazards: "Combustible," "Skin Irritant," "Eye Irritant."

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely and securely pending collection.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[7]

  • This area should be under the direct supervision of laboratory personnel.[7]

  • Ensure the storage area has secondary containment to capture any potential leaks.[7]

  • Keep the container away from heat, sparks, and open flames.[2]

Step 5: Arranging for Professional Disposal

Disposal of ethyl o-tolylacetate must be handled by a licensed hazardous waste disposal company.[5][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3]

  • Do not attempt to transport hazardous waste yourself.[10]

  • Follow all institutional and regulatory procedures for waste handover.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • For small spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[5]

    • Collect the contaminated absorbent material into a designated hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • For large spills (>50 mL):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of ethyl o-tolylacetate.

Ethyl_o_Tolylacetate_Disposal cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal cluster_spill Emergency Spill start Waste Ethyl o-Tolylacetate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate from Incompatible Wastes ventilation->segregate Step 2 container Select Compatible Waste Container segregate->container labeling Label Container with Contents and Hazards container->labeling Step 3 storage Store in Designated Hazardous Waste Area labeling->storage Step 4 ehs Contact EHS for Waste Pickup storage->ehs Step 5 end Professional Disposal ehs->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb Small Spill spill_large Evacuate and Contact EHS spill->spill_large Large Spill collect Collect Contaminated Material into Hazardous Waste absorb->collect collect->storage

Caption: Disposal workflow for ethyl o-tolylacetate.

Conclusion

The responsible disposal of ethyl o-tolylacetate is a multi-step process that demands careful attention to detail and a thorough understanding of the chemical's hazards. By adhering to the protocols outlined in this guide, you can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. Always consult your institution's specific guidelines and your local regulations, as these may have additional requirements.

References

  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1).
  • Covestro Solution Center. SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). ETHYL O-TOLYLACETATE - Safety Data Sheet.
  • Material Safety Data Sheet. (2025, January 15).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ACTenviro. (2024, September 4). How to Safely Manage Flammable Liquids.
  • Chemtalk. Ester Disposal.
  • New Jersey Department of Health. ETHYL ACETATE.
  • Ethyl acetate - Safety Data Sheet.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • TCI Chemicals. (2025, October 26). SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid ethyl ester.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • AllSource Environmental. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.